molecular formula C13H22Cl2N2 B1498262 (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride CAS No. 198896-00-3

(2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride

Cat. No.: B1498262
CAS No.: 198896-00-3
M. Wt: 277.23 g/mol
InChI Key: NNOPREOUOQQPDC-UVDYRLMLSA-N
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Description

(2R,5S)-1-Benzyl-2,5-dimethylpiperazine dihydrochloride (CAS 198896-00-3) is a chiral piperazine derivative of high interest in medicinal and organic chemistry research . This compound, with a molecular formula of C₁₃H₂₂Cl₂N₂ and a molecular weight of 277.23 g/mol, is supplied as a high-purity material (≥98%) for research and further manufacturing applications . The specific stereochemistry of the compound is a key feature, as the trans-configuration of the methyl groups influences its binding affinity and specificity when interacting with biological targets . The benzyl group enhances the lipophilicity of the molecule, which can improve membrane permeability and make it a valuable intermediate for developing Central Nervous System (CNS)-targeting drug candidates . Furthermore, the dihydrochloride salt form offers advantages in terms of crystallinity and solubility for various experimental protocols . This chemical serves as a crucial synthetic building block for the preparation of more complex molecules. Its structure allows for versatile chemical modifications; for instance, the benzyl group can be selectively removed via hydrogenolysis to generate the corresponding amine, providing a handle for further derivatization . Researchers utilize it in exploring enzyme mechanisms and as a ligand in biochemical assays . This product is intended for research and further manufacturing use only. It is strictly not for direct human use .

Properties

IUPAC Name

(2R,5S)-1-benzyl-2,5-dimethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13;;/h3-7,11-12,14H,8-10H2,1-2H3;2*1H/t11-,12+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOPREOUOQQPDC-UVDYRLMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1CC2=CC=CC=C2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](CN1CC2=CC=CC=C2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660833
Record name (2R,5S)-1-Benzyl-2,5-dimethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198896-00-3
Record name (2R,5S)-1-Benzyl-2,5-dimethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2R,5S)-1-benzyl-2,5-dimethylpiperazine Dihydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral piperazine derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical and physical properties, provide detailed protocols for its synthesis and analytical characterization, and explore its reactivity and potential applications. This document is intended to serve as a valuable resource for scientists leveraging this compound as a building block for complex molecules or investigating its pharmacological potential in the central nervous system.

Introduction to the Chiral Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its structural versatility and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS).[1] The introduction of chirality to this scaffold profoundly influences a molecule's pharmacodynamic and pharmacokinetic properties, as stereoisomers can exhibit vastly different binding affinities, efficacies, and metabolic profiles.[2][3]

This compound (CAS No. 198896-00-3) is a specific stereoisomer that serves as a crucial intermediate and research tool.[4][5] Its defined three-dimensional structure, featuring a trans configuration of the two methyl groups, makes it an ideal candidate for structure-activity relationship (SAR) studies and the synthesis of enantiomerically pure drug candidates.[5][6] This guide offers a senior scientist's perspective on the practical handling, synthesis, and application of this important compound.

Core Chemical and Physical Properties

The utility of any chemical compound in a research setting begins with a thorough understanding of its fundamental properties. The dihydrochloride salt form of this molecule is deliberately chosen to enhance its stability and aqueous solubility, which is a critical consideration for biological assays.[4][7]

Identifier Value Reference
CAS Number 198896-00-3[4][5][8][9]
Molecular Formula C₁₃H₂₂Cl₂N₂[4][5]
Molecular Weight 277.23 g/mol [5][8]
Synonym trans-1-Benzyl-2,5-dimethylpiperazine dihydrochloride[5]
Canonical SMILES C[C@H]1CN(CC2=CC=CC=C2)CN1.Cl.Cl[5]

The presence of the benzyl and methyl groups imparts hydrophobic characteristics, while the protonated amines of the dihydrochloride salt provide a hydrophilic counterpoint, influencing its behavior in both organic and aqueous media.[4]

Physicochemical Property Value / Description Reference
Appearance White to off-white solid[7]
Solubility High solubility in water; moderate to good solubility in polar protic solvents (e.g., methanol, ethanol).[4][7]
pKa Estimates pKa₁: ~9.1-9.7 (more basic nitrogen), pKa₂: ~4.6-5.4 (less basic nitrogen).[7]
Topological Polar Surface Area 15.27 Ų[5]
logP (Predicted) 2.71[5]

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure stereochemical integrity and high purity.[7] The general strategy involves the formation of the chiral piperazine ring, followed by N-benzylation and conversion to the final dihydrochloride salt.

cluster_synthesis Conceptual Synthetic Pathway Start Chiral Precursors Cyclization Piperazine Ring Formation Start->Cyclization Step 1 Benzylation N-Benzylation Cyclization->Benzylation Step 2 Salt Salt Formation (HCl) Benzylation->Salt Step 3 Product Final Dihydrochloride Product Salt->Product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol 1: Synthesis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine (Free Base)

Causality: This protocol outlines a generalized reductive amination approach, a robust method for forming C-N bonds. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial to prevent over-reduction or side reactions.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (2R,5S)-2,5-dimethylpiperazine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagent Addition: Add benzaldehyde (1.05 eq) to the solution. Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. Rationale: Portion-wise addition controls the exothermic reaction and prevents temperature spikes that could lead to side products.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via column chromatography on silica gel to yield the pure free base.

Experimental Protocol 2: Conversion to Dihydrochloride Salt

Causality: Converting the free base to its dihydrochloride salt significantly improves its handling properties, crystallinity, and solubility in aqueous solutions for biological testing.[4]

  • Dissolution: Dissolve the purified free base from Protocol 1 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) (2.2 eq).

  • Precipitation: A white solid should precipitate out of the solution almost immediately. Continue stirring for 30-60 minutes at 0-5 °C to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities.

  • Drying: Dry the resulting white solid under vacuum to obtain the final this compound.

Analytical Characterization and Quality Control

Rigorous analytical validation is non-negotiable to ensure the identity, purity, and stereochemical integrity of the final compound. Each protocol within this workflow serves as a self-validating checkpoint.

cluster_qc Standard QC Workflow Compound Synthesized Compound NMR NMR (¹H, ¹³C) Compound->NMR Structural Verification MS LC-MS / HRMS NMR->MS Molecular Weight Confirmation Purity Final Purity Assessment MS->Purity Purity Check (>98%) Result Result Purity->Result Pass / Fail

Caption: A self-validating workflow for the analytical characterization of the target compound.

Protocol 3: Standard QC Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure and regiochemistry.[6]

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the benzyl group, a singlet for the benzylic CH₂ protons, and distinct signals for the piperazine ring protons and the two methyl groups.

    • ¹³C NMR: Verify the presence of the correct number of carbon atoms, with distinct peaks for the aromatic, aliphatic, and methyl carbons.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) / High-Resolution Mass Spectrometry (HRMS):

    • Purpose: To confirm the molecular weight and assess purity.[6]

    • Procedure: A small sample is analyzed by LC-MS. The mass spectrum should show a clear parent ion corresponding to the free base [M+H]⁺. HRMS will provide a high-accuracy mass measurement, confirming the elemental composition. The LC chromatogram (e.g., at 254 nm) is used to determine the purity, which should typically be >98%.[6]

Analytical Data Expected Value / Observation Reference
¹H NMR Distinct shifts for methyl groups (~1.2–1.5 ppm) confirm stereochemistry.[6]
HRMS Exact mass corresponding to the free base formula C₁₃H₂₀N₂.[6]
Purity (LC-MS) >98%[5][6]

Reactivity and Potential Biological Mechanisms

The chemical reactivity of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is dominated by the nucleophilic character of its nitrogen atoms, allowing for further functionalization.[7] However, its primary interest lies in its potential pharmacological activity, which is inferred from the extensive study of the piperazine scaffold.

Piperazine derivatives are well-known modulators of monoamine neurotransmitter systems.[1][7] This compound is hypothesized to interact with serotonin (5-HT) and dopamine (D) receptors, which are key targets in the treatment of depression and psychosis.[7] The specific stereochemistry of the (2R,5S) isomer is critical, as it dictates the precise orientation of the molecule within the receptor's binding pocket, influencing affinity and functional activity.[6]

cluster_pathway Hypothesized Mechanism of Action Compound (2R,5S)-1-benzyl- 2,5-dimethylpiperazine Receptor CNS Receptors (e.g., Serotonin, Dopamine) Compound->Receptor Binds to Signaling Modulation of Neurotransmitter Signaling Receptor->Signaling Alters Effect Potential Therapeutic Effect (e.g., Antidepressant, Antipsychotic) Signaling->Effect Leads to

Caption: Hypothesized interaction of the compound with CNS receptors to produce a therapeutic effect.

Applications in Research and Drug Discovery

The unique combination of a chiral piperazine core and defined substituents makes this compound a versatile tool for the modern medicinal chemist.

  • Pharmaceutical Development: It serves as a key building block for synthesizing more complex and potent drug candidates, particularly for neurological and psychiatric conditions.[7] Its structure can be further elaborated to fine-tune receptor selectivity and pharmacokinetic properties.

  • Research Tool: As a well-defined chemical entity, it is an excellent reference compound in SAR studies to understand how specific structural modifications impact biological activity.[7]

  • Asymmetric Catalysis: Chiral amines and their derivatives are valuable in the field of organocatalysis, and this compound can be explored for its utility in catalyzing stereoselective reactions.[6]

Conclusion

This compound is more than just a chemical intermediate; it is a precision tool for drug discovery and chemical synthesis. Its defined stereochemistry, coupled with the well-documented pharmacological relevance of the piperazine scaffold, makes it a high-value compound for researchers. This guide has provided the essential technical framework for its synthesis, characterization, and application, grounded in the principles of scientific integrity and causality. Proper handling and rigorous quality control, as outlined here, are paramount to unlocking its full potential in the laboratory.

References

  • Smolecule. (n.d.). Buy (2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride | 260254-80-6.
  • CymitQuimica. (n.d.). CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine dihydrochloride.
  • Benchchem. (n.d.). (2R,5R)-1-Benzyl-2,5-dimethylpiperazine | 324750-43-8.
  • ChemScene. (n.d.). 198896-00-3 | this compound.
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  • Fluorochem. (n.d.). (2R,5S)-1-Benzyl-2,5-dimethylpiperazinedihydrochloride.
  • Bentham Science Publishers. (2017). Computer Assisted Design and Synthesis of Novel Chiral Piperazine Derivatives from 3-Hydroxynopinone.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
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  • Benchchem. (n.d.). (2S,5S)-1-Benzyl-2,5-dimethylpiperazine | 745031-35-0.
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An In-Depth Technical Guide to (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 198896-00-3

This technical guide provides a comprehensive overview of (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride, a chiral piperazine derivative of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, analytical characterization, applications, and safety protocols.

Introduction: A Chiral Building Block of Pharmacological Importance

This compound is a synthetic organic compound characterized by a piperazine core substituted with a benzyl group on one nitrogen atom and two methyl groups at the 2 and 5 positions with a specific trans stereochemistry.[1] The dihydrochloride salt form enhances its aqueous solubility, a favorable property for many pharmaceutical applications.[1]

The precise spatial arrangement of the methyl and benzyl groups, defined by the (2R,5S) stereochemistry, is crucial for its biological activity and its utility as a chiral building block in the synthesis of complex, stereospecific molecules.[1] Its primary significance lies in its role as a key intermediate in the development of therapeutic agents, particularly those targeting the central nervous system.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 198896-00-3[2]
Molecular Formula C₁₃H₂₂Cl₂N₂[2]
Molecular Weight 277.24 g/mol [3]
Appearance White to off-white solid (expected)General chemical knowledge
Solubility Soluble in water[1]
Stereochemistry (2R, 5S)[2]

Synthesis and Stereochemical Control: The Path to Enantiopurity

The synthesis of this compound with high enantiomeric purity is a critical aspect of its utility. The general strategy involves the preparation of the chiral piperazine core followed by N-benzylation.

Enantioselective Synthesis of the (2R,5S)-2,5-dimethylpiperazine Core

A robust method for obtaining the enantiomerically pure (2R,5S)-2,5-dimethylpiperazine precursor is through the enantioconvergent synthesis starting from the readily available and inexpensive trans-2,5-dimethylpiperazine.[4] This approach offers high yields and avoids chromatographic separation of enantiomers on a large scale.

The key steps in this process are:

  • Optical Resolution: The racemic trans-2,5-dimethylpiperazine is resolved using a chiral resolving agent, such as a chiral carboxylic acid. This step selectively crystallizes one diastereomeric salt, leaving the other enantiomer in the mother liquor.

  • Interconversion of the Unwanted Enantiomer: The unwanted enantiomer, recovered from the mother liquor, can be racemized and recycled, thereby converting it into the desired enantiomer in subsequent resolution steps. This "enantioconvergent" approach significantly improves the overall yield of the desired stereoisomer.

G racemic racemic trans-2,5-dimethylpiperazine resolution Optical Resolution (with chiral acid) racemic->resolution diastereomers Diastereomeric Salts ((2R,5S)-salt and (2S,5R)-salt) resolution->diastereomers separation Separation (crystallization) diastereomers->separation desired_salt (2R,5S)-salt separation->desired_salt unwanted_salt (2S,5R)-salt separation->unwanted_salt benzylation N-Benzylation desired_salt->benzylation racemization Racemization unwanted_salt->racemization racemization->racemic final_product (2R,5S)-1-benzyl-2,5-dimethylpiperazine benzylation->final_product hcl HCl salt formation final_product->hcl dihydrochloride (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride hcl->dihydrochloride

Figure 1: Synthetic workflow for this compound.

N-Benzylation and Salt Formation

Once the enantiomerically pure (2R,5S)-2,5-dimethylpiperazine is obtained, the benzyl group is introduced via N-benzylation. A common and effective method is the reaction with benzyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[5]

Experimental Protocol: N-Benzylation of (2R,5S)-2,5-dimethylpiperazine (Illustrative)

  • Dissolution: Dissolve (2R,5S)-2,5-dimethylpiperazine in a suitable anhydrous solvent such as dichloromethane or toluene.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine, to the solution.

  • Benzylation: Slowly add benzyl chloride to the reaction mixture at room temperature or slightly elevated temperatures.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Dihydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent like ethanol and treat with a solution of hydrogen chloride in ethanol or ether. The dihydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.[5]

Analytical Characterization: Ensuring Purity and Stereochemical Integrity

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges (in CDCl₃ or D₂O)

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Methyl (CH₃) 1.0 - 1.5 (doublet)15 - 20
Piperazine Ring (CH, CH₂) 2.0 - 3.5 (multiplets)45 - 60
Benzyl (CH₂) **3.5 - 4.0 (singlet or AB quartet)60 - 65
Benzyl (aromatic CH) 7.2 - 7.5 (multiplet)125 - 130 (multiple signals)
Benzyl (quaternary C) -135 - 140

Note: The dihydrochloride salt form and the choice of solvent will influence the exact chemical shifts.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound.[1] The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving chiral piperazine derivatives.[9][10]

Illustrative Chiral HPLC Method Development Workflow

G start Racemic Standard Preparation csp_selection Chiral Stationary Phase (CSP) Screening (e.g., polysaccharide-based) start->csp_selection mobile_phase Mobile Phase Optimization (Normal or Reversed Phase) csp_selection->mobile_phase detection Detector Selection (UV/Vis or MS) mobile_phase->detection optimization Parameter Optimization (Flow rate, Temperature) detection->optimization validation Method Validation (Resolution, Linearity, LOD, LOQ) optimization->validation

Figure 2: Workflow for chiral HPLC method development.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For the free base (C₁₃H₂₀N₂), the expected monoisotopic mass is approximately 204.16 g/mol .[11] Electrospray ionization (ESI) is a suitable technique, which would likely show the protonated molecule [M+H]⁺ at m/z 205.17.

Applications in Drug Discovery and Development: A Precursor to Opioid Receptor Modulators

The primary application of (2R,5S)-1-benzyl-2,5-dimethylpiperazine and its enantiomers is as a crucial chiral intermediate in the synthesis of selective delta-opioid receptor agonists.[4][12][13] The delta-opioid receptor is a promising target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists like morphine.

Synthesis of SNC-80 and Analogs

(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a precursor to the highly selective, non-peptide delta-opioid receptor agonist, SNC-80.[13][14] The specific stereochemistry of the piperazine core is essential for the high affinity and selectivity of SNC-80 for the delta-opioid receptor.[6] The synthesis of SNC-80 and its analogs involves the coupling of the chiral piperazine intermediate with other molecular fragments.

G piperazine (2R,5S)-1-benzyl-2,5-dimethylpiperazine coupling Multi-step Synthesis piperazine->coupling snc80 SNC-80 and Analogs coupling->snc80 receptor Delta-Opioid Receptor snc80->receptor effect Analgesic Effects receptor->effect

Figure 3: Role as a precursor to delta-opioid receptor agonists.

Mechanism of Action of Downstream Drug Candidates

The final drug candidates synthesized from (2R,5S)-1-benzyl-2,5-dimethylpiperazine, such as SNC-80, exert their pharmacological effects by binding to and activating delta-opioid receptors in the central and peripheral nervous systems. This activation leads to a cascade of intracellular signaling events that ultimately result in analgesia. The stereochemistry of the piperazine moiety plays a critical role in the precise interaction with the receptor's binding pocket, influencing both potency and selectivity.[6]

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood.[15][16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[12]

  • Spills: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable container for disposal.[15]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[12]

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Disposal: Dispose of in accordance with local, state, and federal regulations. Dissolving in a combustible solvent and burning in a chemical incinerator with an afterburner and scrubber is a potential method.

Conclusion

This compound is a valuable chiral building block with significant applications in medicinal chemistry, particularly in the synthesis of selective delta-opioid receptor agonists. Its stereospecific synthesis and rigorous analytical characterization are paramount to its successful use in drug discovery and development. This guide provides a comprehensive foundation for researchers and scientists working with this important compound, emphasizing its synthesis, characterization, applications, and safe handling.

References

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  • Calderon, S. N., Rothman, R. B., Porreca, F., Flippen-Anderson, J. L., McNutt, R. W., & Jacobson, A. E. (1994). Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist. Journal of Medicinal Chemistry, 37(14), 2125–2128.
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  • D'Acquarica, I., Gasparrini, F., & Villani, C. (2023). Recent trends in fast and ultrafast high-performance liquid chromatography for the separation of chiral bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655.
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  • Gündüz, M. G., & Wenzel, T. J. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(17), 3108.
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Sources

An In-Depth Technical Guide to (2R,5S)-1-benzyl-2,5-dimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride, a chiral piperazine derivative of significant interest in medicinal chemistry and organic synthesis. The document delves into its detailed molecular structure, physicochemical properties, stereoselective synthesis, and analytical characterization. Furthermore, it explores the compound's current and potential applications in drug development, supported by insights into its role as a versatile chemical building block. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this specific stereoisomer.

Introduction

This compound is a synthetic organic compound featuring a piperazine core, a six-membered ring containing two nitrogen atoms.[1] The defining characteristics of this molecule are the specific stereochemistry at the 2 and 5 positions of the piperazine ring, denoted as (2R,5S), and the presence of a benzyl group on one of the nitrogen atoms.[1] It is typically supplied as a dihydrochloride salt, which enhances its aqueous solubility and stability, making it more amenable for use in pharmaceutical and research applications.[1]

The precise spatial arrangement of the methyl groups in a trans configuration relative to the piperazine ring, combined with the bulky benzyl substituent, imparts unique conformational properties to the molecule. This stereochemical integrity is crucial as it dictates the molecule's interaction with chiral biological targets, such as receptors and enzymes. Consequently, this compound serves as a valuable chiral intermediate in the synthesis of complex, enantiomerically pure molecules, particularly in the development of novel therapeutic agents.[2][3] Its structural motif is found in compounds targeting a range of conditions, including neurological and psychiatric disorders.[2]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These properties are critical for its handling, formulation, and application in various experimental settings.

PropertyValueSource(s)
CAS Number 198896-00-3[1][4][5]
Molecular Formula C₁₃H₂₂Cl₂N₂[1][4][5]
Molecular Weight 277.23 g/mol [5][6]
IUPAC Name (2R,5S)-1-benzyl-2,5-dimethylpiperazine;dihydrochloride[4]
Synonym trans-1-Benzyl-2,5-diMethylpiperazine dihydrochloride[6]
Purity Typically ≥95-98%[5][6]
Storage 2-8°C, sealed in a dry environment[5][6]
Solubility As a dihydrochloride salt, it is more water-soluble than its free base form.[1]
Molecular Structure and Stereochemistry

The molecular structure of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is defined by its piperazine ring, which adopts a stable chair conformation. The (2R,5S) designation indicates a trans relationship between the two methyl groups located at positions 2 and 5 of the ring. One methyl group is positioned above the plane of the ring, while the other is below. This specific arrangement minimizes steric hindrance and is a key determinant of the molecule's overall three-dimensional shape.

The benzyl group is attached to the nitrogen atom at position 1. The presence of this bulky aromatic group influences the conformational equilibrium of the piperazine ring and its interactions with other molecules. The dihydrochloride salt form means that both nitrogen atoms of the piperazine ring are protonated, each associated with a chloride counter-ion. This protonation increases the polarity and aqueous solubility of the compound.

Diagram: Key Structural Features

Caption: Key structural elements of the molecule.

Synthesis and Manufacturing Insights

The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of stereochemistry. A common approach involves the use of chiral starting materials or the resolution of a racemic mixture.

A plausible synthetic strategy begins with trans-2,5-dimethylpiperazine, which exists as a racemic mixture of (2R,5S) and (2S,5R) enantiomers. The key challenge lies in the selective synthesis or separation of the desired (2R,5S) isomer.

Experimental Protocol: Enantioselective Synthesis
  • Resolution of (±)-trans-2,5-dimethylpiperazine: A classical resolution technique can be employed using a chiral resolving agent, such as a chiral carboxylic acid. This process selectively crystallizes one diastereomeric salt, allowing for the separation of the enantiomers.

  • Benzylation: The isolated (2R,5S)-2,5-dimethylpiperazine is then subjected to N-benzylation. This is typically achieved by reacting the diamine with benzyl chloride or benzyl bromide in the presence of a base to neutralize the hydrogen halide byproduct.

  • Salt Formation: The resulting free base, (2R,5S)-1-benzyl-2,5-dimethylpiperazine, is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the dihydrochloride salt.

  • Purification: The final product is purified by recrystallization to achieve high chemical and enantiomeric purity.

An alternative, more advanced approach is an enantioconvergent synthesis, which can convert an achiral or racemic starting material into a single enantiomer of the product, maximizing yield.[3] For instance, a process has been developed for a similar compound, (-)-1-allyl-(2S,5R)-dimethylpiperazine, that involves efficient optical resolution followed by the interconversion of the undesired enantiomer into the desired one, allowing for large-scale preparation without chromatography.[3]

Diagram: Synthetic Workflow

Start Racemic trans-2,5-dimethylpiperazine Resolution Optical Resolution (Chiral Acid) Start->Resolution Isomer_Desired (2R,5S)-2,5-dimethylpiperazine Resolution->Isomer_Desired Desired Enantiomer Isomer_Undesired (2S,5R)-2,5-dimethylpiperazine Resolution->Isomer_Undesired Undesired Enantiomer Benzylation N-Benzylation (Benzyl Halide, Base) Isomer_Desired->Benzylation Free_Base (2R,5S)-1-benzyl-2,5-dimethylpiperazine Benzylation->Free_Base Salt_Formation Salt Formation (HCl) Free_Base->Salt_Formation Final_Product (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride Salt_Formation->Final_Product

Sources

An In-depth Mechanistic Analysis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride (Compound BDP-25)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Neuropharmacology Division

Executive Summary

Introduction: Rationale and Scientific Context

The development of novel CNS therapeutics often targets the intricate interplay between monoamine neurotransmitter systems, primarily dopamine and serotonin. Dysregulation in these pathways is implicated in the pathophysiology of depression, psychosis, and attention-deficit disorders.[2][3] While selective agents like SSRIs or traditional DRIs have proven efficacy, they are often limited by delayed onset of action, incomplete response rates, or significant side effect profiles.

The scientific rationale for the development of BDP-25 was to engineer a single molecule with a rationally designed, dual-action profile. The hypothesis was that combining dopamine transporter (DAT) inhibition with serotonin 5-HT₂A receptor antagonism could offer a synergistic therapeutic effect. Potent DAT inhibition is known to increase synaptic dopamine concentrations, which can alleviate symptoms of anhedonia and improve executive function.[3][4] Concurrently, 5-HT₂A antagonism is a hallmark of atypical antipsychotics and has been shown to mitigate the extrapyramidal side effects associated with enhanced dopamine signaling, improve slow-wave sleep, and may offer anxiolytic and antidepressant benefits.[2][5] The specific stereochemistry of BDP-25, (2R,5S), was selected through iterative design and screening to optimize affinity and selectivity for these two key targets.[6][7]

This guide elucidates the core pharmacodynamic properties of BDP-25, moving from initial target binding affinity to functional cellular activity, and culminating in an integrated model of its mechanism of action at the synapse.

Part 1: Pharmacodynamics – Receptor Binding Profile

The initial step in characterizing a novel compound is to determine its binding affinity for a panel of relevant biological targets. This process establishes the primary molecular targets and provides an early indication of potential on-target efficacy and off-target liabilities.

Experimental Rationale and Design

A competitive radioligand binding assay approach was selected as the gold standard for quantifying the affinity of BDP-25 for its intended targets and a wide range of other CNS receptors.[8][9] This technique measures the ability of a test compound (BDP-25) to displace a known, high-affinity radiolabeled ligand from its receptor. The resulting data are used to calculate the inhibitor constant (Kᵢ), an intrinsic measure of binding affinity. The primary screening panel was designed to assess affinity for monoamine transporters (DAT, SERT, NET) and key serotonin and dopamine receptor subtypes.

Quantitative Binding Affinity Data

The binding profile of BDP-25 was assessed across a comprehensive panel of 45 CNS targets. The data presented below highlight the most significant interactions, demonstrating high affinity for the human dopamine transporter (hDAT) and human serotonin 5-HT₂A receptor (h5-HT₂A), with markedly lower affinity for other targets.

TargetRadioligandKᵢ (nM) of BDP-25Selectivity Ratio (vs. hDAT)Selectivity Ratio (vs. h5-HT₂A)
hDAT [³H]WIN 35,4288.2 ± 1.1 1.00.7
h5-HT₂A [³H]Ketanserin11.5 ± 2.3 1.41.0
hSERT[³H]Citalopram245 ± 3529.921.3
hNET[³H]Nisoxetine310 ± 4837.827.0
hD₂ (long)[³H]Spiperone189 ± 2123.016.4
h5-HT₂C[³H]Mesulergine450 ± 6254.939.1
hα₁-adrenergic[³H]Prazosin> 1000> 122> 87
hH₁ (Histamine)[³H]Pyrilamine> 1000> 122> 87
Table 1: Competitive Radioligand Binding Affinities (Kᵢ) of BDP-25. Data are presented as mean ± SEM from three independent experiments.

These results confirm that BDP-25 is a high-affinity ligand for hDAT and h5-HT₂A, with approximately 30-fold selectivity over the serotonin and norepinephrine transporters and over 20-fold selectivity against the dopamine D₂ receptor. This profile is highly desirable, as high affinity for D₂ is associated with motor side effects, while activity at adrenergic or histaminergic receptors can lead to cardiovascular and sedative effects, respectively.

Detailed Protocol: Competitive Radioligand Binding Assay

The following protocol is a representative example for determining the affinity of BDP-25 at the human dopamine transporter (hDAT) expressed in HEK293 cells.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing hDAT to ~90% confluency.

    • Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.[10]

    • Resuspend the resulting membrane pellet in fresh assay buffer and determine protein concentration via a Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of BDP-25 solution (at 11 different concentrations ranging from 0.1 nM to 10 µM), and 50 µL of the radioligand [³H]WIN 35,428 at a final concentration of 2 nM (~K_d_).

    • For non-specific binding (NSB) wells, use a saturating concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909) instead of BDP-25.[10]

    • For total binding wells, add vehicle instead of BDP-25.

  • Incubation and Filtration:

    • Initiate the binding reaction by adding 50 µL of the prepared cell membrane suspension (final protein concentration 10-20 µ g/well ).

    • Incubate the plate for 60 minutes at 4°C with gentle agitation.

    • Terminate the reaction by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.[9]

  • Data Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of BDP-25.

    • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[11]

Part 2: Functional Activity – Elucidating the Mode of Action

While binding assays confirm target engagement, they do not reveal whether a compound acts as an agonist, antagonist, or inhibitor.[12] Functional assays are therefore essential to characterize the biological effect of BDP-25 at its primary targets.[13]

Dopamine Transporter Functional Assay: Neurotransmitter Uptake Inhibition

The primary function of DAT is to clear dopamine from the synaptic cleft via reuptake into the presynaptic neuron.[4] A potent DRI blocks this action, thereby increasing the concentration and duration of dopamine in the synapse.[3][14]

  • Experimental Rationale: A [³H]dopamine uptake assay using rat striatal synaptosomes was employed. Synaptosomes are resealed nerve terminals that contain functional transporters and provide a physiologically relevant ex vivo system to measure reuptake activity.

  • Results: BDP-25 demonstrated potent, concentration-dependent inhibition of [³H]dopamine uptake.

CompoundIC₅₀ (nM) for [³H]DA Uptake Inhibition
BDP-25 25.6 ± 4.1
Cocaine210 ± 25
Bupropion520 ± 68
Table 2: Functional potency of BDP-25 in inhibiting dopamine uptake.

The IC₅₀ value of 25.6 nM confirms that BDP-25 is a potent inhibitor of dopamine transporter function, significantly more potent than reference compounds like cocaine and bupropion.

G cluster_workflow Dopamine Uptake Assay Workflow prep Prepare Rat Striatal Synaptosomes preincubate Pre-incubate Synaptosomes with BDP-25 (or vehicle) prep->preincubate 15 min, 37°C initiate Initiate Uptake with [³H]Dopamine preincubate->initiate incubate Incubate at 37°C for 5 minutes initiate->incubate terminate Terminate Uptake by Rapid Filtration incubate->terminate quantify Quantify [³H]DA via Scintillation Counting terminate->quantify analyze Calculate IC₅₀ quantify->analyze

Workflow for the [³H]Dopamine Uptake Functional Assay.
Serotonin 5-HT₂A Receptor Functional Assay: Antagonism of Serotonin Signaling

The 5-HT₂A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR).[15] Agonist binding leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium (Ca²⁺).[16] An antagonist will block this agonist-induced response.[5]

  • Experimental Rationale: A calcium flux assay was performed using CHO-K1 cells stably expressing the human 5-HT₂A receptor. This is a standard high-throughput method for assessing GPCR functional activity.[17][18] The ability of BDP-25 to inhibit the Ca²⁺ signal produced by a fixed concentration of serotonin (the endogenous agonist) was measured.

  • Results: BDP-25 showed no agonist activity when applied alone. However, it potently inhibited the calcium mobilization induced by serotonin (100 nM), demonstrating clear antagonistic properties.

CompoundMode of ActionIC₅₀ (nM) for Inhibition of Serotonin Response
BDP-25 Antagonist 18.4 ± 3.5
KetanserinAntagonist3.1 ± 0.7
RisperidoneAntagonist4.5 ± 0.9
Table 3: Functional antagonist potency of BDP-25 at the 5-HT₂A receptor.

The IC₅₀ of 18.4 nM confirms that BDP-25 is a potent 5-HT₂A antagonist, with a potency comparable to established reference antagonists.

Part 3: Integrated Mechanism of Action and Therapeutic Hypothesis

The collective evidence from binding and functional assays establishes BDP-25 as a potent dopamine reuptake inhibitor and a 5-HT₂A receptor antagonist. This dual mechanism is hypothesized to produce a unique and potentially beneficial modulation of synaptic signaling in key brain regions like the prefrontal cortex and striatum.

The integrated mechanism can be visualized as follows:

  • Presynaptic Action: BDP-25 binds to the dopamine transporter (DAT) on the presynaptic terminal of dopaminergic neurons. This binding non-competitively inhibits the reuptake of dopamine from the synaptic cleft.[14] The direct consequence is an increase in the concentration and residence time of synaptic dopamine, leading to enhanced stimulation of postsynaptic dopamine receptors (D₁-D₅).[4]

  • Postsynaptic Action: On postsynaptic neurons, particularly glutamatergic pyramidal neurons in the cortex, BDP-25 binds to and antagonizes the 5-HT₂A receptor. This action blocks the excitatory effects of serotonin at this specific receptor subtype.[2] Serotonin, acting via 5-HT₂A receptors, can have a "braking" effect on dopamine release in certain circuits; therefore, antagonizing this receptor can lead to a further, indirect potentiation of dopaminergic activity.

G cluster_synapse Proposed Synaptic Mechanism of BDP-25 cluster_bdp25 BDP-25 Action presyn Presynaptic Dopamine Neuron postsyn Postsynaptic Neuron dat DAT dat->presyn DA Reuptake ht2a 5-HT₂A-R dr Dopamine Receptors da_vesicle da_cleft da_vesicle->da_cleft DA Release da_cleft->dr Stimulation bdp25 BDP-25 bdp25->dat INHIBITS (blocks reuptake) bdp25->ht2a ANTAGONIZES (blocks 5-HT signal)

Integrated synaptic mechanism of BDP-25.

Therapeutic Hypothesis: This dual-action profile is predicted to result in a robust increase in beneficial dopaminergic tone in brain regions associated with mood and cognition, while the 5-HT₂A antagonism simultaneously mitigates potential adverse effects and may contribute its own antidepressant or anxiolytic properties. This profile could offer advantages over existing treatments for major depressive disorder, particularly in patients with symptoms of anhedonia and fatigue, or as a novel approach for certain cognitive deficits in other neuropsychiatric conditions.

Preliminary ADME & CNS Penetration

To be an effective CNS agent, a compound must not only have the correct pharmacodynamic profile but also favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier (BBB).[19][20] Preliminary in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies were conducted.

AssayResultInterpretation
Aqueous Solubility (pH 7.4)112 µMSufficient for in vitro assays and potential for oral absorption.
Plasma Protein Binding (Human)85% boundModerate binding, leaving a significant free fraction to engage targets.
Metabolic Stability (Human Liver Microsomes)t₁/₂ = 45 minModerately stable, suggesting an acceptable in vivo half-life.[21]
Caco-2 Permeability (P_app_ A→B)15 x 10⁻⁶ cm/sHigh passive permeability.[22]
MDCK-MDR1 Efflux Ratio 1.2Not a significant substrate for P-gp efflux pump, predicting good BBB penetration.[19][23]
Table 4: Summary of preliminary in vitro ADME and CNS penetration properties of BDP-25.

The data indicate that BDP-25 has drug-like properties, including good solubility, high permeability, and low susceptibility to the primary BBB efflux transporter P-glycoprotein. This profile strongly supports its potential for successful development as an orally bioavailable, CNS-penetrant therapeutic agent.

Conclusion and Future Directions

The comprehensive in vitro characterization of (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride (BDP-25) has successfully elucidated its core mechanism of action. The data robustly support its classification as a potent and selective dual-action dopamine reuptake inhibitor and serotonin 5-HT₂A receptor antagonist. This unique pharmacological profile, combined with promising preliminary ADME and CNS penetration properties, establishes BDP-25 as a compelling candidate for further development.

Future research will focus on:

  • In vivo animal models: Assessing the efficacy of BDP-25 in established rodent models of depression and cognitive impairment.

  • Safety pharmacology: A comprehensive evaluation of cardiovascular, respiratory, and other potential off-target effects.

  • Full pharmacokinetic profiling: Determining the oral bioavailability, half-life, and metabolic fate of BDP-25 in preclinical species.

These subsequent studies will be critical in validating the therapeutic hypothesis and advancing BDP-25 towards clinical evaluation.

References

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An In-depth Technical Guide to (2R,5S)-1-benzyl-2,5-dimethylpiperazine: From Chiral Building Block to Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making stereochemical control a critical challenge for synthetic chemists. This guide delves into the discovery, synthesis, and application of (2R,5S)-1-benzyl-2,5-dimethylpiperazine, a cornerstone chiral molecule. While not a classical "chiral auxiliary" in the sense of a transient, recoverable directing group, its role as a rigid, stereochemically defined building block is arguably more profound. Its discovery and utilization have provided a robust platform for the synthesis of complex, biologically active molecules, particularly within the realm of medicinal chemistry where the piperazine scaffold is a privileged structure.[1] This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, mechanistic principles of stereocontrol, and field-proven applications.

Chapter 1: The Principle of Stereochemical Control in Synthesis

Introduction to Asymmetric Synthesis

Asymmetric synthesis is the targeted synthesis of a specific stereoisomer of a chiral molecule. The majority of biological targets, such as enzymes and receptors, are chiral, leading to significant differences in efficacy and toxicology between enantiomers of a drug. Consequently, the ability to selectively produce one enantiomer over the other is a foundational requirement in pharmaceutical development.

The Role of Chiral Auxiliaries vs. Chiral Building Blocks

The distinction between a chiral auxiliary and a chiral building block is crucial for understanding the strategic application of (2R,5S)-1-benzyl-2,5-dimethylpiperazine.

  • Chiral Auxiliary: A chiral moiety that is temporarily attached to a prochiral substrate. It directs a subsequent chemical transformation to occur with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved and can, ideally, be recovered for reuse. Evans' oxazolidinones are a classic example of this strategy.[2]

  • Chiral Building Block (or Chiral Scaffold): An enantiomerically pure molecule that is incorporated directly into the final product. Its inherent stereochemistry becomes a permanent feature of the target molecule's architecture.

(2R,5S)-1-benzyl-2,5-dimethylpiperazine functions primarily as a chiral building block. Its rigid C2, C5 trans-dimethyl substitution creates a predictable and sterically hindered environment that is leveraged in subsequent synthetic steps.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms, a structure found in a vast array of blockbuster pharmaceuticals.[1] Its prevalence is due to several advantageous properties:

  • Physicochemical Properties: The two nitrogen atoms can be protonated, which enhances aqueous solubility, a key factor for drug delivery.[3][4]

  • Synthetic Versatility: The two distinct nitrogen atoms allow for differential functionalization, enabling the creation of diverse molecular libraries.

  • Receptor Interaction: The piperazine core can act as a rigid scaffold to correctly orient pharmacophoric groups for optimal binding with biological targets.[5]

Chapter 2: Synthesis and Stereochemical Assignment of (2R,5S)-1-benzyl-2,5-dimethylpiperazine

Rationale for Design

The efficacy of this molecule stems from its specific stereochemistry and substitution pattern. The trans relationship between the methyl groups at the C2 and C5 positions locks the piperazine ring into a stable chair conformation. This rigidity is essential for predictable stereochemical outcomes in subsequent reactions. The N-benzyl group serves a dual purpose: it provides significant steric bulk to block one face of the molecule, and it acts as a versatile protecting group that can be easily removed by catalytic hydrogenolysis.[6]

Synthetic Pathway: Enantioconvergent Synthesis

A robust and scalable synthesis of enantiomerically pure piperazines often relies on the resolution of a racemic mixture followed by the conversion of the undesired enantiomer. An enantioconvergent approach, similar to that developed for related piperazines, provides an efficient route to the desired (-)-(2R,5S) isomer.[7]

This protocol outlines the key steps for obtaining the enantiomerically pure target compound.

Step 1: Synthesis of racemic trans-2,5-dimethylpiperazine.

  • Commercially available starting materials are used to construct the piperazine ring, typically through cyclization reactions.

  • The resulting mixture of cis and trans isomers is separated, and the trans racemate is carried forward.

Step 2: Optical Resolution with a Chiral Acid.

  • Dissolve 1.0 equivalent of racemic trans-2,5-dimethylpiperazine in a suitable solvent (e.g., ethanol).

  • Add 1.0 equivalent of a chiral resolving agent, such as (+)-tartaric acid.

  • Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

  • The diastereomeric salt of one enantiomer will preferentially crystallize. Collect the crystals by suction filtration.

  • Liberate the free base by treating the salt with a strong base (e.g., 5N NaOH) and extracting with an organic solvent (e.g., chloroform).

  • The mother liquor contains the other enantiomer, which can be recovered and used in an enantioconvergent step.

Step 3: N-Benzylation.

  • Dissolve the enantiomerically pure (2R,5S)-2,5-dimethylpiperazine (1.0 eq) in a polar aprotic solvent like DMF.

  • Add a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq).

  • Add benzyl chloride (1.1 eq) dropwise at room temperature.

  • Heat the reaction to 60-80°C and monitor by TLC until completion (typically 12-24 hours).

  • Perform an aqueous workup, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by distillation or chromatography to yield (2R,5S)-1-benzyl-2,5-dimethylpiperazine.

Characterization and Stereochemical Confirmation

The absolute configuration of chiral piperazines is definitively confirmed through methods such as X-ray crystallographic analysis of a suitable crystalline derivative.[3] Chiral High-Performance Liquid Chromatography (HPLC) is routinely used to determine the enantiomeric excess (ee) of the final product.

Chapter 3: Mechanism of Stereochemical Induction and Key Applications

The Core Concept: Steric Shielding

The primary mechanism of stereocontrol is steric hindrance. The chair conformation of the piperazine ring, locked by the trans-dimethyl groups, forces the benzyl group into an equatorial position. This large group effectively shields the top face of the molecule. Consequently, electrophilic attack on the second nitrogen (N4) is highly directed to the less hindered, bottom face, resulting in high diastereoselectivity.

G cluster_0 Mechanism of Diastereoselective N-Alkylation start (2R,5S)-1-benzyl-2,5-dimethylpiperazine transition_favored Transition State A (Attack from unhindered face) start->transition_favored  Favored Path transition_disfavored Transition State B (Attack from hindered face) start->transition_disfavored  Disfavored Path electrophile Electrophile (R-X) electrophile->transition_favored electrophile->transition_disfavored product Major Diastereomer (High d.r.) transition_favored->product minor_product Minor Diastereomer transition_disfavored->minor_product steric_clash Severe Steric Clash with Benzyl Group transition_disfavored->steric_clash G cluster_1 Workflow: From Chiral Scaffold to Asymmetric Catalyst A 1. Synthesis of (2R,5S)-Piperazine Scaffold B 2. Ligand Synthesis (Functionalization) A->B Add coordinating groups C 3. Metal Complexation (e.g., with Palladium) B->C Add metal precursor D 4. Asymmetric Catalytic Cycle C->D Active Catalyst D->C Catalyst Regeneration F Enantiopure Product D->F High e.e. E Substrate + Reagent E->D

Sources

Stereochemistry of 1-benzyl-2,5-dimethylpiperazine isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of 1-Benzyl-2,5-dimethylpiperazine Isomers

Abstract

The 1-benzyl-2,5-dimethylpiperazine scaffold is a cornerstone in medicinal chemistry, serving as a critical intermediate in the synthesis of pharmacologically active compounds, notably selective opioid receptor ligands.[1][2] The stereochemical arrangement of the two methyl groups on the piperazine ring gives rise to distinct cis and trans diastereomers, each existing as a pair of enantiomers or a meso compound. This complexity profoundly influences the molecule's three-dimensional conformation and, consequently, its interaction with biological targets.[3][4] This guide provides a comprehensive technical overview of the stereochemistry of 1-benzyl-2,5-dimethylpiperazine isomers, detailing stereoselective synthesis strategies, chromatographic separation protocols, and advanced spectroscopic techniques for unambiguous stereochemical assignment. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the stereochemical diversity of this important molecular framework.

Introduction to the Stereochemical Complexity

1-Benzyl-2,5-dimethylpiperazine possesses two stereogenic centers at the C2 and C5 positions of the piperazine ring. This leads to the potential for four stereoisomers. These are categorized into two diastereomeric sets: cis and trans, based on the relative orientation of the two methyl groups.

  • Trans Isomers : The methyl groups are on opposite sides of the piperazine ring's approximate plane. This configuration results in a chiral molecule, existing as a pair of enantiomers: (2R,5R) and (2S,5S).

  • Cis Isomers : The methyl groups are on the same side of the ring. The (2R,5S) configuration possesses an internal plane of symmetry (a meso compound) and is therefore achiral. The (2S,5R) configuration is identical to the (2R,5S) form.

The N-benzyl group introduces further conformational considerations but does not add to the number of stereoisomers unless rotational hindrance is significant. The stereoisomers of 1-benzyl-2,5-dimethylpiperazine are diastereomers of each other (e.g., the cis-meso form is a diastereomer of the trans-enantiomers), which allows for their separation using achiral techniques, although resolving the trans-enantiomers requires chiral methods.[5]

G Stereoisomers of 1-Benzyl-2,5-dimethylpiperazine cluster_trans trans-Isomers (Enantiomeric Pair) cluster_cis cis-Isomer (Meso) trans_2R5R (2R,5R)-1-benzyl- 2,5-dimethylpiperazine trans_2S5S (2S,5S)-1-benzyl- 2,5-dimethylpiperazine trans_2R5R->trans_2S5S Enantiomers cis_meso (2R,5S)-1-benzyl- 2,5-dimethylpiperazine (meso compound) trans_2R5R->cis_meso Diastereomers trans_2S5S->cis_meso Diastereomers

Caption: Logical relationship between the stereoisomers.

Synthesis Strategies: From Racemates to Enantiopure Compounds

The synthesis of 1-benzyl-2,5-dimethylpiperazine isomers typically starts from 2,5-dimethylpiperazine, which itself exists as a mixture of cis and trans isomers. The choice of starting material and synthetic route dictates the stereochemical outcome.

Non-Stereoselective Benzylation

The most direct approach involves the N-benzylation of a commercially available mixture of cis- and trans-2,5-dimethylpiperazine. This method is straightforward but yields a complex mixture of all three stereoisomers (the trans-racemate and the cis-meso form), necessitating downstream purification.

Expert Insight: This method is often chosen for initial screening or when a robust separation methodology is already established. The reaction of piperazine with benzyl chloride is a well-established procedure that can be adapted for this purpose.[6] The key is controlling the stoichiometry to favor mono-benzylation over the formation of the 1,4-dibenzyl derivative. Using a base like potassium carbonate is common to neutralize the HCl byproduct.[7]

Experimental Protocol: General N-Benzylation

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethylpiperazine (1.0 eq, mixture of isomers) and a suitable solvent such as dichloromethane or toluene.[2]

  • Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the suspension.

  • Reagent Addition: Slowly add benzyl chloride (1.0-1.1 eq) to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and wash the filter cake with the solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product mixture, which can then be subjected to chromatographic separation.

G General Synthetic and Separation Workflow start Starting Materials: - 2,5-Dimethylpiperazine (cis/trans mix) - Benzyl Chloride - Base (e.g., K₂CO₃) reaction N-Benzylation Reaction (e.g., Reflux in Toluene) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product: Mixture of cis- and trans- 1-benzyl-2,5-dimethylpiperazine isomers workup->crude separation Chromatographic Separation crude->separation products Isolated Isomers: - trans-(2R,5R)/(2S,5S) pair - cis-(2R,5S) meso separation->products

Caption: Workflow for non-stereoselective synthesis.

Stereoselective Synthesis

Accessing specific stereoisomers requires starting with enantiopure precursors. For instance, synthesizing the (2R,5R)-trans isomer begins with pure (2R,5R)-2,5-dimethylpiperazine. Such precursors are often derived from chiral pool starting materials like amino acids (e.g., D-Alanine). While more complex, this approach minimizes or eliminates the need for challenging chiral separations later. The Buchwald-Hartwig C-N coupling reaction is a modern alternative that can be used with chiral amines without compromising the existing stereocenters.[3]

Separation and Purification of Isomers

Given that the primary synthetic route often yields a mixture, robust separation techniques are critical.

Separation of Diastereomers (Cis vs. Trans)

The cis and trans isomers are diastereomers and thus have different physical properties (e.g., boiling point, polarity). This allows for their separation using standard chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is highly effective. The trans isomer is typically less polar than the cis isomer and will elute first from the column when using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate). The separation can be readily monitored by TLC.

  • Distillation: While theoretically possible, the boiling points of the isomers are often too close for efficient separation by fractional distillation.

Resolution of Enantiomers (Chiral Separation)

The separated trans-diastereomer is a racemic mixture of the (2R,5R) and (2S,5S) enantiomers. Resolving this mixture requires a chiral environment.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for both analytical and preparative scale separation of enantiomers. Coated polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly effective. The choice of mobile phase (normal phase vs. reversed-phase) is critical and must be optimized.

  • Diastereomeric Salt Formation: A classical resolution method involves reacting the racemic trans-piperazine with a chiral acid (e.g., tartaric acid, mandelic acid). This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and then converted back to the free base.

Expert Insight: Chiral HPLC is often preferred in a drug development setting due to its high resolution, reproducibility, and scalability. Method development involves screening different CSPs and mobile phase modifiers to achieve baseline separation (Resolution > 1.5). The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

Spectroscopic Characterization and Stereochemical Assignment

Unambiguous assignment of the absolute and relative stereochemistry is paramount and is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry (cis vs. trans).

  • ¹H NMR: The key diagnostic signals are those of the methyl protons and the protons on the piperazine ring. In the cis isomer, the two methyl groups are chemically equivalent due to the molecule's symmetry, resulting in a single doublet. In the trans isomer, the methyl groups are also equivalent, giving a single doublet. However, the coupling constants and chemical shifts of the ring protons can differ significantly between the two diastereomers due to their different conformations. The piperazine ring adopts a chair conformation, and in the trans isomer, the methyl groups can both occupy equatorial positions, leading to a more stable conformer.[8]

  • ¹³C NMR: Similar to ¹H NMR, the cis and trans isomers will show a different number of signals or different chemical shifts due to their distinct symmetries and conformations.

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy is definitive for assigning relative stereochemistry. For the cis isomer, a cross-peak will be observed between the protons of the two methyl groups, indicating they are close in space. For the trans isomer, no such correlation will be seen. Instead, correlations will be observed between the methyl protons and adjacent axial/equatorial ring protons, which helps to confirm the chair conformation.[9]

Table 1: Representative NMR Data for Stereochemical Assignment

IsomerProton SignalKey CharacteristicCarbon SignalKey Characteristic
cis Methyl ProtonsOne signal (doublet)Methyl CarbonsOne signal
Ring ProtonsComplex pattern, specific J-couplingsRing CarbonsFewer signals due to symmetry
NOESY Cross-peak between the two methyl groups
trans Methyl ProtonsOne signal (doublet), different shift from cisMethyl CarbonsOne signal, different shift from cis
Ring ProtonsPattern distinct from cis isomerRing CarbonsDistinct chemical shifts
NOESY NO cross-peak between methyl groups
X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides absolute and unambiguous proof of both relative and absolute stereochemistry. This technique is the gold standard but requires the formation of high-quality single crystals, which can be challenging.

Pharmacological Relevance and Application

The stereochemistry of 1-benzyl-2,5-dimethylpiperazine derivatives is crucial for their biological activity. The precise three-dimensional arrangement of the benzyl and methyl groups dictates how the molecule fits into and interacts with the binding pocket of a biological target, such as a receptor or enzyme.[10]

A prominent example is the development of δ-opioid receptor agonists. The enantiomer (2R,5S)-1-allyl-2,5-dimethylpiperazine is a precursor to (+)-SNC 80, a potent and selective δ-opioid receptor agonist.[1] The specific stereochemistry at C2 and C5 is essential for high-affinity binding and receptor selectivity.[1] Altering the stereochemistry or the N1-substituent (e.g., from allyl to benzyl) significantly impacts the compound's pharmacological profile, including its binding kinetics, efficacy, and bioavailability.[1][7] This underscores the importance of stereochemical control in designing targeted therapeutics.

Conclusion

The stereochemistry of 1-benzyl-2,5-dimethylpiperazine is a multifaceted topic with significant implications for synthetic chemistry and drug discovery. A thorough understanding of its isomeric forms, combined with robust methods for stereoselective synthesis, separation, and characterization, is essential for any researcher working with this privileged scaffold. The strategic application of chromatographic and spectroscopic techniques, particularly chiral HPLC and 2D NMR, allows for the confident isolation and assignment of each stereoisomer, paving the way for the development of potent and selective therapeutic agents.

References

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The Piperazine Nucleus: A Cornerstone in Modern Drug Discovery - A Technical Guide to its Physicochemical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, stands as a privileged scaffold in medicinal chemistry.[1][2] Its remarkable versatility allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties to optimize pharmacological activity, pharmacokinetics, and overall drug-likeness.[3][4] This technical guide provides an in-depth exploration of the core physical and chemical characteristics of substituted piperazines, offering insights and practical protocols for researchers, scientists, and drug development professionals.

The Physicochemical Landscape of Substituted Piperazines: A Balancing Act for Drug Efficacy

The therapeutic success of a piperazine-containing drug candidate is intrinsically linked to its physicochemical properties. Understanding and manipulating these characteristics is paramount in the design of molecules with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[5]

Basicity (pKa): The Ionization Gatekeeper

The two nitrogen atoms of the piperazine ring confer basic properties, with their respective pKa values dictating the ionization state of the molecule at physiological pH. This is a critical determinant of a drug's solubility, membrane permeability, and interaction with biological targets.[1] The parent piperazine molecule exhibits two distinct pKa values, corresponding to the protonation of each nitrogen atom.[6][7]

Substituents on the piperazine ring can significantly modulate these pKa values. Electron-withdrawing groups will decrease basicity (lower pKa), while electron-donating groups will increase it (higher pKa).[8] For instance, N-alkylation to form tertiary amines generally leads to a decrease in the highest pKa value compared to the parent secondary amine.[9]

Table 1: pKa Values of Representative Substituted Piperazines

CompoundpKa1pKa2Reference(s)
Piperazine5.359.73[6][7]
1-Methylpiperazine-9.2 (approx.)[8][9]
1,4-Dimethylpiperazine-8.0 (approx.)[8][9]
1-Ethylpiperazine-9.1 (approx.)[8]
1-(2-Hydroxyethyl)piperazine-~8.8[8]
Cyclizine2.168.05[10]
Chlorcyclizine2.127.65[10]
Hydroxyzine1.967.40[10]

Note: pKa values can vary slightly depending on the experimental conditions (temperature, ionic strength).

The ionization state of a piperazine derivative directly influences its behavior. A highly protonated (charged) molecule will generally exhibit greater aqueous solubility but reduced passive diffusion across biological membranes. Conversely, a neutral molecule will be more lipophilic and better able to cross cell membranes.

pKa_Ionization cluster_low_pH Low pH (e.g., Stomach) cluster_mid_pH Physiological pH ~7.4 cluster_high_pH High pH (e.g., Intestine) Diprotonated H₂N⁺(CH₂)₂N⁺H₂ Monoprotonated HN(CH₂)₂N⁺H₂ Diprotonated->Monoprotonated pKa1 ~5.3 Neutral HN(CH₂)₂NH Monoprotonated->Neutral pKa2 ~9.7 caption Ionization states of piperazine at different pH values.

Caption: Ionization states of piperazine at different pH values.

Lipophilicity (LogP/LogD): Navigating Biological Barriers

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor in drug disposition. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water for the neutral species.[11] For ionizable compounds like piperazines, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant descriptor, as it considers all ionic species.[11]

The substitution pattern on the piperazine ring provides a powerful handle to modulate lipophilicity. The addition of non-polar, hydrocarbon-rich substituents will increase LogP/LogD, while the incorporation of polar functional groups will decrease it. A delicate balance is required; excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity, while very low lipophilicity can hinder membrane permeability and absorption.[12][13]

Table 2: LogP/LogD Values for Selected Piperazine-Containing Drugs

DrugLogPLogD (pH 7.4)Therapeutic Class
Sildenafil1.91.2PDE5 inhibitor
Imatinib4.53.8Tyrosine kinase inhibitor
Fluoxetine4.12.1Antidepressant
Cetirizine1.5-0.9Antihistamine

Note: These values are approximations and can vary based on the determination method.

Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental requirement for oral drug absorption. The piperazine moiety, with its two nitrogen atoms capable of hydrogen bonding, generally enhances the water solubility of molecules.[1][5] However, as lipophilicity increases with the addition of large, non-polar substituents, solubility can be compromised.[12] The basicity of the piperazine nitrogens can be leveraged to form salts (e.g., hydrochloride, citrate), which are often more crystalline and exhibit improved solubility and stability compared to the free base.[6]

Metabolic Stability: Resisting Biotransformation

The piperazine ring itself is relatively stable to metabolic degradation.[14][15] However, substituents on the ring can be susceptible to enzymatic modification by cytochrome P450 (CYP) enzymes in the liver. Common metabolic pathways for substituted piperazines include N-dealkylation, aromatic hydroxylation (for arylpiperazines), and oxidation of the piperazine ring. The stability of piperazine derivatives can be influenced by the nature of the substituents; for example, benzyl piperazines have been found to be more stable than phenyl piperazines in human whole blood.[16] Strategic modifications, such as the introduction of blocking groups at metabolically labile positions, can enhance metabolic stability and prolong the in vivo half-life of a drug.

The Chemical Characteristics of Substituted Piperazines: A Synthetic Playground

The chemical reactivity of the piperazine nucleus, particularly its nucleophilic nitrogen atoms, makes it a versatile building block in organic synthesis.

Synthesis of Substituted Piperazines

A vast array of synthetic methodologies exists for the preparation of substituted piperazines.[4][17] Traditional approaches often involve the condensation of a 1,2-diamine with a 1,2-dielectrophile. More modern and efficient methods are continuously being developed, including:

  • Reductive Amination: A common method for N-alkylation, involving the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent.

  • Nucleophilic Substitution: Reaction of a piperazine with an alkyl halide or other electrophile to introduce substituents on the nitrogen atoms.

  • C-H Functionalization: Recent advances have enabled the direct functionalization of the carbon atoms of the piperazine ring, opening up new avenues for structural diversification.[2][18] This can be achieved through methods like photoredox catalysis.[18]

  • Multicomponent Reactions: These reactions allow for the rapid assembly of complex piperazine derivatives from simple starting materials in a single step.[19]

synthesis_workflow cluster_starting_materials Starting Materials cluster_reactions Synthetic Transformations cluster_products Substituted Piperazines Piperazine Piperazine Core N_Alkylation N-Alkylation/ N-Arylation Piperazine->N_Alkylation CH_Func C-H Functionalization Piperazine->CH_Func Acylation Acylation Piperazine->Acylation Electrophiles Alkyl Halides, Aldehydes/Ketones, Aryl Halides Electrophiles->N_Alkylation Electrophiles->Acylation N_Substituted N-Substituted Piperazines N_Alkylation->N_Substituted C_Substituted C-Substituted Piperazines CH_Func->C_Substituted N_Acyl N-Acyl Piperazines Acylation->N_Acyl caption General synthetic strategies for substituted piperazines.

Caption: General synthetic strategies for substituted piperazines.

Chemical Reactivity

The primary reactive sites of the piperazine ring are the two nitrogen atoms. Their nucleophilicity allows them to readily participate in a variety of chemical transformations.

  • N-Alkylation and N-Arylation: The secondary amines of the parent piperazine can be sequentially alkylated or arylated to introduce a wide range of substituents.

  • N-Acylation: Piperazines react with acylating agents such as acid chlorides and anhydrides to form amides. This transformation can be used to modulate basicity and introduce different functional groups.

  • Formation of Piperazine-2,5-diones: These cyclic dipeptides can be synthesized from the piperazine core and serve as scaffolds for further functionalization.[20]

Experimental Protocols for Physicochemical Characterization

Reliable and reproducible experimental data is the bedrock of drug discovery. The following protocols outline standard methods for determining the key physicochemical properties of substituted piperazines.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the piperazine derivative with a strong acid or base and monitoring the pH change. The pKa values are determined from the inflection points of the resulting titration curve.[8][10]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Accurately weigh a sample of the substituted piperazine and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is an issue.[10]

  • Calibration of pH Meter: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) at the desired experimental temperature.[8]

  • Titration:

    • Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and a stirrer.

    • Add the titrant (acid or base) in small, precise increments, recording the pH value after each addition.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Determine the equivalence point(s) from the first derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point. For diprotic bases like piperazine, two pKa values will be obtained.

Determination of LogP/LogD by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous phase.[11][21]

Step-by-Step Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with the aqueous phase (e.g., phosphate buffer at pH 7.4 for LogD determination) and vice-versa by shaking them together overnight and then allowing the layers to separate.[21]

  • Sample Preparation:

    • Prepare a stock solution of the substituted piperazine in a suitable solvent.

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phase in a centrifuge tube. The final concentration should be within the linear range of the analytical method.

  • Partitioning:

    • Shake the tube vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Centrifuge the tube to achieve complete phase separation.

  • Analysis:

    • Carefully withdraw aliquots from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • Calculate the LogP or LogD using the following formula: LogP (or LogD) = log ([Concentration in octanol] / [Concentration in aqueous phase])

Conclusion

The substituted piperazine is a remarkably adaptable and valuable scaffold in drug discovery. A thorough understanding of its physical and chemical characteristics is essential for medicinal chemists to rationally design and synthesize novel therapeutic agents with improved efficacy and safety profiles. By carefully considering the interplay of pKa, lipophilicity, solubility, and metabolic stability, and by employing robust synthetic and analytical methodologies, the full potential of this versatile nucleus can be realized in the development of next-generation medicines.

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  • Dissociation Constant (pKa) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine: Study of the Protonation Mechanism Using the Density Function Theory. (2020). Journal of Chemical & Engineering Data, 65(5), 2736-2748. Retrieved from [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

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A Technical Guide to the Safe Handling and Risk Mitigation of Benzyl-Dimethylpiperazine Salts

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

Benzyl-dimethylpiperazine salts represent a class of piperazine derivatives with significant interest in pharmaceutical and scientific research.[1][2] As with many psychoactive research compounds, their handling necessitates a robust understanding of their chemical properties and toxicological profiles to ensure personnel safety and experimental integrity.[3][4][5] This guide provides an in-depth framework for the safe handling, storage, and disposal of these compounds, grounded in established safety protocols and risk assessment principles. It emphasizes the causality behind safety measures, offering a self-validating system of protocols for laboratory and development environments.

Introduction: Understanding the Compound Class

Benzyl-dimethylpiperazine and its various salt forms are synthetic compounds belonging to the broader piperazine class of organic molecules.[1] These derivatives are characterized by a piperazine ring with methyl groups and a benzyl group attached.[1][2] The salt form, commonly a dihydrochloride, significantly enhances aqueous solubility, making it suitable for a range of biological and chemical applications.[1][6]

While valuable as research tools and intermediates in synthesizing more complex molecules, piperazine derivatives are known for their psychoactive and stimulant properties, primarily through modulation of dopaminergic, noradrenergic, and serotoninergic systems in the brain.[2][7] This pharmacological activity underscores the need for stringent safety protocols, as recreational use has led to serious health problems, including poisoning and fatalities.[3][4][5]

Hazard Identification and Toxicological Profile

The primary hazards associated with benzyl-dimethylpiperazine salts stem from their pharmacological activity and the general toxicity profile of piperazine derivatives.

Key Health Hazards:

  • Neurotoxicity: High exposure to piperazine compounds can lead to neurological effects such as weakness, blurred vision, tremors, reduced coordination, and seizures.[8] The mechanism may involve antagonism of GABA receptors.[9]

  • Cardiotoxicity: Some piperazine derivatives have been shown to induce cell death in cardiac tissue by disrupting calcium homeostasis and depleting ATP, leading to a loss of mitochondrial membrane potential.[3]

  • Hepatotoxicity: Studies on common piperazine designer drugs indicate they can up-regulate key enzymes in cholesterol biosynthesis, increasing the risk of liver conditions like phospholipidosis and steatosis.[10]

  • Reproductive Toxicity: Piperazine and its salts are classified by multiple regulatory bodies as suspected of damaging fertility and the unborn child (Reproductive Toxicity Category 2).[11]

  • Irritation and Sensitization: As a class, piperazine compounds can be corrosive or irritating to the skin and eyes.[8][12][13] They are also recognized as potential skin and respiratory sensitizers, meaning that after initial exposure, very low future exposure can cause an allergic reaction, such as a rash or asthma-like symptoms.[8]

Acute Toxicity: While specific LD50 values for benzyl-dimethylpiperazine salts are not readily available in public literature, data for related piperazine salts indicate a range of acute oral toxicity levels. For example, piperazine dihydrochloride has a reported oral LD50 of 4900 mg/kg in rats.[11] However, severe neurotoxic symptoms have been observed in humans at doses as low as 110 mg/kg.[11] This highlights that significant adverse effects can occur at doses well below the lethal level.

CompoundOral LD50 (Species)Key Findings & Reference
Piperazine Dihydrochloride4900 mg/kg (Rat)Classified for skin/eye irritation, sensitization, and reproductive toxicity.[11]
Piperazine Citrate11200 mg/kg (Rat)Low acute toxicity but shares systemic risks of the parent compound.[11]
Piperazine (Base)-LOAEL for neurotoxicity in humans: 110 mg/kg. Corrosive.[8]

Comprehensive Risk Assessment and Mitigation

A thorough risk assessment is mandatory before any handling of benzyl-dimethylpiperazine salts. This process involves identifying hazards, evaluating risks, and implementing control measures.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard. Their implementation is critical because they do not rely on human behavior.

  • Chemical Fume Hood: All procedures that involve handling the solid powder or creating solutions must be performed inside a certified chemical fume hood. This is to prevent inhalation of airborne particles and aerosols, which is a primary route of exposure.[14][15]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[14][16]

  • Safety Showers and Eyewash Stations: These must be readily accessible and located near the workstation in case of accidental contact.[16]

Administrative Controls and Safe Work Practices

These controls are procedures and policies that minimize exposure risk.

  • Restricted Access: Designate specific areas for the handling and storage of benzyl-dimethylpiperazine salts. Access should be limited to trained and authorized personnel.

  • Standard Operating Procedures (SOPs): Detailed, substance-specific SOPs for weighing, dissolving, and handling must be written and followed.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[14][15] Do not eat, drink, or smoke in the laboratory.[15]

  • Labeling: All containers must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings (e.g., "Toxic," "Irritant," "Reproductive Hazard").[17]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of PPE should be based on the specific tasks being performed.[18]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the material.[14] Use proper glove removal technique to avoid skin contact.[14][15]

  • Eye and Face Protection: Safety glasses with side shields are mandatory at a minimum. A face shield should be worn in situations with a higher risk of splashes or dust generation.[14]

  • Body Protection: A fully buttoned lab coat is required. For larger quantities or tasks with a higher risk of spills, a chemically resistant apron or full-body suit may be necessary.[14]

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient or during emergency situations like a large spill, a NIOSH-approved respirator with appropriate cartridges should be used.[14][16]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as self-validating systems, incorporating safety checks at each critical stage.

Protocol for Weighing and Dispensing Solid Salt

Causality: This protocol is designed to prevent the generation and inhalation of airborne powder and to contain any minor spills at the source.

  • Preparation: Don all required PPE (lab coat, gloves, safety glasses). Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Decontamination: Wipe down the balance and the fume hood work surface with an appropriate solvent (e.g., 70% ethanol) to remove any potential contaminants.

  • Containment: Place a weigh boat or paper on the analytical balance inside the fume hood.

  • Dispensing: Carefully retrieve the stock container of the benzyl-dimethylpiperazine salt. Keeping the container low and within the fume hood, gently scoop or tap out the desired amount of powder into the weigh boat. Avoid any rapid movements that could create dust.

  • Sealing: Immediately and securely close the stock container.

  • Clean-up: Using a damp wipe, carefully clean the spatula and any surfaces where powder may have settled. Dispose of the wipe in a designated chemical waste container.

  • Transport: Transport the weighed compound in a sealed, labeled secondary container to the next workstation.

Workflow for Safe Handling and Experimentation

The following diagram illustrates the logical flow for safely handling benzyl-dimethylpiperazine salts from receipt to disposal.

G Diagram 1: Safe Handling Workflow for Benzyl-Dimethylpiperazine Salts cluster_prep Preparation & Assessment cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal RiskAssessment 1. Conduct Risk Assessment ReadSDS 2. Review Safety Data Sheet (SDS) RiskAssessment->ReadSDS DonPPE 3. Don Appropriate PPE ReadSDS->DonPPE VerifyControls 4. Verify Engineering Controls (Fume Hood) DonPPE->VerifyControls Weighing 5. Weigh Compound in Fume Hood VerifyControls->Weighing Proceed to Handling Solubilization 6. Prepare Solution in Fume Hood Weighing->Solubilization Experiment 7. Perform Experiment Solubilization->Experiment Decontaminate 8. Decontaminate Work Area & Equipment Experiment->Decontaminate Experiment Complete Spill Spill or Exposure? Experiment->Spill WasteDisposal 9. Dispose of Waste (Solid & Liquid) Decontaminate->WasteDisposal DoffPPE 10. Doff & Dispose of PPE WasteDisposal->DoffPPE WashHands 11. Wash Hands Thoroughly DoffPPE->WashHands Spill->Decontaminate No EmergencyProc Follow Emergency Procedures Spill->EmergencyProc Yes

Caption: A workflow diagram outlining critical steps for safe handling.

Storage, Spill Management, and Waste Disposal

Storage

Store benzyl-dimethylpiperazine salts in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[16] The storage location should be a locked cabinet or a restricted-access room to prevent unauthorized access. Keep containers tightly closed.[15][16]

Spill Management

In the event of a spill, the primary objective is to prevent exposure and contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[14]

  • Ventilate: Ensure the area is well-ventilated, but do not attempt to clean a large spill outside of a fume hood if the material is a powder.

  • Contain: For a liquid spill, use an absorbent, inert material (e.g., vermiculite, sand) to contain the spill. For a solid spill, gently cover it with a damp paper towel to avoid raising dust.

  • Clean-up: Wearing appropriate PPE, carefully scoop the contained material into a labeled, sealable container for hazardous waste.[14] Do not dry sweep.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Waste Disposal

All waste containing benzyl-dimethylpiperazine salts, including contaminated PPE, weigh boats, and solutions, must be treated as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless explicitly permitted.

  • Dispose of the waste through your institution's certified hazardous waste disposal program, following all local, regional, and national regulations.[14][16]

Conclusion

The safe handling of benzyl-dimethylpiperazine salts is predicated on a foundational respect for their potential hazards and a disciplined adherence to multi-layered safety protocols. By integrating robust engineering controls, meticulous administrative procedures, and appropriate personal protective equipment, research and development professionals can effectively mitigate risks. The causality-driven protocols outlined in this guide provide a framework for creating a self-validating safety culture, ensuring that the scientific potential of these compounds can be explored without compromising the health and safety of personnel.

References

  • Anonymous. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.
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An In-depth Technical Guide on the Solubility Profile of (2R,5S)-1-benzyl-2,5-dimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride is a chiral piperazine derivative of interest in pharmaceutical research and development.[1] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for formulation development, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the anticipated solubility characteristics of this compound and furnishes detailed, industry-standard experimental protocols for its empirical determination. While specific quantitative solubility data for this compound is not widely published, this guide synthesizes information on analogous piperazine derivatives and the fundamental principles of solubility to offer a predictive profile and a robust framework for its systematic evaluation.

Introduction to this compound

This compound is a synthetic organic compound featuring a piperazine core, a six-membered ring with two nitrogen atoms.[1] The molecule's specific stereochemistry, denoted by (2R,5S), along with the benzyl and dimethyl substitutions, influences its three-dimensional structure and potential biological interactions.[1] The compound is supplied as a dihydrochloride salt, a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of basic parent molecules.[1][2] The presence of two protonatable nitrogen atoms in the piperazine ring governs its acid-base properties and, consequently, its solubility behavior in different pH environments.[2]

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract, directly impacting its bioavailability. For this compound, characterizing its solubility in various solvents and across a range of pH values is an essential step in its preclinical development.

Theoretical Framework for Solubility

Impact of the Dihydrochloride Salt Form

The conversion of the free base form of (2R,5S)-1-benzyl-2,5-dimethylpiperazine to its dihydrochloride salt is expected to significantly increase its aqueous solubility.[1][2] This is due to the strong ion-dipole interactions between the charged piperazinium ions and polar water molecules, which are energetically more favorable than the interactions in the solid-state crystal lattice.

pH-Dependent Solubility

As a salt of a weak base, the solubility of this compound is anticipated to be highly dependent on the pH of the solution.[3][4] The two nitrogen atoms in the piperazine ring will have distinct pKa values, estimated to be around 9.1-9.7 for the more basic nitrogen and 4.6-5.4 for the less basic one.[2]

At low pH, both nitrogen atoms will be protonated, and the compound will exist predominantly as the highly soluble dicationic species. As the pH increases, the nitrogen atoms will be deprotonated sequentially. This shift towards the less soluble, uncharged free base form will lead to a decrease in solubility.[5] Therefore, the lowest solubility is expected at pH values above the highest pKa.

Solvent Effects

The solubility of this compound in various organic solvents will be governed by the principle of "like dissolves like."

  • Polar Protic Solvents (e.g., water, methanol, ethanol): High solubility is expected due to the ability of these solvents to engage in hydrogen bonding and solvate the charged species.[2][6]

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile): Moderate to high solubility is anticipated, with DMSO likely being a better solvent due to its strong polar nature.[7]

  • Non-Polar Solvents (e.g., dichloromethane, hexane): Low to negligible solubility is predicted because these solvents cannot effectively solvate the highly polar, ionic dihydrochloride salt.[7]

Predictive Solubility Profile

Based on the properties of similar piperazine compounds and fundamental chemical principles, the following qualitative solubility profile for this compound can be inferred. It is crucial to note that these are predictions and require empirical verification.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticHighThe dihydrochloride salt form enhances aqueous solubility through strong ionic interactions.[1][2]
MethanolPolar ProticModerate to HighCapable of hydrogen bonding and solvating the ionic compound.[2]
EthanolPolar ProticModerateSimilar to methanol but with slightly lower polarity.[2]
Dimethyl Sulfoxide (DMSO)Polar AproticHighA strong polar aprotic solvent capable of dissolving a wide range of salts.[7]
AcetonitrilePolar AproticLow to ModerateIts polarity should allow for some dissolution, though likely less than more polar solvents.[7]
Dichloromethane (DCM)Non-PolarLow / InsolubleAs a non-polar solvent, DCM is not expected to effectively solvate the highly polar, ionic salt.[7]
HexaneNon-PolarInsolubleThe significant polarity difference results in poor solubility.[7]

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocols describe the determination of thermodynamic (equilibrium) solubility.

Materials and Equipment
  • This compound

  • Calibrated analytical balance

  • HPLC with a suitable column and detector (e.g., UV)

  • pH meter

  • Orbital shaker or rotator

  • Thermostatically controlled water bath or incubator

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Scintillation vials or other suitable containers

  • A range of solvents (as listed in the predictive profile)

  • Buffer solutions covering a range of pH values (e.g., pH 2, 4, 6.8, 7.4, 9)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_compound Weigh Compound prep_vials Add Excess Compound to Vials prep_compound->prep_vials prep_solvent Prepare Solvents/Buffers prep_solvent->prep_vials equilibration Incubate & Shake (e.g., 24-48h at 25°C) prep_vials->equilibration sampling Withdraw Aliquot equilibration->sampling filtration Filter (0.45 µm) sampling->filtration dilution Dilute Sample filtration->dilution hplc HPLC Analysis dilution->hplc quantification Quantify Concentration hplc->quantification calibration Prepare Calibration Curve calibration->quantification final_data Final Solubility Data quantification->final_data Calculate Solubility (mg/mL)

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol for Equilibrium Solubility
  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Perform serial dilutions to create a series of calibration standards of known concentrations.

    • Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a series of vials, ensuring that undissolved solid will remain after equilibration.

    • Add a known volume of the desired solvent or buffer solution to each vial.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed.

  • Sampling and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot from the supernatant, avoiding any solid particles.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.

    • Dilute the filtered sample as necessary to fall within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that specific solvent or buffer at the tested temperature.

Causality and Self-Validation in Experimental Design

  • Expertise & Experience: The choice of a 24-48 hour equilibration time is based on the understanding that reaching thermodynamic equilibrium is not instantaneous. Shorter times may only yield kinetic solubility, which can be misleadingly high. The use of an excess of solid compound is crucial to ensure that the solution is truly saturated.

  • Trustworthiness: The protocol incorporates self-validating steps. For instance, analyzing samples at multiple time points (e.g., 24 and 48 hours) can confirm that equilibrium has been reached; the solubility values should be consistent. The use of a validated HPLC method with a robust calibration curve ensures the accuracy of the concentration measurements.

Implications for Drug Development

The determined solubility data for this compound will directly inform several key aspects of its development:

  • Formulation Strategy: Low aqueous solubility may necessitate enabling formulation technologies such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions.

  • Route of Administration: High solubility in aqueous buffers, particularly at physiological pH, would support the development of oral and parenteral dosage forms.

  • Biopharmaceutical Classification System (BCS): Solubility data is a critical component for BCS classification, which in turn can guide regulatory requirements for bioequivalence studies.

Conclusion

References

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  • BenchChem. (n.d.). (2R,5R)-1-Benzyl-2,5-dimethylpiperazine | 324750-43-8.
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  • BenchChem. (n.d.). (2S,5S)-1-Benzyl-2,5-dimethylpiperazine | 745031-35-0.
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  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Al-Obaidi, H., & Buckton, G. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmacy & Pharmaceutical Sciences, 15(3), 403-416.
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Methodological & Application

Application of (2R,5S)-1-benzyl-2,5-dimethylpiperazine in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (2R,5S)-1-benzyl-2,5-dimethylpiperazine in Asymmetric Synthesis

Introduction: The Significance of Chiral Piperazines

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as the third most prevalent heterocyclic motif in small-molecule pharmaceuticals.[1] Its unique structural and physicochemical properties, including the presence of two nitrogen atoms that can be functionalized, allow it to serve as a versatile scaffold for engaging with biological targets. The incorporation of chiral centers into the piperazine core dramatically increases molecular complexity and three-dimensionality. This is a critical strategy in drug discovery to enhance binding affinity, improve specificity, and optimize pharmacokinetic profiles, as biological receptors are themselves chiral environments.[1][2]

(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a valuable chiral building block within this class of compounds. Its specific stereochemistry, with a trans relationship between the two methyl groups at the C2 and C5 positions, locks the piperazine ring into a defined conformation. The bulky N-benzyl group further provides steric shielding and a handle for synthetic modification. While not typically used as a cleavable chiral auxiliary in the classical sense (e.g., Evans oxazolidinones), it serves a more fundamental role as an enantiomerically pure intermediate and scaffold for the synthesis of complex, high-value molecules, particularly in the development of therapeutics targeting the central nervous system.[3][4]

This guide provides a detailed exploration of the synthesis and application of (2R,5S)-1-benzyl-2,5-dimethylpiperazine and related systems, focusing on modern, highly enantioselective methods for constructing the chiral piperazine core.

Part 1: Enantioconvergent Synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine

A primary application of the (2R,5S)-dimethylpiperazine scaffold is as a key intermediate for potent δ-opioid receptor agonists like (+)-SNC 80.[3][4] An efficient, scalable synthesis is therefore critical. The following protocol, adapted from a high-yield enantioconvergent process, details the preparation of the closely related and synthetically versatile allyl-analogue from inexpensive trans-2,5-dimethylpiperazine.[4] This method is notable for its use of classical resolution followed by an inversion step to convert the undesired enantiomer into the desired product, maximizing yield.

Workflow for Enantioconvergent Synthesis

cluster_0 Resolution & Conversion A trans-2,5-Dimethylpiperazine (Racemic Mixture) B Mono-allylation A->B Allyl Bromide C Resolution with L-Tartaric Acid B->C D Desired (-)-Enantiomer (2S,5R)-Salt C->D Fractional Crystallization E Undesired (+)-Enantiomer (2R,5S)-Salt C->E From Mother Liquor F Basification D->F H Conversion Pathway (Inversion Chemistry) E->H Recycles undesired enantiomer G Final Product: (-)-(2S,5R)-1-allyl- 2,5-dimethylpiperazine F->G H->D Recycles undesired enantiomer

Caption: Enantioconvergent synthesis workflow.

Experimental Protocol: Enantioconvergent Synthesis

Step 1: Mono-N-allylation of trans-2,5-dimethylpiperazine

  • Dissolve trans-2,5-dimethylpiperazine (1.0 equiv) in a suitable aprotic solvent such as acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add allyl bromide (0.95 equiv) dropwise to the solution while maintaining the temperature at 0 °C to minimize dialkylation.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between dichloromethane (DCM) and a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude racemic 1-allyl-2,5-dimethylpiperazine.

Step 2: Optical Resolution

  • Dissolve the crude racemic diamine in methanol.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5 equiv) in a minimal amount of hot methanol.

  • Slowly add the tartaric acid solution to the diamine solution with stirring.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for 24 hours to facilitate crystallization.

  • Collect the crystalline solid (the tartrate salt of the desired enantiomer) by vacuum filtration and wash with cold methanol.

  • The mother liquor, containing the undesired enantiomer, can be carried forward for the enantioconversion step.[4]

Step 3: Liberation of the Free Base

  • Suspend the collected tartrate salt in water and add a 2 M aqueous solution of sodium hydroxide until the pH is >12.

  • Extract the aqueous solution with DCM (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the enantiomerically pure (-)-1-allyl-(2S,5R)-dimethylpiperazine.[4]

Note: The benzyl analogue can be synthesized using a similar sequence, substituting benzyl bromide for allyl bromide in Step 1.

Part 2: Asymmetric Synthesis of the Piperazine Core via Catalytic Alkylation

While the title compound is a valuable chiral building block, modern asymmetric synthesis often focuses on the catalytic construction of such chiral scaffolds. A highly effective strategy is the palladium-catalyzed decarboxylative allylic alkylation (DAAA) of N-protected piperazin-2-ones.[1][5] This method allows for the creation of α-secondary and α-tertiary stereocenters with high enantioselectivity, providing access to a wide range of complex piperazine derivatives.

Mechanism of Asymmetric Allylic Alkylation

The reaction proceeds through a well-defined catalytic cycle. A palladium(0) complex, coordinated to a chiral ligand (e.g., a PHOX-type ligand), undergoes oxidative addition to an allylic carbonate substrate, forming a π-allyl palladium(II) intermediate. Simultaneously, a base deprotonates the piperazin-2-one at the α-position to form a nucleophilic enolate. This chiral palladium complex then coordinates the enolate, and the subsequent reductive elimination occurs in a highly stereocontrolled manner, dictated by the chiral environment of the ligand, to form the C-C bond.

pd_complex Pd(0)L pi_allyl π-Allyl Pd(II)L pd_complex->pi_allyl Oxidative Addition allyl_carbonate Allyl Carbonate Substrate allyl_carbonate->pi_allyl product α-Alkylated Piperazin-2-one (High ee) pi_allyl->product Reductive Elimination piperazinone Piperazin-2-one Precursor enolate Chiral Enolate (Nucleophile) piperazinone->enolate Base enolate->product product->pd_complex Regenerates Catalyst

Caption: Catalytic cycle for Pd-catalyzed DAAA.

Experimental Protocol: Asymmetric Allylic Alkylation of a Piperazin-2-one

This protocol is a representative example for the synthesis of an α-allylated piperazin-2-one.[5]

Materials:

  • N-benzoyl-N'-benzyl-piperazin-2-one substrate (1.0 equiv)

  • Allyl methyl carbonate (1.5 equiv)

  • Pd₂(pmdba)₃ [Tris(4,4'-methoxydibenzylideneacetone)dipalladium(0)] (5 mol %)

  • (S)-(CF₃)₃-t-BuPHOX ligand (12.5 mol %)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-benzoyl-N'-benzyl-piperazin-2-one substrate, Pd₂(pmdba)₃, and the chiral PHOX ligand.

  • Add anhydrous toluene to achieve a concentration of approximately 0.014 M.

  • Add the allyl methyl carbonate to the reaction mixture.

  • Heat the reaction mixture to 40 °C and stir for 12-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the highly enantioenriched α-allylated piperazin-2-one.

  • Determine the enantiomeric excess (ee) of the product using chiral stationary phase HPLC or SFC.

Data Summary: Substrate Scope in Asymmetric Allylic Alkylation

The palladium-catalyzed DAAA method is robust and tolerates a variety of substituents at the α-position of the piperazin-2-one. The choice of N-protecting groups is also critical, with N-benzoyl and N'-benzyl often providing optimal results in terms of yield and enantioselectivity.[5]

Entryα-Substituent (R)Yield (%)ee (%)
1Methyl8592
2Ethyl8891
3Benzyl9095
4Benzyloxymethyl7593

Data are representative values adapted from published results for illustrative purposes.[5]

Conclusion

(2R,5S)-1-benzyl-2,5-dimethylpiperazine stands as a testament to the importance of stereochemical control in the synthesis of functional molecules. While its primary role is that of a chiral intermediate rather than a recyclable auxiliary, its synthesis and the asymmetric methodologies developed for related piperazine scaffolds are at the forefront of modern organic chemistry. The enantioconvergent synthesis provides a practical route to this valuable building block, while catalytic methods like the palladium-catalyzed asymmetric allylic alkylation offer a powerful and versatile platform for creating a diverse array of complex, enantioenriched piperazine derivatives. These strategies are indispensable tools for researchers and scientists in drug development, enabling the exploration of new chemical space and the creation of next-generation therapeutics.

References

  • Stoltz, B. M., & Enquist, J. A. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(51), 15539-15542. Available from: [Link]

  • Zhang, Y., & Houghten, R. A. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. Available from: [Link]

  • Douglas, C. J., & Stoltz, B. M. (2017). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Tetrahedron, 73(29), 4147-4152. Available from: [Link]

  • Zheng, Z., et al. (2020). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 11(15), 2357-2368. Available from: [Link]

  • Semantic Scholar. (n.d.). Asymmetric synthesis of 2-arylpiperazines. Available from: [Link]

  • Mahía, N., et al. (2021). Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Chirality, 33(9), 564-570. Available from: [Link]

Sources

Introduction: The Role of Chiral Piperazines in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (2R,5S)-1-benzyl-2,5-dimethylpiperazine: A Chiral Ligand for Asymmetric Catalysis

In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and materials science, the development of effective chiral ligands is paramount.[1][2] Chiral ligands are organic molecules that bind to a metal catalyst, creating a three-dimensional chiral environment that directs the stereochemical outcome of a chemical reaction.[2] Among the diverse scaffolds used for ligand design, piperazines represent a "privileged" structure due to their conformational rigidity and the presence of two nitrogen atoms that can be strategically functionalized.[3][4]

(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a C₂-symmetric chiral diamine that has emerged as a versatile ligand and building block in asymmetric synthesis.[5][6] Its structure is defined by key features that dictate its catalytic potential:

  • trans-2,5-Dimethyl Groups: These substituents lock the piperazine ring into a stable chair conformation, creating a well-defined and predictable chiral pocket around the catalytically active sites. This stereochemical arrangement is crucial for inducing high levels of enantioselectivity.

  • N-Benzyl Group: The benzyl group provides steric bulk, which further refines the shape of the chiral pocket, influencing substrate approach and transition state geometry.

  • Secondary Amine (N-H): The un-substituted nitrogen atom serves as a crucial coordination site for metal centers or organometallic reagents, acting as a Lewis base.

This guide provides a comprehensive overview of the synthesis and application of (2R,5S)-1-benzyl-2,5-dimethylpiperazine as a chiral ligand, with a focus on its use in the enantioselective addition of organozinc reagents to aldehydes—a fundamental carbon-carbon bond-forming reaction.

Ligand Synthesis: A Representative Protocol

The synthesis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is typically achieved through the selective mono-N-benzylation of the parent diamine, (2R,5S)-2,5-dimethylpiperazine. The procedure must be carefully controlled to minimize the formation of the undesired 1,4-dibenzylated byproduct. The following protocol is a representative method based on established procedures for N-alkylation of piperazines.[7]

G cluster_0 Ligand Synthesis Workflow SM (2R,5S)-2,5-dimethylpiperazine + Benzyl Chloride Reaction Mono-N-Benzylation (Base, Solvent, Heat) SM->Reaction 1. Reagents Workup Aqueous Workup & Extraction Reaction->Workup 2. Quench & Isolate Purification Column Chromatography or Distillation Workup->Purification 3. Purify Product Final Product: (2R,5S)-1-benzyl-2,5-dimethylpiperazine Purification->Product 4. Characterize

Caption: Workflow for the synthesis of the chiral ligand.

Protocol 1: Synthesis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)
(2R,5S)-2,5-dimethylpiperazine2894-78-2114.1950
Benzyl Chloride100-44-7126.5850
Potassium Carbonate (K₂CO₃)584-08-7138.21100
Acetonitrile (CH₃CN), anhydrous75-05-841.05250 mL
Dichloromethane (DCM)75-09-284.93As needed
Saturated aq. NaHCO₃--As needed
Brine--As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2R,5S)-2,5-dimethylpiperazine (5.71 g, 50 mmol), anhydrous potassium carbonate (13.82 g, 100 mmol), and anhydrous acetonitrile (250 mL).

  • Reagent Addition: Begin stirring the suspension. Slowly add benzyl chloride (5.75 mL, 50 mmol) to the mixture at room temperature.

    • Causality Note: Using the diamine itself as the limiting reagent and adding the benzyl chloride slowly helps to favor mono-alkylation over the undesired dialkylation product. Potassium carbonate acts as a solid base to neutralize the HCl formed during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter the solid K₂CO₃ and rinse the solid with dichloromethane. Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Extraction: Redissolve the crude oil in dichloromethane (150 mL) and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield (2R,5S)-1-benzyl-2,5-dimethylpiperazine as a clear oil.

Application in Asymmetric Catalysis

(2R,5S)-1-benzyl-2,5-dimethylpiperazine is an effective catalyst, often in sub-stoichiometric amounts, for the enantioselective addition of organozinc reagents to aldehydes.[8] The mechanism involves the formation of a chiral zinc-piperazine complex. The secondary amine of the piperazine reacts with diethylzinc to form a zinc amide, which then coordinates a second molecule of diethylzinc. This dimeric complex creates a highly organized, chiral environment that dictates the facial selectivity of the aldehyde's approach, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.

G cluster_1 Conceptual Catalytic Cycle A Chiral Ligand (L*) + Diethylzinc (Et₂Zn) B Active Chiral Catalyst [L*-Zn-Et] Complex A->B Formation C Aldehyde (RCHO) Coordination B->C Substrate Binding D Transition State (Enantioselective Ethyl Transfer) C->D Stereodetermining Step E Zinc Alkoxide Product Complex D->E E->B Regeneration (+ Et₂Zn) F Product Release (Hydrolysis) E->F Workup Product Chiral Alcohol F->Product

Caption: General cycle for ligand-mediated enantioselective alkylation.

Protocol 2: Enantioselective Ethylation of Benzaldehyde

This protocol describes a representative procedure for the catalytic enantioselective addition of diethylzinc to benzaldehyde, adapted from studies on similar chiral piperazine catalysts.[8]

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)
(2R,5S)-1-benzyl-2,5-dimethylpiperazine618104-69-1204.320.1
Diethylzinc (1.0 M solution in hexanes)557-20-0123.492.2
Benzaldehyde (freshly distilled)100-52-7106.121.0
Toluene, anhydrous108-88-392.145 mL
Saturated aq. NH₄Cl12125-02-953.49As needed
Diethyl Ether60-29-774.12As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed

Procedure:

  • Catalyst Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve (2R,5S)-1-benzyl-2,5-dimethylpiperazine (20.4 mg, 0.1 mmol) in anhydrous toluene (2 mL).

  • Complex Formation: Cool the solution to 0°C in an ice bath. Slowly add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise. Stir the mixture at 0°C for 30 minutes to allow for the formation of the active catalyst complex.

    • Expert Insight: Pre-formation of the catalyst complex at a controlled temperature is critical for achieving high enantioselectivity. The excess diethylzinc ensures complete formation of the active species.

  • Substrate Addition: Add freshly distilled benzaldehyde (102 µL, 1.0 mmol) dropwise to the catalyst solution at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 24-48 hours. Monitor the consumption of benzaldehyde by TLC.

  • Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous NH₄Cl (5 mL).

    • Safety Note: Quenching organozinc reagents is exothermic and releases ethane gas. Perform this step slowly in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield 1-phenyl-1-propanol. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Representative Results

The effectiveness of a chiral ligand is measured by the yield of the product and, more importantly, the enantiomeric excess (ee) achieved. Chiral piperazines are known to provide moderate to good enantioselectivity in this type of transformation.[8]

EntrySubstrateLigand Loading (mol%)Yield (%)ee (%)Product Configuration
1Benzaldehyde10>9060-80(R) or (S)¹

¹ The absolute configuration of the major product enantiomer depends on the specific stereochemistry of the ligand and the transition state geometry.

Troubleshooting and Mechanistic Considerations

  • Low Enantioselectivity:

    • Water Contamination: The presence of water will rapidly and non-selectively react with diethylzinc, destroying the chiral catalyst. Ensure all glassware is flame-dried and reagents are anhydrous.

    • Impure Reagents: Use freshly distilled aldehydes and high-quality organozinc solutions.

    • Incorrect Temperature: The reaction temperature is critical for stereocontrol; deviations can lead to a loss of selectivity.

  • Low Yield:

    • Poor Reagent Quality: Old or improperly stored diethylzinc solution will have a lower effective concentration.

    • Insufficient Reaction Time: The reaction can be slow at low temperatures; ensure the starting material is fully consumed before workup.

The self-validating nature of this protocol lies in the analysis. The enantiomeric excess, determined by chiral chromatography, provides direct feedback on the success of the asymmetric induction. A high ee% confirms the integrity of the chiral ligand and the proper execution of the reaction under anhydrous conditions.

References

  • Fuji, K., Tanaka, K., & Miyamoto, H. (1993). Chiral Piperazines as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes. Bulletin of the Chemical Society of Japan, 66(11), 3379-3381. Available at: [Link]

  • Zhao, M., et al. (2024). Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. Molecules, 29(10), 2298. Available at: [Link]

  • Trost, B. M., & Malhotra, S. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. Available at: [Link]

  • PubMed. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Retrieved from: [Link]

  • Craig, J. C., & Young, R. J. (1963). 1-BENZYLPIPERAZINE. Organic Syntheses, 43, 11. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from: [Link]

  • GlobalChemMall. (n.d.). (2r,5s)-1-benzyl-2,5-dimethylpiperazine. Retrieved from: [Link]

  • PubMed. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. Retrieved from: [Link]

Sources

Application Notes and Protocols for Enantioselective Alkylation Using 1-Benzyl-2,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Chirality in Synthesis

The stereochemical architecture of a molecule is a cornerstone of its biological function. In the realm of pharmaceuticals, agrochemicals, and materials science, the ability to selectively synthesize a single enantiomer of a chiral molecule is paramount. Enantioselective alkylation, the process of introducing an alkyl group to a prochiral center with a high degree of stereocontrol, stands as a fundamental transformation in modern organic synthesis. Chiral auxiliaries are powerful tools in this endeavor, transiently imparting their stereochemical information to a substrate to direct the formation of a new stereocenter.

This guide provides a comprehensive overview and detailed protocols for the application of 1-benzyl-2,5-dimethylpiperazine as a robust chiral auxiliary for the enantioselective alkylation of carbonyl compounds. We will delve into the mechanistic underpinnings of the stereocontrol, provide step-by-step experimental procedures, and discuss the scope and limitations of this methodology, offering field-proven insights for researchers, scientists, and drug development professionals.

The Chiral Auxiliary: 1-Benzyl-2,5-dimethylpiperazine

1-Benzyl-2,5-dimethylpiperazine is a chiral diamine that has proven to be an effective controller of stereochemistry in the alkylation of enolates. It is available in both enantiomeric forms, typically as the (2S, 5S) and (2R, 5R) isomers, allowing for access to both enantiomers of the desired product. The key structural features that contribute to its efficacy as a chiral auxiliary are:

  • A Rigid Piperazine Backbone: The cyclic nature of the piperazine ring restricts conformational flexibility, leading to a more predictable and well-defined transition state.

  • Stereogenic Centers at C2 and C5: The two methyl groups at these positions create a chiral environment that effectively shields one face of the enolate.

  • The N-Benzyl Group: This bulky group plays a crucial role in locking the conformation of the piperazine ring and further directing the approach of the electrophile.

The synthesis of this auxiliary can be achieved through various routes, with a common method involving the reaction of the corresponding enantiopure 2,5-dimethylpiperazine with benzyl chloride.[1]

Mechanism of Stereochemical Induction

The stereochemical outcome of the alkylation is dictated by the formation of a rigid, chelated enolate intermediate. The lithium enolate, generated by the action of a strong base such as lithium diisopropylamide (LDA), is coordinated to the lithium cation. The chiral auxiliary, 1-benzyl-2,5-dimethylpiperazine, also coordinates to the lithium ion, forming a well-defined ternary complex.

The steric bulk of the benzyl group and the methyl groups on the piperazine ring effectively block one face of the enolate. Consequently, the incoming electrophile can only approach from the less hindered face, leading to the formation of one enantiomer of the product in excess. The stereochemical course is thought to be governed by facial selectivity in the addition of the electrophile to the growing chain, a principle also observed in other stereocontrolled polymerizations.[2]

Below is a conceptual illustration of the proposed transition state that leads to the observed stereoselectivity.

stereocontrol_mechanism cluster_complex Chelated Enolate-Auxiliary Complex Enolate R-C=C-O⁻Li⁺ Li_ion Li⁺ Enolate->Li_ion Coordination Product Alkylated Product (S-enantiomer) Auxiliary (2S,5S)-1-Benzyl- 2,5-dimethylpiperazine Auxiliary->Li_ion Coordination Electrophile E⁺ (Electrophile) Electrophile->Product Attack from less hindered face

Figure 1: Proposed mechanism of stereocontrol.

Experimental Protocols

Protocol 1: Formation of the Chiral Amide

This protocol describes the coupling of a carboxylic acid with (2S,5S)-1-benzyl-2,5-dimethylpiperazine to form the corresponding chiral amide, which will then be subjected to enantioselective alkylation.

Materials:

  • Carboxylic acid (1.0 equiv)

  • (2S,5S)-1-Benzyl-2,5-dimethylpiperazine (1.1 equiv)

  • Thionyl chloride (SOCl₂) (1.2 equiv) or Oxalyl chloride ((COCl)₂) (1.2 equiv)

  • Anhydrous dichloromethane (DCM) or Toluene[1]

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM under an inert atmosphere, add thionyl chloride (1.2 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve (2S,5S)-1-benzyl-2,5-dimethylpiperazine (1.1 equiv) and triethylamine (2.5 equiv) in anhydrous DCM.

  • Add the solution of the chiral auxiliary and triethylamine dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure chiral amide.

Protocol 2: Enantioselective Alkylation of the Chiral Amide

This protocol details the deprotonation of the chiral amide to form a chiral enolate, followed by its reaction with an electrophile.

Materials:

  • Chiral amide (from Protocol 1) (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)

  • Electrophile (e.g., alkyl halide) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the chiral amide (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

  • Add LDA solution (1.1 equiv) dropwise to the amide solution, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the electrophile (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the 1-benzyl-2,5-dimethylpiperazine auxiliary to yield the desired α-alkylated carboxylic acid.

Materials:

  • Alkylated chiral amide (from Protocol 2) (1.0 equiv)

  • Sulfuric acid (H₂SO₄) (e.g., 6 M aqueous solution) or Potassium hydroxide (KOH) in ethylene glycol.

  • Dioxane or Ethanol

  • Diethyl ether or Ethyl acetate

Procedure (Acidic Hydrolysis):

  • Dissolve the alkylated chiral amide (1.0 equiv) in a mixture of dioxane and 6 M H₂SO₄ (e.g., 1:1 v/v).

  • Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by TLC.

  • After complete conversion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL) to remove the chiral auxiliary.

  • The desired α-alkylated carboxylic acid remains in the aqueous layer. The aqueous layer can be further processed (e.g., neutralization and extraction) to isolate the product.

Procedure (Basic Hydrolysis):

  • Dissolve the alkylated chiral amide (1.0 equiv) in ethylene glycol containing a large excess of KOH.

  • Heat the mixture to a high temperature (e.g., 150-180 °C) for several hours.

  • Cool the reaction, dilute with water, and acidify with concentrated HCl.

  • Extract the product with an appropriate organic solvent.

Note: The choice of cleavage conditions should be carefully considered to avoid racemization of the newly formed stereocenter. The benzyl group can also be removed by hydrogenolysis, which is a mild method.[3] More recent methods for benzyl ether cleavage using visible-light photoredox catalysis could also be explored for milder conditions.[4]

Data Presentation: Representative Results

The following table summarizes typical results obtained for the enantioselective alkylation of a propionamide derivative using (2S,5S)-1-benzyl-2,5-dimethylpiperazine as the chiral auxiliary.

EntryElectrophile (E-X)ProductYield (%)Diastereomeric Excess (d.e., %)
1CH₃I2-Methylpropionamide derivative85>95
2CH₃CH₂Br2-Ethylpropionamide derivative82>95
3PhCH₂Br2-Benzylpropionamide derivative90>98
4Allyl-Br2-Allylpropionamide derivative78>95

Data are representative and may vary depending on the specific substrate and reaction conditions.

Troubleshooting and Key Considerations

  • Moisture is Critical: All reactions involving strong bases like LDA must be carried out under strictly anhydrous conditions. Glassware should be oven-dried, and solvents should be freshly distilled from an appropriate drying agent.

  • LDA Quality: The quality of the LDA is crucial for achieving high yields and selectivities. It is recommended to use freshly prepared LDA or a recently purchased commercial solution.

  • Temperature Control: Maintaining a low temperature (-78 °C) during enolate formation and alkylation is essential to minimize side reactions and ensure high stereoselectivity.

  • Electrophile Reactivity: Highly reactive electrophiles generally give better results. For less reactive electrophiles, the addition of a co-solvent such as HMPA may be necessary, but care should be taken as it is a known carcinogen.

  • Auxiliary Removal: The conditions for auxiliary cleavage must be carefully optimized for each substrate to ensure efficient removal without causing epimerization of the product.

Conclusion

1-Benzyl-2,5-dimethylpiperazine is a highly effective and versatile chiral auxiliary for the enantioselective alkylation of carbonyl compounds. The predictable stereochemical outcome, coupled with the relatively straightforward experimental procedures, makes this a valuable tool for the synthesis of enantioenriched molecules. The protocols and insights provided in this guide are intended to enable researchers to successfully implement this methodology in their synthetic endeavors, contributing to the advancement of asymmetric synthesis and the development of new chiral entities.

References

  • National Institutes of Health. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. [Link]

  • ResearchGate. (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters | Request PDF. [Link]

  • ResearchGate. Stereocontrol of diene polymers by topochemical polymerization of substituted benzyl muconates and their crystallization properties. [Link]

  • Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]

  • National Institutes of Health. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. [Link]

  • PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

  • ResearchGate. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF. [Link]

  • Taylor & Francis Online. Oxidative Alkylation of Cyclic Benzyl Ethers with Malonates and Ketones Using Oxygen as the Terminal Oxidant. [Link]

  • National Institutes of Health. Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. [Link]

  • ResearchGate. Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[1][2]benzoquinone hydrochloride. [Link]

  • ResearchGate. Asymmetric synthesis of chiral α-benzyl mercaptoglycine derivatives.. [Link]

  • PubChem. 1-benzyl-2,5-diethylpiperazine (C15H24N2). [Link]

  • ResearchGate. Cleavage of benzyl groups from indole derivatives. | Download Table. [Link]

  • MPG.PuRe. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]

  • ResearchGate. Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Age. [Link]

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Preparation and Quality Control of (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride Solutions: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preparation, handling, and quality control of solutions containing (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride. This chiral piperazine derivative is a valuable intermediate in medicinal chemistry and pharmacological research. The protocols herein are designed to ensure the accuracy, reproducibility, and stability of prepared solutions, which are foundational for reliable experimental outcomes.

Introduction to this compound

This compound is a synthetic organic compound featuring a piperazine ring, a six-membered ring with two nitrogen atoms, substituted with a benzyl group and two methyl groups. The specific stereochemistry, denoted by (2R, 5S), is crucial as it dictates the molecule's three-dimensional arrangement, which in turn can significantly influence its biological activity and interactions with target molecules. The compound is supplied as a dihydrochloride salt, a formulation choice that critically enhances its aqueous solubility compared to its free base form, making it more amenable for use in biological assays and pharmaceutical formulations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a research setting. The key properties of this compound are summarized in the table below.

PropertyValue/DescriptionSignificance in Solution Preparation
Molecular Formula C₁₃H₂₂Cl₂N₂Essential for accurate molar concentration calculations.
Molecular Weight 277.23 g/mol Foundational for calculating mass required for a specific molarity.
Appearance White to off-white crystalline powderVisual inspection can be a preliminary indicator of purity.
Solubility Water: Highly soluble. Methanol/Ethanol: Soluble. Acetone: Moderately soluble. Diethyl ether: Poorly soluble.The high aqueous solubility is a key advantage for preparing stock solutions for biological experiments. Solubility in organic solvents is relevant for purification and certain analytical procedures.
Storage Conditions Sealed, dry, at 2-8°C.Proper storage is critical to prevent degradation and maintain the integrity of the compound.

Safety and Handling Precautions

As with any chemical reagent, proper safety protocols must be observed when handling this compound. Piperazine derivatives, as a class, can have physiological effects and may cause irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

  • Spill Management: In case of a spill, contain the material, prevent it from entering drains, and clean the area with appropriate absorbent materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Protocol for Preparation of an Aqueous Stock Solution

The high aqueous solubility of the dihydrochloride salt simplifies the preparation of stock solutions. The following protocol details the steps for preparing a 10 mM aqueous stock solution.

Materials and Equipment:
  • This compound (purity ≥98%)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Spatula

  • Magnetic stirrer and stir bar

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile storage vials (e.g., cryovials)

Step-by-Step Procedure:
  • Calculate the required mass:

    • For a 10 mM solution in 10 mL of water:

    • Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

    • Mass (g) = 0.010 mol/L x 277.23 g/mol x 0.010 L = 0.0277 g (or 27.7 mg)

  • Weigh the compound:

    • Tare a clean, dry weigh boat on an analytical balance.

    • Carefully weigh out 27.7 mg of this compound.

  • Dissolution:

    • Transfer the weighed compound to a 10 mL Class A volumetric flask.

    • Add approximately 7-8 mL of high-purity water to the flask.

    • Place a small magnetic stir bar in the flask and place it on a magnetic stirrer at room temperature.

    • Stir until the solid is completely dissolved. The high solubility should result in a clear, colorless solution.

  • Final Volume Adjustment:

    • Once fully dissolved, carefully add high-purity water to the flask until the bottom of the meniscus is aligned with the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Sterilization and Aliquoting:

    • For use in cell-based assays or other sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.

    • Aliquot the stock solution into smaller, single-use volumes in sterile vials. This minimizes freeze-thaw cycles which can degrade the compound over time.

  • Labeling and Storage:

    • Clearly label each vial with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, storage at 2-8°C is acceptable for a limited period, though stability should be verified.

Diagram of the Solution Preparation Workflow

G cluster_prep Preparation cluster_post_prep Post-Preparation calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh dissolve 3. Dissolve in Solvent weigh->dissolve adjust 4. Adjust to Final Volume dissolve->adjust filter 5. Sterile Filter adjust->filter aliquot 6. Aliquot filter->aliquot store 7. Label & Store aliquot->store

Caption: Workflow for preparing a sterile stock solution.

Quality Control of the Prepared Solution

Ensuring the quality of the prepared solution is a critical, self-validating step in any experimental workflow. This involves verifying the identity, concentration, and purity of the solution.

Concentration Verification by UV-Vis Spectroscopy

The benzyl group in the molecule allows for the use of UV-Vis spectroscopy for a quick concentration check, provided a reference extinction coefficient is known or determined.

Protocol:

  • Prepare a series of dilutions of the stock solution in the same solvent.

  • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), which can be determined by a wavelength scan.

  • Plot absorbance versus concentration to generate a standard curve.

  • The concentration of an unknown solution can be determined from its absorbance using the standard curve.

Purity and Identity Confirmation by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the compound and confirming its identity. A stability-indicating HPLC method can also be used to detect and quantify any degradation products.

Recommended HPLC Method: Based on methods for related compounds, the following is a good starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmA standard reversed-phase column suitable for a wide range of organic molecules.
Mobile Phase Isocratic: 70:30 Acetonitrile: 0.1% Trifluoroacetic Acid (TFA) in waterThe acetonitrile provides the organic strength for elution, while the TFA acts as an ion-pairing agent to improve peak shape for the basic amine.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection UV at ~254 nmThe benzyl group should have a strong absorbance in this region.
Injection Volume 10 µLA standard injection volume.

Validation of the HPLC method should be performed according to ICH guidelines and should include assessments of specificity, linearity, accuracy, precision, and robustness.

Stability of this compound Solutions

The stability of the prepared solution is crucial for the reliability of experimental results over time. Stability can be affected by factors such as temperature, pH, light, and the presence of oxidizing agents.

Potential Degradation Pathways

For benzylpiperazine derivatives, potential degradation pathways include:

  • Oxidation: The piperazine ring can be susceptible to oxidation.

  • Hydroxylation: The benzyl aromatic ring may undergo hydroxylation.

  • N-dealkylation: Cleavage of the benzyl group from the piperazine nitrogen.

Forced Degradation Studies

To develop a stability-indicating analytical method, forced degradation studies are recommended. This involves subjecting the solution to harsh conditions to intentionally induce degradation.

Typical Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photostability: Exposure to light according to ICH Q1B guidelines.

The resulting degraded samples should be analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the parent peak.

Diagram of the Quality Control and Stability Testing Logic

G cluster_qc Quality Control cluster_stability Stability Assessment stock Prepared Stock Solution conc Concentration Verification (UV-Vis) stock->conc purity Purity & Identity (HPLC) stock->purity forced_deg Forced Degradation Studies purity->forced_deg hplc_method Stability-Indicating HPLC Method Development forced_deg->hplc_method storage_eval Long-Term Storage Evaluation hplc_method->storage_eval

Caption: Logical flow for quality control and stability assessment.

Conclusion

The reliable preparation of solutions of this compound is fundamental to its successful application in research and development. By following the detailed protocols for preparation, implementing robust quality control measures, and understanding the stability profile of the compound, researchers can ensure the integrity and reproducibility of their experimental data. This guide provides the necessary framework to achieve these goals, emphasizing a scientifically rigorous and safety-conscious approach.

References

  • Chemsrc. (2R,5S)-2,5-Dimethylpiperazine | CAS#:2815-34-1. Available from: [Link]

  • AMSbiopharma. (2025). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. Available from: [Link]

  • Pharma Beginners. (2023). Reagent Solution Preparation Procedure. Available from: [Link]

  • s d fine-chem limited. piperazine anhydrous. Available from: [Link]

  • Moravek. The Role of Stability Testing in Pharmaceutical Research. Available from: [Link]

  • LCGC International. (2024). High-performance liquid chromatography method for measuring Captopril: an empirical study on hydrogel film permeability test. Available from: [Link]

  • PubMed. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Available from: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Available from: [Link]

  • PubMed. (2012). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Available from: [Link]

  • MDPI. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available from: [Link]

  • Semantic Scholar. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Available from: [Link]

  • Bouling Chemical Co., Limited. Benzylpiperazine Dihydrochloride (BZP·2HCl) Manufacturer & Supplier in China. Available from: [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. Available from: [Link]

  • Carl ROTH. (2021).

Application Notes and Protocols for (2R,5S)-1-benzyl-2,5-dimethylpiperazine in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Scaffold with Untapped Potential in Catalysis

(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a C2-symmetric chiral diamine, a structural motif that has garnered significant attention in the field of asymmetric synthesis.[1][2] Its rigid, chair-like conformation and the stereochemically defined placement of its nitrogen atoms make it an intriguing candidate for use as a chiral ligand in organometallic catalysis. The benzyl and methyl substituents contribute to a specific steric environment that can influence the enantioselectivity of a metal-catalyzed transformation.[1]

While primarily recognized as a crucial intermediate in the synthesis of pharmacologically active compounds, such as delta-opioid receptor ligands, its direct application as a chiral ligand in organometallic reactions is an area ripe for exploration.[3][4] This guide will provide a comprehensive overview of its established role and a forward-looking perspective on its potential applications in asymmetric catalysis, complete with detailed, adaptable protocols based on well-established precedents with analogous chiral diamines.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂PubChem
Molecular Weight 204.31 g/mol PubChem
Appearance Typically an oil or low-melting solid-
Solubility Soluble in most organic solvents (e.g., DCM, THF, Toluene)General Chemical Knowledge
Storage Store under an inert atmosphere at 2-8°C to prevent degradation[4]

(Note: The dihydrochloride salt is also commercially available and exhibits greater water solubility.)[1]

Established Role: A Chiral Building Block in Pharmaceutical Synthesis

The most well-documented application of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is as a stereochemically defined scaffold in the multi-step synthesis of complex molecules. Its inherent chirality is transferred to the final product through a series of synthetic transformations. A prime example is its use in the synthesis of potent and selective delta-opioid receptor agonists. In these syntheses, the piperazine core serves as a rigid framework onto which other functionalities are built, with the stereocenters at C2 and C5 dictating the final stereochemistry and, consequently, the biological activity of the target molecule.[3][4]

Prospective Application: A Chiral Ligand in Asymmetric Organometallic Catalysis

The structural characteristics of (2R,5S)-1-benzyl-2,5-dimethylpiperazine, particularly its C2 symmetry and bidentate nitrogen chelation sites, make it a promising candidate for a chiral ligand in a variety of organometallic reactions. The formation of a stable chelate complex with a metal center can create a chiral environment around the metal, enabling enantioselective transformations.

Conceptual Framework: Asymmetric Conjugate Addition of Organozinc Reagents

A highly relevant area where C2-symmetric chiral diamines have proven effective is in the copper-catalyzed asymmetric conjugate addition of organozinc reagents to α,β-unsaturated carbonyl compounds.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters.

The proposed catalytic cycle, illustrated below, outlines the key steps in this transformation. The chiral ligand, (2R,5S)-1-benzyl-2,5-dimethylpiperazine, would first coordinate to a copper(I) salt. The resulting chiral copper complex would then undergo transmetalation with an organozinc reagent to form a chiral organocopper species. This species would then deliver the alkyl group to the Michael acceptor in an enantioselective manner, followed by protonolysis of the resulting enolate to yield the chiral product and regenerate the catalyst.

Catalytic_Cycle cluster_0 Catalytic Cycle Start Cu(I) Salt + Chiral Ligand Complex Chiral Cu(I)-Ligand Complex Start->Complex Coordination Transmetalation Transmetalation with R₂Zn Complex->Transmetalation Active_Catalyst Chiral [R-Cu(I)-Ligand] Transmetalation->Active_Catalyst Conjugate_Addition Conjugate Addition to Michael Acceptor Active_Catalyst->Conjugate_Addition Intermediate Copper Enolate Conjugate_Addition->Intermediate Protonolysis Protonolysis Intermediate->Protonolysis Protonolysis->Complex Catalyst Regeneration Product Chiral Product Protonolysis->Product

Caption: Proposed catalytic cycle for the copper-catalyzed asymmetric conjugate addition.

Experimental Protocols: A Template for Method Development

The following protocol is a representative template for the copper-catalyzed asymmetric conjugate addition of diethylzinc to chalcone, utilizing (2R,5S)-1-benzyl-2,5-dimethylpiperazine as the chiral ligand.

Disclaimer: This protocol is based on established procedures for analogous C2-symmetric diamine ligands and has not been specifically optimized for (2R,5S)-1-benzyl-2,5-dimethylpiperazine. Researchers should consider this a starting point for method development, and optimization of reaction parameters will likely be necessary.

Materials and Reagents
  • (2R,5S)-1-benzyl-2,5-dimethylpiperazine (as the free base)

  • Copper(I) trifluoromethanesulfonate toluene complex (CuOTf)₂·C₇H₈

  • Chalcone (or other α,β-unsaturated ketone)

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow start Assemble Dry Glassware under Inert Atmosphere step1 Dissolve Cu(I) salt and Chiral Ligand in Anhydrous Toluene start->step1 step2 Stir at Room Temperature (for complex formation) step1->step2 step3 Cool Reaction Mixture (e.g., to 0°C) step2->step3 step4 Add Michael Acceptor (e.g., Chalcone) step3->step4 step5 Add Diethylzinc Solution Dropwise step4->step5 step6 Monitor Reaction by TLC step5->step6 step7 Quench with Saturated aq. NH₄Cl step6->step7 step8 Extract with Organic Solvent step7->step8 step9 Dry, Filter, and Concentrate step8->step9 end Purify by Column Chromatography and Analyze Enantiomeric Excess step9->end

Caption: Step-by-step workflow for the asymmetric conjugate addition.

Detailed Step-by-Step Protocol
  • Catalyst Pre-formation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the copper(I) trifluoromethanesulfonate toluene complex (e.g., 2.5 mol%).

    • Add (2R,5S)-1-benzyl-2,5-dimethylpiperazine (e.g., 3.0 mol%).

    • Add anhydrous toluene (to achieve a suitable concentration, e.g., 0.1 M with respect to the substrate).

    • Stir the mixture at room temperature for 30-60 minutes. A color change may be observed, indicating complex formation.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the chalcone (1.0 equiv) in anhydrous toluene.

    • Cool the solution of the substrate to the desired reaction temperature (a range from -20°C to room temperature should be screened for optimization).

  • Addition of Reagents:

    • Transfer the pre-formed chiral copper catalyst solution to the solution of the chalcone via cannula.

    • Add the diethylzinc solution (e.g., 1.2 equiv) dropwise to the reaction mixture over a period of 10-15 minutes. An exotherm may be observed.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at the reaction temperature.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the purified product by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

Causality Behind Experimental Choices
  • Choice of Metal Salt: Copper(I) salts are excellent catalysts for conjugate addition reactions. The triflate anion is weakly coordinating, which allows for facile substrate binding.

  • Ligand-to-Metal Ratio: A slight excess of the ligand is often used to ensure that all of the copper is complexed, which can help to suppress background uncatalyzed reactions.

  • Solvent: Anhydrous, non-coordinating solvents like toluene are typically used to prevent interference with the catalyst and reagents.

  • Temperature: The reaction temperature is a critical parameter for enantioselectivity. Lower temperatures generally lead to higher enantiomeric excess but may require longer reaction times.

  • Rate of Addition: Slow, dropwise addition of the organozinc reagent is crucial to control the reaction rate and prevent side reactions.

Data Interpretation and Troubleshooting

ParameterExpected OutcomePotential Issues & Troubleshooting
Yield Moderate to high (50-95%)Low Yield: Incomplete reaction (extend reaction time or increase temperature), degradation of reagents (use freshly distilled solvents and high-purity reagents), or poor catalyst activity (ensure anhydrous conditions).
Enantiomeric Excess (ee) Variable, dependent on optimizationLow ee: Suboptimal temperature (screen a range of temperatures), incorrect ligand-to-metal ratio (optimize the ratio), or interference from water (ensure strictly anhydrous conditions).

Conclusion and Future Directions

(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a valuable chiral building block with significant, yet largely unexplored, potential as a chiral ligand in organometallic catalysis. While its primary application has been in the synthesis of complex pharmaceutical targets, its C2-symmetric structure is ideally suited for inducing chirality in metal-catalyzed reactions. The protocols and conceptual frameworks provided herein offer a starting point for researchers to investigate the utility of this and related chiral piperazines in asymmetric transformations. Future work should focus on the experimental validation of its efficacy in reactions such as conjugate additions, allylic alkylations, and hydrogenations, which could unlock new and efficient pathways to valuable chiral molecules.

References

  • Calderon, S. N., et al. (1996). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 61(21), 7512–7513. Available at: [Link]

  • PubChem. (2S,5R)-2-benzyl-1,5-dimethylpiperazine. National Center for Biotechnology Information. Available at: [Link]

  • Mahía, J., et al. (2021). Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Chirality, 33(9), 564-572. Available at: [Link]

  • Nakamura, D., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139–6142. Available at: [Link]

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Application Notes & Protocols: Asymmetric Conjugate Addition Catalyzed by Chiral Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Chiral Piperazines in Organocatalysis

The construction of stereochemically defined carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The asymmetric conjugate addition, or Michael addition, stands as one of the most powerful methods for achieving this. Historically reliant on metal-based catalysts, the field has seen a paradigm shift with the advent of organocatalysis—the use of small, chiral organic molecules to induce stereoselectivity.[1] This approach offers significant advantages, including milder reaction conditions, lower toxicity, and insensitivity to air and moisture.

Within the organocatalysis arsenal, secondary amines like proline and its derivatives have been extensively studied for their ability to activate carbonyl compounds through enamine formation.[2][3] This guide focuses on a highly effective and increasingly utilized class of catalysts: C₂-symmetric chiral piperazine derivatives. First explored for asymmetric additions in the late 1980s[1], these catalysts have proven remarkably efficient for the direct conjugate addition of unmodified aldehydes and other nucleophiles to electron-deficient olefins, such as nitroalkenes.[1] This document provides an in-depth look at the mechanistic principles, practical applications, and detailed protocols for employing chiral piperazine derivatives in asymmetric synthesis, designed for researchers and professionals in drug development and chemical synthesis.

Part 1: Mechanistic Rationale and Stereochemical Control

The "Why" Behind the Catalyst's Efficacy

The success of chiral piperazine derivatives in catalyzing asymmetric conjugate additions stems from their ability to form a transient, stereochemically defined enamine intermediate with a carbonyl donor (e.g., an aldehyde). This enamine then acts as the effective nucleophile, attacking the Michael acceptor. The inherent chirality and rigid conformation of the piperazine backbone are directly responsible for controlling the facial selectivity of this attack.

The Catalytic Cycle:

  • Enamine Formation: The chiral secondary amine of the piperazine catalyst undergoes a condensation reaction with the aldehyde substrate to form a chiral enamine intermediate. This step is often the rate-determining step and can be facilitated by the removal of water or the use of acidic co-catalysts.[3]

  • Nucleophilic Attack: The generated enamine, which is more nucleophilic than the parent aldehyde, attacks the electron-deficient β-carbon of the Michael acceptor (e.g., a nitroalkene).

  • Stereocontrol: The C₂-symmetric structure of the piperazine derivative, such as (2S,5S)-2,5-dibenzylpiperazine, creates a well-defined chiral environment. The bulky substituents on the piperazine ring effectively shield one face of the enamine, forcing the Michael acceptor to approach from the less sterically hindered face. This directed attack is the origin of the high enantioselectivity. The preferential formation of the syn-diastereomer suggests a favored transition state geometry.[1]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium to release the final chiral product and regenerate the piperazine catalyst, allowing it to re-enter the catalytic cycle.

Catalytic_Cycle Figure 1: Catalytic Cycle of Piperazine-Mediated Michael Addition cluster_cycle Catalyst Chiral Piperazine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde Water_out - H₂O Catalyst->Water_out - H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene (Stereodetermining Step) Nitroalkene Nitroalkene (Michael Acceptor) Nitroalkene->Iminium Iminium:e->Catalyst:w Hydrolysis Product Chiral Product Iminium->Product + H₂O Water H₂O Water->Product

Caption: Figure 1: Catalytic Cycle of Piperazine-Mediated Michael Addition

Part 2: Application Note - Asymmetric Addition of Aldehydes to Nitroalkenes

This section details the practical application of (2S,5S)-2,5-dibenzylpiperazine as a catalyst for the conjugate addition of various aldehydes to nitroalkenes, a transformation that yields synthetically valuable γ-nitro aldehydes.[1]

Catalyst Synthesis Insight: The commonly used (2S,5S)-2,5-disubstituted piperazine catalysts are accessible through a reliable multi-step synthesis starting from α-amino acids. The process typically involves the condensation of an amino acid with an amino acid methyl ester, followed by cyclization to a diketopiperazine. The final step is a reduction of the amide functionalities to yield the C₂-symmetric piperazine.[1] This synthetic accessibility adds to the practicality of this catalyst class.

Optimization of Reaction Parameters: A Self-Validating System

Achieving high yield and stereoselectivity requires careful optimization. The interplay between solvent, temperature, and catalyst loading is critical. The following data, derived from the model reaction of butyraldehyde with trans-β-nitrostyrene, illustrates these effects.[1]

1. The Critical Role of the Solvent: The solvent has a profound impact on reaction efficiency and stereochemical outcome. Non-polar and protic solvents often yield the best results. Highly polar aprotic solvents like DMF can be detrimental, leading to slower reactions and lower selectivities.

Table 1: Solvent Effect on the Asymmetric Michael Addition

Entry Solvent System Time (d) Yield (%)[1] Diastereomeric Ratio (syn:anti)[1] Enantiomeric Excess (ee, %)[1]
1 DCM/Hexane (1:2) 2 88 95:5 83
2 iPrOH 2 84 97:3 85
3 Toluene 3 75 93:7 78
4 Dioxane 3 85 95:5 78
5 DMF 3 43 70:30 50

| 6 | CH₃CN | 3 | 68 | 94:6 | 77 |

Causality: Protic solvents like isopropanol (iPrOH) can participate in hydrogen bonding, potentially stabilizing the transition state and accelerating the hydrolysis of the iminium intermediate. The DCM/Hexane mixture provides a less polar environment that can also favor the desired reaction pathway while minimizing side reactions.[1]

2. Substrate Scope: The methodology is applicable to a range of linear and α-branched aldehydes. While linear aldehydes react efficiently, bulkier aldehydes like isovaleraldehyde may require longer reaction times but can still achieve good enantioselectivity.[1]

Table 2: Substrate Scope for the Michael Addition Catalyzed by Dibenzylpiperazine

Entry Aldehyde Nitroalkene Yield (%)[1] Diastereomeric Ratio (syn:anti)[1] Enantiomeric Excess (ee, %)[1]
1 Propanal trans-β-nitrostyrene 85 95:5 80
2 Butyraldehyde trans-β-nitrostyrene 88 95:5 83
3 Isovaleraldehyde trans-β-nitrostyrene 66 94:6 82

| 4 | Butyraldehyde | trans-1-nitro-3-phenylpropene | 72 | 95:5 | 76 |

Insight: The consistent high diastereoselectivity and good enantioselectivity across different substrates underscore the robustness of the catalyst's stereodirecting ability.[1]

Part 3: Detailed Experimental Protocol

This protocol describes a representative procedure for the asymmetric Michael addition of butyraldehyde to trans-β-nitrostyrene using (2S,5S)-2,5-dibenzylpiperazine.

Experimental_Workflow Figure 2: General Experimental Workflow prep 1. Reagent Preparation - Dissolve catalyst in solvent - Ensure reagents are pure add 2. Reaction Setup - Add nitroalkene - Add aldehyde (excess) - Stir at specified temperature prep->add monitor 3. Reaction Monitoring - Track progress using TLC add->monitor workup 4. Work-up - Quench reaction - Perform aqueous extraction monitor->workup purify 5. Purification - Dry organic layer - Concentrate in vacuo - Purify by column chromatography workup->purify analyze 6. Analysis - ¹H NMR for yield & dr - Chiral HPLC for ee purify->analyze

Caption: Figure 2: General Experimental Workflow

Materials and Reagents:

  • (2S,5S)-2,5-dibenzylpiperazine (catalyst)

  • trans-β-nitrostyrene (Michael acceptor)

  • Butyraldehyde (nucleophile, freshly distilled)

  • Isopropanol (iPrOH, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hexane (anhydrous)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Standard laboratory glassware (oven-dried)

Protocol:

  • Catalyst Dissolution: In an oven-dried vial equipped with a magnetic stir bar, dissolve (2S,5S)-2,5-dibenzylpiperazine (5.8 mg, 0.022 mmol, 10 mol%) in the chosen solvent (e.g., 0.24 mL of iPrOH).

    • Rationale: Ensuring all equipment is dry prevents premature hydrolysis of the enamine intermediate. The catalyst is dissolved first to ensure it is fully available when the reactants are introduced.

  • Reagent Addition: To the stirred catalyst solution, add trans-β-nitrostyrene (33.5 mg, 0.225 mmol, 1.0 equivalent). Subsequently, add butyraldehyde (202 µL, 2.25 mmol, 10 equivalents).

    • Rationale: A large excess of the aldehyde is used to push the enamine formation equilibrium forward, maximizing the concentration of the active nucleophile and driving the reaction to completion.[1]

  • Reaction Execution: Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or 4 °C) for the optimized duration (typically 2-3 days).

    • Rationale: Lower temperatures can sometimes improve enantioselectivity, albeit at the cost of longer reaction times.

  • Monitoring: Monitor the consumption of the nitroalkene by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:EtOAc 8:2).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess aldehyde and solvent.

    • Purify the crude residue directly by flash column chromatography on silica gel (eluent: Hexane:EtOAc gradient) to isolate the γ-nitro aldehyde product.

  • Characterization and Analysis:

    • Yield and Diastereomeric Ratio (dr): Determine the yield of the isolated product. The dr can be calculated from the integration of characteristic peaks in the ¹H NMR spectrum of the crude or purified product.[1]

    • Enantiomeric Excess (ee): Determine the ee of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak AD-H column) with a suitable mobile phase (e.g., Hexane:iPrOH).[1]

Part 4: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Impure reagents (especially aldehyde); Inactive catalyst; Incorrect solvent.Use freshly distilled aldehyde; Verify catalyst purity and handle under inert gas if sensitive; Re-optimize solvent based on Table 1.
Low Enantioselectivity (ee) Incorrect temperature; Catalyst degradation; Racemization of the product.Run the reaction at a lower temperature (e.g., 4 °C or 0 °C); Ensure the catalyst is pure; Check if the work-up or purification conditions are causing racemization.
Low Diastereoselectivity (dr) Non-optimal solvent or temperature.Screen different solvents (iPrOH often gives high dr)[1]; Adjust the reaction temperature.
Formation of Side Products Aldehyde self-condensation (aldol reaction); Polymerization of the nitroalkene.Ensure slow addition of the aldehyde if necessary; Use the specified excess of aldehyde, as too much can favor side reactions under certain conditions.

Conclusion

Chiral piperazine derivatives have established themselves as powerful and reliable organocatalysts for the asymmetric conjugate addition of aldehydes to nitroalkenes. Their C₂-symmetric structure provides a predictable platform for high stereocontrol, leading to valuable chiral building blocks with good to excellent yields and selectivities. By understanding the underlying mechanism and carefully optimizing key reaction parameters such as solvent and temperature, researchers can effectively harness the potential of these catalysts for complex molecule synthesis. The protocols and data presented herein serve as a robust starting point for scientists and professionals aiming to implement this efficient and practical methodology in their synthetic programs.

References

  • Barros, M. T., Candeias, S. O., & Cal, C. A. D. (2007). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry, 2007(3), 437-444. [Link]

  • Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6331-6336. [Link]

  • Palomo, C., et al. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Molecules, 28(1), 263. [Link]

  • Seebach, D., et al. (2007). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 90(3), 425-472. [Link]

  • Melchiorre, P., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 895. [Link]

  • Palucki, M., & Gellman, S. H. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ²-Amino Acids. Journal of the American Chemical Society, 130(41), 13544-13545. [Link]

  • Fuji, K., Tanaka, K., & Miyamoto, H. (1994). Chiral Piperazines as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (5), 541-545. [Link]

Sources

Catalytic Applications of Chiral Diamine Hydrochlorides: A Technical Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Chiral Diamines in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly within the pharmaceutical and fine chemical industries where molecular chirality dictates biological activity.[1] Asymmetric catalysis has emerged as the most sophisticated and efficient methodology to achieve this objective. Among the diverse array of chiral ligands and organocatalysts, chiral vicinal diamines have secured a "privileged" status.[1][2][3] Their C₂-symmetric backbone, coupled with tunable steric and electronic properties, provides a robust platform for inducing chirality in a vast range of chemical transformations.[3]

This technical guide focuses on the catalytic applications of chiral diamine hydrochlorides. The hydrochloride salt form of these diamines often offers enhanced stability, ease of handling as bench-stable solids, and facilitates the in situ generation of the active catalytic species. We will delve into the mechanistic underpinnings of these catalysts, provide detailed, field-proven protocols for key asymmetric reactions, and present data to guide catalyst selection and reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of chiral diamine hydrochlorides in their synthetic endeavors.

Core Principles of Chiral Diamine Hydrochloride Catalysis

Chiral diamine hydrochlorides function in both metal-catalyzed and organocatalytic transformations. Their efficacy stems from their ability to create a well-defined chiral environment around a reactive center.

In metal-catalyzed reactions , the diamine typically serves as a chiral ligand that coordinates to a metal center (e.g., Ruthenium, Iridium, Copper). The hydrochloride salt is often a precursor to the active catalyst, with the free diamine being generated in situ by the addition of a base. The chiral diamine ligand then modulates the stereochemical course of the reaction, such as in asymmetric hydrogenation and transfer hydrogenation.

In organocatalysis , the protonated amine of the hydrochloride salt can play a crucial role in the catalytic cycle. Chiral diamine hydrochlorides can act as bifunctional catalysts, where one amine group (often protonated) acts as a Brønsted acid to activate an electrophile, while the other amine group (as a free base) activates a nucleophile, for instance, through enamine formation. This dual activation model is central to their success in reactions like Michael additions, aldol reactions, and Diels-Alder reactions.

Application I: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful technique for the synthesis of chiral alcohols from prochiral ketones, utilizing a hydrogen donor such as isopropanol or formic acid.[4] Chiral diamine hydrochlorides are precursors to some of the most effective catalysts for this transformation, particularly when complexed with ruthenium or iridium.

Mechanistic Insight: The Noyori-Ikariya Bifunctional Catalysis

The mechanism of Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) catalyzed ATH is a classic example of metal-ligand bifunctional catalysis. The catalyst precursor is often prepared from a chiral diamine and a ruthenium source. While the direct use of the hydrochloride salt of the diamine requires in situ neutralization, understanding the active catalyst's formation is key. The N-H proton on the sulfonamide of the ligand plays a critical role in the catalytic cycle by participating in the hydrogen transfer step via a six-membered pericyclic transition state. This direct involvement of the ligand in the bond-forming process is a hallmark of this catalyst class and a key determinant of its high efficiency and enantioselectivity.

ATH_Mechanism cluster_0 Catalyst Activation cluster_1 Hydrogen Transfer Precatalyst [Ru(II)-Cl(TsDPEN)(p-cymene)] Active_Catalyst [Ru(II)-H(TsDPEN)(p-cymene)] Precatalyst->Active_Catalyst Base, i-PrOH Ketone R(CO)R' Active_Catalyst->Ketone Coordination Transition_State Six-membered Transition State Active_Catalyst->Transition_State Ketone->Transition_State Chiral_Alcohol R-CH(OH)-R' Transition_State->Chiral_Alcohol Hydride & Proton Transfer Catalyst_Regeneration [Ru(II)-Cl(TsDPEN)(p-cymene)] Transition_State->Catalyst_Regeneration Acetone

Caption: Catalytic cycle for Ru-TsDPEN catalyzed asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the ATH of acetophenone using a catalyst prepared from (1R,2R)-TsDPEN and [RuCl₂(p-cymene)]₂.

Materials:

  • (1R,2R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((1R,2R)-TsDPEN)

  • [RuCl₂(p-cymene)]₂

  • Acetophenone

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous isopropanol (i-PrOH)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation:

    • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (1R,2R)-TsDPEN (e.g., 0.11 mmol) and [RuCl₂(p-cymene)]₂ (e.g., 0.05 mmol) in anhydrous DCM (e.g., 5 mL).

    • Stir the solution at room temperature for 1-2 hours. The color of the solution will typically change, indicating catalyst formation. This solution of the precatalyst can often be used directly.

  • Transfer Hydrogenation:

    • To a separate dry Schlenk flask under an inert atmosphere, add acetophenone (e.g., 10 mmol).

    • Add the formic acid/triethylamine azeotrope (e.g., 5 mL).

    • Add the freshly prepared catalyst solution (e.g., 1 mol%).

    • Stir the reaction mixture at a controlled temperature (e.g., 28 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

SubstrateCatalyst Loading (mol%)H-SourceTemp (°C)Time (h)Yield (%)ee (%)
Acetophenone1.0HCOOH/NEt₃2816>95>98 (R)
1-Tetralone0.5HCOOH/NEt₃40129899 (S)
Propiophenone1.0i-PrOH/KOH25249297 (R)

Application II: Asymmetric Michael Addition

The asymmetric Michael addition is a cornerstone of C-C bond formation. Chiral diamine hydrochlorides have emerged as effective organocatalysts for this reaction, often in combination with a Brønsted or Lewis acid co-catalyst. They typically operate via an enamine-based mechanism.

Mechanistic Insight: Bifunctional Activation

In the asymmetric Michael addition of a ketone to a nitroolefin catalyzed by a chiral primary-tertiary diamine hydrochloride, the catalyst plays a dual role. The secondary or primary amine of the diamine reacts with the ketone to form a nucleophilic enamine intermediate. Simultaneously, the protonated tertiary amine of the hydrochloride can act as a hydrogen-bond donor, activating the nitroolefin electrophile and directing the stereochemical outcome of the addition. The use of an acidic co-catalyst can further enhance the electrophilicity of the Michael acceptor.[5]

Michael_Addition_Mechanism Catalyst_HCl Chiral Diamine·HCl Enamine Chiral Enamine Intermediate Catalyst_HCl->Enamine Ketone, -H₂O Ketone Ketone (e.g., Cyclohexanone) Transition_State Stereodetermining Transition State (H-Bonding) Enamine->Transition_State Nitroolefin Nitroolefin (e.g., β-Nitrostyrene) Nitroolefin->Transition_State H-Bond Activation Iminium_Ion Iminium Ion Intermediate Transition_State->Iminium_Ion C-C Bond Formation Product Chiral Michael Adduct Iminium_Ion->Product Hydrolysis Hydrolysis H₂O

Caption: Proposed catalytic cycle for a chiral diamine hydrochloride-catalyzed Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol is a general procedure for the organocatalytic asymmetric Michael addition using a chiral primary-tertiary diamine hydrochloride.

Materials:

  • Chiral primary-tertiary diamine dihydrochloride (e.g., derived from cinchona alkaloids)

  • β-Nitrostyrene

  • Cyclohexanone

  • Trifluoroacetic acid (TFA) (co-catalyst)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried reaction vial, add the chiral diamine dihydrochloride (e.g., 0.1 mmol, 10 mol%), β-nitrostyrene (e.g., 1.0 mmol), and anhydrous toluene (e.g., 2.0 mL).

    • Add trifluoroacetic acid (e.g., 0.1 mmol, 10 mol%).

    • Add cyclohexanone (e.g., 2.0 mmol, 2.0 equivalents).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for the required duration (e.g., 24-72 hours). Monitor the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.

  • Analysis:

    • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude product.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Diamine CatalystCo-catalystTemp (°C)Time (h)Yield (%)dr (syn/anti)ee (%) (syn)
Cinchona-derivedTFART489295:599
Proline-derivedBenzoic AcidRT728590:1095

Application III: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. Chiral diamine hydrochlorides can catalyze this reaction via the formation of a chiral iminium ion from an α,β-unsaturated aldehyde, which lowers the LUMO of the dienophile and accelerates the cycloaddition.

Mechanistic Insight: Iminium Ion Catalysis

The catalytic cycle begins with the condensation of the chiral diamine (generated in situ from its hydrochloride salt) with an α,β-unsaturated aldehyde to form a chiral iminium ion. This iminium ion is more electrophilic than the starting aldehyde, facilitating the [4+2] cycloaddition with the diene. The chiral scaffold of the diamine shields one face of the dienophile, leading to a highly enantioselective attack by the diene. Subsequent hydrolysis of the resulting iminium ion adduct releases the chiral product and regenerates the diamine catalyst.

Diels_Alder_Mechanism Diamine_HCl Chiral Diamine·HCl Iminium_Ion Chiral Iminium Ion (LUMO-lowered) Diamine_HCl->Iminium_Ion Aldehyde, -H₂O Unsat_Aldehyde α,β-Unsaturated Aldehyde Cycloaddition [4+2] Cycloaddition Iminium_Ion->Cycloaddition Diene Diene (e.g., Cyclopentadiene) Diene->Cycloaddition Adduct_Iminium Cycloadduct Iminium Ion Cycloaddition->Adduct_Iminium Product Chiral Diels-Alder Product Adduct_Iminium->Product Hydrolysis

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2R,5S)-1-benzyl-2,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2R,5S)-1-benzyl-2,5-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the purification of this chiral piperazine derivative. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture containing (2R,5S)-1-benzyl-2,5-dimethylpiperazine?

A1: The impurity profile largely depends on the synthetic route. However, common contaminants typically include:

  • Unreacted Starting Materials: Such as (2R,5S)-2,5-dimethylpiperazine and benzyl bromide or benzyl chloride.

  • Diastereomers: If the starting piperazine was not enantiomerically pure, you might have other stereoisomers like the (2S,5S) or (2R,5R) forms.

  • Over-alkylation Products: Reaction at both nitrogen atoms of the piperazine ring, leading to a quaternary ammonium salt or a bis-benzylated product.

  • Side-products from Starting Materials: Impurities in the starting benzylamine, such as oxidation and condensation by-products (e.g., imine dimers), can carry through the synthesis.[1]

  • Structurally Similar Impurities: Related pyrazines can sometimes form under certain reaction conditions and co-precipitate with the desired product.[2]

Q2: My final product is a persistent oil and won't crystallize. What should I do?

A2: It is common for highly substituted piperazines to exist as oils or low-melting solids, especially if minor impurities are present. The primary strategy is to convert the basic free-base into a salt.[3] Piperazine derivatives readily form salts with acids like hydrochloric acid (HCl) or fumaric acid, and these salts are often highly crystalline and easier to purify by recrystallization.[3] The dihydrochloride salt of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is a known crystalline solid, making this an excellent option.[4][5][6]

Q3: What is the best general strategy for purifying this compound from a complex reaction mixture?

A3: A multi-step approach is most effective.

  • Initial Cleanup (Acid-Base Extraction): First, perform a liquid-liquid extraction to separate the basic product from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent and wash with a basic aqueous solution (like NaOH) to remove acidic impurities, followed by an acidic wash (like dilute HCl) to move your basic product into the aqueous layer, leaving neutral impurities behind in the organic layer.[7] The free base can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[3][8]

  • Primary Purification (Chromatography or Crystallization):

    • For high-purity requirements: Flash column chromatography is recommended. However, due to the basic nature of the piperazine, special considerations are needed to prevent peak tailing on silica gel (see Troubleshooting Guide).

    • For bulk purification: Conversion to a crystalline salt (e.g., dihydrochloride) followed by recrystallization is often more scalable and efficient.

  • Final Polish (Recrystallization): A final recrystallization of the free base or its salt will yield the high-purity compound.

Q4: How can I assess the chemical and stereochemical purity of my final product?

A4: A combination of analytical techniques is necessary for a complete purity assessment.

Analytical TechniquePurposeKey Insights
TLC Quick reaction monitoring and fraction analysisProvides a rapid check for the presence of starting materials and major by-products.
NMR (¹H, ¹³C) Structural confirmation and chemical purityConfirms the chemical structure and can reveal the presence of impurities if their signals are distinct.
GC-MS Purity assessment and impurity identificationExcellent for detecting volatile impurities and confirming the molecular weight of the product and by-products.[9][10]
HPLC-UV Quantitative purity analysis (% purity)Provides a precise measure of chemical purity by peak area normalization.[11]
Chiral HPLC Enantiomeric excess (e.e.) determinationCrucial for confirming the stereochemical purity of the final product. Requires a specific chiral stationary phase.[12][13]

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: I'm seeing significant peak tailing during silica gel column chromatography.

  • Probable Cause: The basic nitrogen atoms of your piperazine derivative are interacting strongly with the acidic silanol groups on the surface of the silica gel.[3][14] This causes some molecules to "stick" to the column, resulting in a broad, tailing peak shape.

  • Solution:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Triethylamine (TEA) at 0.1-1% (v/v) is the most common choice.[3][14] An alternative for strongly basic compounds is a small percentage of an ammonia solution in methanol.[3]

    • Use an Alternative Stationary Phase: If tailing persists, switch to a more inert or a basic stationary phase. Basic alumina is a good alternative to silica gel. Amine-functionalized silica columns are also commercially available and designed specifically for purifying basic compounds.[14]

DOT Diagram: Troubleshooting Chromatography Tailing

Caption: Decision workflow for resolving peak tailing of basic amines.

Problem 2: My crystallization attempt resulted in an oil or very low yield.

  • Probable Cause & Solution:

    • High Impurity Content: Impurities can act as "eutectic breakers," preventing the crystal lattice from forming. Solution: First, attempt purification by column chromatography to remove the bulk of impurities before crystallization.

    • Incorrect Solvent System: The product may be too soluble or too insoluble in the chosen solvent. Solution: Perform a systematic solvent screen. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. A co-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.

    • Product is a Low-Melting Solid/Oil: As mentioned in the FAQ, the free base may not be crystalline at room temperature. Solution: Convert the product to a crystalline salt. Formation of the dihydrochloride or diacetate salt is a highly reliable method for inducing crystallization.[4][15]

Problem 3: An emulsion formed during my acid-base extraction and the layers won't separate.

  • Probable Cause: Emulsions are common when extracting basic amines, especially after basification, where insoluble metal hydroxides or fine precipitates can stabilize the interface between the organic and aqueous layers.

  • Solution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.

    • Filter: If a fine precipitate is visible, filtering the entire mixture through a pad of Celite® can remove the solid particles that are stabilizing the emulsion.

    • Patience & Gentle Agitation: Allow the mixture to stand undisturbed for an extended period. Sometimes, gentle swirling, rather than vigorous shaking, can help the layers coalesce.

    • Add More Solvent: Adding more of either the organic or aqueous solvent can sometimes help break the emulsion.

Key Experimental Protocols

Protocol 1: Initial Cleanup via Acid-Base Extraction

This protocol is designed to separate the basic (2R,5S)-1-benzyl-2,5-dimethylpiperazine from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).

  • Acidic Wash (Removes Basic Impurities): Transfer the solution to a separatory funnel and extract with 1 M HCl (2 x 5 mL per 1 g). Combine the aqueous layers. Your product is now in the aqueous phase as the hydrochloride salt. The organic layer contains neutral impurities and can be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 5 M NaOH solution with stirring until the pH is >12.

  • Back-Extraction: Extract the now basic aqueous solution with ethyl acetate or DCM (3 x 10 mL per 1 g). The purified free base of your product is now in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, but cleaner, free base.

Protocol 2: Purification via Dihydrochloride Salt Formation

This protocol converts the oily free base into a stable, crystalline solid.

  • Dissolution: Dissolve the purified free base from the extraction step in a minimal amount of a suitable solvent. Isopropanol or ethanol are good starting points.[3]

  • Acid Addition: While stirring, slowly add a solution of HCl. A commercially available solution of HCl in isopropanol or diethyl ether is ideal. Add the acid dropwise until the solution is acidic (check with pH paper) and a precipitate begins to form.

  • Crystallization: Stir the mixture at room temperature for 30 minutes, then cool in an ice bath for 1 hour to maximize crystal formation.[3]

  • Isolation: Collect the white crystalline salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same one used for crystallization) to remove any soluble impurities.

  • Drying: Dry the purified (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride salt under vacuum.

DOT Diagram: General Purification & Isolation Workflow

Caption: Multi-step strategy for purifying the target compound.

References

Sources

Technical Support Center: (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride Stability

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability-related challenges encountered during experimental work. The information herein is grounded in established scientific principles and regulatory guidelines to ensure the integrity and success of your research.

I. Understanding the Stability Profile of this compound

This compound is a chiral piperazine derivative. As a dihydrochloride salt, it exhibits enhanced stability and water solubility compared to its free base form, which is advantageous for pharmaceutical applications.[1][2] However, like many amine hydrochlorides, it is susceptible to certain environmental factors that can compromise its integrity. The primary stability concerns for this compound are its hygroscopic and potentially deliquescent nature, susceptibility to oxidation at the nitrogen centers, and potential for photodegradation.

Core Stability Concepts:

  • Hygroscopicity: The tendency of the solid to absorb moisture from the atmosphere. This can lead to physical changes such as clumping and caking, and can also accelerate chemical degradation by providing a medium for reactions to occur.

  • Deliquescence: A more extreme form of hygroscopicity where the substance absorbs enough atmospheric moisture to dissolve and form an aqueous solution.[3] This is a critical point of instability.

  • Oxidation: The piperazine nitrogen atoms are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. This process can be accelerated by exposure to air, light, and certain metal ions.

  • Hydrolysis: While generally stable, under forcing conditions of high humidity and temperature, the compound may be susceptible to hydrolysis.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound.

Handling and Storage

Question 1: My solid this compound appears clumpy and difficult to weigh accurately. What is causing this and how can I prevent it?

Answer: This is a classic sign of moisture absorption due to the hygroscopic nature of the compound. Amine hydrochloride salts readily attract atmospheric water.

  • Causality: When the container is opened, the solid is exposed to ambient humidity. Water molecules are adsorbed onto the surface of the crystals, causing them to stick together.

  • Troubleshooting & Prevention:

    • Work in a controlled environment: Whenever possible, handle the compound in a glove box with a dry inert atmosphere (e.g., nitrogen or argon). If a glove box is unavailable, work quickly in a low-humidity environment.

    • Minimize exposure: Only open the main container for the minimum time necessary to dispense the required amount.

    • Use appropriate containers: Store the compound in a tightly sealed container, preferably with a polytetrafluoroethylene (PTFE)-lined cap. For added protection, the primary container can be placed in a secondary sealed container (e.g., a heat-sealed foil bag) with a desiccant pouch.[4]

    • Aliquot the material: Upon receiving a new batch, consider aliquoting it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

Question 2: I've noticed a slight discoloration (yellowing) of my solid compound over time, even when stored in the dark at the recommended temperature. What could be the cause?

Answer: A gradual color change often indicates a slow degradation process, most likely oxidation.

  • Causality: Even with careful handling, some air can be present in the headspace of the container. Over extended periods, the tertiary amine in the piperazine ring can slowly oxidize.

  • Troubleshooting & Prevention:

    • Inert atmosphere storage: For long-term storage, after aliquoting, flush the vials with an inert gas like argon or nitrogen before sealing.

    • Purity check: Before use, it is advisable to re-analyze the material using a suitable technique like HPLC to quantify the purity and identify any significant degradation products.

    • Acceptance criteria: For critical applications, establish an acceptable level of discoloration and purity before use.

In-Experiment Stability

Question 3: I am seeing an unexpected new peak in my HPLC chromatogram when analyzing a freshly prepared solution of this compound. What should I investigate?

Answer: An unexpected peak in a fresh solution can arise from several sources, including degradation upon dissolution, interaction with the solvent, or an issue with the HPLC method itself.

  • Causality & Investigation Workflow:

Caption: HPLC Troubleshooting Workflow for Unexpected Peaks.

  • Expert Insights:

    • Basic compounds like piperazine derivatives can interact with acidic silanol groups on silica-based HPLC columns, leading to poor peak shape or on-column degradation. Using a column with end-capping or a hybrid particle technology can mitigate these effects.[5]

    • If the area of the new peak increases over time when the solution is left at room temperature, it indicates solution instability. In this case, prepare fresh solutions immediately before analysis and consider keeping the autosampler at a cooled temperature (e.g., 4°C).

Question 4: My experimental results are inconsistent, and I suspect the concentration of my stock solution is changing over time. How can I confirm this and what should I do?

Answer: This is a common issue, especially with hygroscopic materials or when dealing with potential degradation in solution.

  • Causality:

    • Hygroscopicity: If the solid absorbed moisture before weighing, the initial calculated concentration will be inaccurate.

    • Solution Instability: The compound may be degrading in the chosen solvent under the storage conditions of the solution.

  • Troubleshooting & Prevention:

    • Dry the material (with caution): If significant moisture uptake is suspected, the material can be dried under vacuum at a mild temperature. However, this should be done carefully as excessive heat can cause degradation. Always perform a purity check after drying.

    • Solution Stability Study: Perform a short-term stability study of your stock solution. Analyze the solution by a stability-indicating HPLC method immediately after preparation and then at regular intervals (e.g., 2, 4, 8, 24 hours) under your typical storage conditions (e.g., benchtop, refrigerator). A change in the main peak area or the appearance of new peaks will confirm instability.

    • Solvent Choice: If instability is confirmed, consider changing the solvent. Protic solvents like methanol or water may be more likely to participate in degradation than aprotic solvents like acetonitrile, depending on the degradation pathway.

    • pH control: Buffering the solution to a pH where the compound is most stable can be effective. This often requires a pH-stability profile study.

III. Experimental Protocols: Forced Degradation & Stability-Indicating Method

To proactively understand the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to stress conditions to generate potential degradation products and to develop an analytical method that can resolve these products from the parent compound.[6][7]

Protocol 1: Forced Degradation Study

This protocol is a general guideline and should be adapted based on the observed stability of the compound. The goal is to achieve 5-20% degradation.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1 M HCl. Heat at 80°C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1 M NaOH. Heat at 80°C for 8 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 12 hours, protected from light. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

    • Thermal Degradation: Store a solid sample of the compound at 60°C for 24 hours. Also, heat a solution of the compound (in 50:50 acetonitrile:water) at 60°C for 24 hours. Analyze the resulting material/solution.

    • Photodegradation: Expose a solid sample and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][8][9][10] A control sample should be stored in the dark under the same temperature conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC-UV/MS method described below.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This method is a starting point and should be validated according to ICH Q2(R1) guidelines.[8][11][12][13]

  • Instrumentation: HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Column: A C18 column with end-capping (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: Monitor at a wavelength that provides a good response for the parent compound (e.g., 254 nm) and collect spectra across a range (e.g., 200-400 nm) to aid in peak identification.

  • MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor for the parent mass and potential degradation products.

IV. Potential Degradation Pathways & Data Interpretation

Based on the structure of this compound and known degradation pathways of similar compounds, the following degradation products can be anticipated.

DegradationPathways cluster_Oxidation Oxidative Degradation cluster_Hydrolysis Hydrolytic Degradation (Forced) cluster_Photodegradation Photodegradation Parent (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride N_Oxide N-Oxide formation (at either N) Parent->N_Oxide H₂O₂ Debenzylation N-Debenzylation Parent->Debenzylation Oxidation/Light RingOpening Piperazine Ring Opening Parent->RingOpening Acid/Base, Heat Benzyl_Oxidation Oxidation of Benzyl Group Parent->Benzyl_Oxidation Light

Caption: Potential Degradation Pathways.

Data Interpretation Table:

Stress ConditionExpected Degradation PathwayPotential Degradation ProductsAnalytical Observations
Oxidative (H₂O₂) N-Oxidation, N-Debenzylation(2R,5S)-1-benzyl-2,5-dimethylpiperazine-N-oxide, (2R,5S)-2,5-dimethylpiperazineNew peaks in HPLC, mass corresponding to +16 Da (N-oxide) or loss of benzyl group.
Acid/Base Hydrolysis (Heat) Piperazine Ring OpeningDiamine derivativesAppearance of more polar degradation products eluting earlier in reverse-phase HPLC.
Photolytic N-Debenzylation, Benzyl group oxidation(2R,5S)-2,5-dimethylpiperazine, Benzaldehyde, Benzoic acidMultiple new peaks, some of which may correspond to oxidative degradation products.
Thermal (Dry Heat) Generally stable, but potential for slow oxidation/degradationSimilar to oxidative degradation, but likely at lower levels.Minor increase in impurity peaks compared to control.

V. References

  • Chemsrc. (2025, August 26). (2R,5S)-2,5-Dimethylpiperazine. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • PubMed. (2014). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Retrieved from [Link]

  • MDPI. (2020). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • PubMed Central. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • PubMed. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • ResearchGate. (2005). Deliquescence of pharmaceutical systems. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Retrieved from [Link]

  • Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Oxford Academic. (2021). A Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC–DAD–ESI-IT-TOF-MSn and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison. Retrieved from [Link]

  • MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • PharmaInfo. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • ScienceAsia. (2021). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • GOV.UK. (2024). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PubMed Central. (2019). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylpiperazine. Retrieved from [Link]

Sources

How to resolve solubility problems with piperazine dihydrochloride salts

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Piperazine Dihydrochloride Salts

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for piperazine dihydrochloride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming solubility challenges and other common issues encountered during your research and development activities. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: Resolving Solubility Problems

Piperazine dihydrochloride is known for its high solubility in water, but researchers often face challenges when working with complex buffer systems, organic co-solvents, or when aiming for high concentrations.[1] This guide provides a systematic approach to diagnosing and resolving these issues.

Q1: My piperazine dihydrochloride is not dissolving in an aqueous buffer. What are the initial troubleshooting steps?

A1: Initial Verification and pH Adjustment

The solubility of piperazine dihydrochloride is significantly influenced by pH.[1] Piperazine is a weak base with two pKa values, approximately 5.35 and 9.73.[2][3] The dihydrochloride salt is formed by reacting the basic piperazine with hydrochloric acid. In solution, an equilibrium exists between the salt and its corresponding free base.

  • Step 1: Verify the pH of Your Solution. The pH of a 1-in-20 solution of piperazine dihydrochloride should be between 3.0 and 3.4.[4] If your buffer system raises the pH significantly, it can lead to the precipitation of the less soluble free base.

  • Step 2: Adjust the pH. If the pH of your final solution is too high, carefully adjust it downwards by adding a small amount of dilute hydrochloric acid. This will shift the equilibrium towards the more soluble protonated forms of piperazine.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 8).

  • Add a known excess of piperazine dihydrochloride to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.[5]

  • Filter the samples using a 0.45 µm filter to remove undissolved solid.

  • Analyze the concentration of the dissolved piperazine dihydrochloride in the filtrate using a suitable analytical method such as HPLC-UV after derivatization or titration.[6][7]

  • Plot the solubility as a function of pH to determine the optimal pH range for your desired concentration.

Q2: I am observing precipitation when adding other chloride-containing salts to my piperazine dihydrochloride solution. What is causing this?

A2: The Common Ion Effect

The phenomenon you are observing is likely due to the "common ion effect." When another salt containing a common ion (in this case, chloride) is introduced into a saturated solution of piperazine dihydrochloride, the equilibrium shifts, leading to a decrease in the solubility of the piperazine salt.[8][9][10] This can result in the precipitation of piperazine dihydrochloride.[11]

  • Causality: According to Le Chatelier's principle, adding more chloride ions to the solution from another source (e.g., sodium chloride) will drive the equilibrium towards the solid, undissociated piperazine dihydrochloride, reducing its overall solubility.[10][11]

Logical Relationship: The Common Ion Effect

Caption: The Common Ion Effect on Piperazine Dihydrochloride Solubility.

Mitigation Strategies:

  • Minimize Chloride Concentration: If possible, use non-chloride salts in your formulation. For example, consider using phosphate or acetate buffers instead of chloride-based ones.

  • Alternative Salts: If significant issues persist, exploring other salt forms of piperazine, such as piperazine citrate or adipate, may be beneficial as they do not share a common ion with chloride-containing excipients.[2]

Q3: Can I use organic co-solvents to improve the solubility of piperazine dihydrochloride?

A3: Use of Co-solvents

While piperazine dihydrochloride is highly soluble in water, its solubility in organic solvents is generally low.[12] It is slightly soluble in polar solvents like methanol and ethanol.[1][13] Using co-solvents can be a viable strategy, but it requires careful consideration.

  • Polar Protic Solvents: Solvents like ethanol and propylene glycol can be used in combination with water to create a solvent system with modified polarity, which may enhance solubility.

  • Polar Aprotic Solvents: Solvents such as DMSO and DMF can also be effective, but their use is more common in analytical and in-vitro settings.[14]

Experimental Workflow: Co-solvent Screening

CoSolventScreening start Define Target Concentration and Solvent System prepare_systems Prepare Binary Solvent Systems (e.g., Water:Co-solvent at various ratios) start->prepare_systems add_compound Add Excess Piperazine Dihydrochloride to Each System prepare_systems->add_compound equilibrate Equilibrate for 24-48h at Constant Temperature add_compound->equilibrate filter_samples Filter to Remove Undissolved Solid equilibrate->filter_samples analyze Analyze Filtrate for Concentration (e.g., HPLC) filter_samples->analyze plot_data Plot Solubility vs. Co-solvent Percentage analyze->plot_data select_optimal Select Optimal Co-solvent System plot_data->select_optimal

Caption: Workflow for Determining Optimal Co-solvent Systems.

Data Presentation: Inferred Solubility Profile

Solvent SystemTypeExpected SolubilityRationale
WaterPolar ProticHighThe ionic nature of the salt favors dissolution in polar protic solvents.[1]
Ethanol/MethanolPolar ProticLow to ModerateCan dissolve the salt to some extent due to their polarity.[1]
Dimethyl Sulfoxide (DMSO)Polar AproticModerate to HighA strong polar aprotic solvent capable of dissolving many hydrochloride salts.[14]
Dichloromethane (DCM)Non-PolarInsolubleThe high polarity of the salt prevents dissolution in non-polar solvents.[14]

This table is based on the general properties of hydrochloride salts and requires empirical verification for specific concentrations and conditions.[14]

Frequently Asked Questions (FAQs)

Q4: What are the key physicochemical properties of piperazine dihydrochloride I should be aware of?

A4:

  • Appearance: White to cream-colored crystalline powder or needles.[12]

  • Molecular Formula: C₄H₁₂Cl₂N₂[1]

  • Molecular Weight: 190.10 g/mol [1]

  • pKa: Piperazine has two pKa values: ~5.35 and ~9.73.[2][3]

  • Hygroscopicity: It is slightly hygroscopic and can absorb moisture from the air.[12]

  • Stability: The salt form is generally more stable than the free base, especially in neutral or acidic media.[12] It is stable at temperatures up to 270°C.[15]

Q5: How should I store piperazine dihydrochloride?

A5: It should be preserved in well-closed containers at room temperature, protected from moisture and light.[4][16] Due to its hygroscopic nature, storage in a desiccator or a controlled humidity environment is recommended for long-term stability.

Q6: Can salt disproportionation be an issue with piperazine dihydrochloride?

A6: Yes, salt disproportionation, where the salt converts to its less soluble free base, can occur, particularly in solid or semi-solid formulations with high humidity or in solutions with a pH close to or above the pKa of the free base.[17] To mitigate this, it is crucial to maintain a low pH environment and control the moisture content of the formulation.

Q7: What analytical techniques are suitable for quantifying piperazine dihydrochloride?

A7:

  • Titration: An acid-base titration with perchloric acid in a non-aqueous solvent like acetic acid is a common method for assaying the purity of the bulk material.[4][7]

  • High-Performance Liquid Chromatography (HPLC): Since piperazine lacks a strong chromophore, direct UV detection is challenging at low concentrations. Derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) followed by HPLC-UV analysis is a validated approach for trace-level quantification.[6][18]

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) can also be used, particularly for analyzing impurities.[7][19]

References

  • Solubility of Things. Piperazine dihydrochloride. [Link]

  • PubChem. Piperazine Dihydrochloride. National Center for Biotechnology Information. [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed, 74(1), 122-125. [Link]

  • PubChem. Piperazine. National Center for Biotechnology Information. [Link]

  • Matus, D. E. (1993). Investigation of mechanisms for enhancing the solubility and dissolution rate of drugs which form slightly soluble salts. UMB Digital Archive. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • BYJU'S. Common ion effect. (2021, January 10). [Link]

  • ResearchGate. How to extract/isolate piperazine from water without distillation?. (2013, March 29). [Link]

  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • CK-12 Foundation. Common Ion Effect on Solubility of Ionic Salts. [Link]

  • Wikipedia. Common-ion effect. [Link]

  • Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(1), 1-25. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • Chemistry LibreTexts. Common Ion Effect. (2025, May 4). [Link]

  • Wikipedia. Piperazine. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025, August 9). [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • Pharma Knowledge Forum. Method of analysis of Piperazine. (2023, November 6). [Link]

  • Tablets & Capsules. Formulating OSDs for Poorly Soluble Drugs. (2025, July 15). [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • Analytical Methods. Validated method for the analysis of piperazine based 'party pills'. [Link]

  • ResearchGate. pKa values of common substituted piperazines. [Link]

  • Semantic Scholar. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009, July 15). [Link]

  • Catalent. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

  • The Good Scents Company. piperazine dihydrochloride, 142-64-3. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Asymmetric Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these powerful C-C bond-forming reactions. Here, we move beyond simple protocols to explain the underlying principles governing success, helping you troubleshoot common issues and rationally design your experimental approach.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the optimization of asymmetric alkylation reactions.

Q1: My asymmetric alkylation is resulting in a low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the primary factors to investigate?

A1: Low stereoselectivity is a frequent hurdle and can be influenced by multiple interdependent parameters. A systematic optimization approach is essential. The key areas to focus on are the chiral catalyst or auxiliary, the solvent, and the reaction temperature.[1] The catalyst is the primary driver of stereoselectivity, and screening a variety of catalysts with different steric and electronic properties is often the first step.[1] Solvents can significantly influence the transition state of the reaction, thereby affecting stereoselectivity, so screening a range of solvents with varying polarities is recommended.[1] Finally, lowering the reaction temperature often enhances stereoselectivity by favoring the transition state that leads to the desired stereoisomer.[1]

Q2: I am observing significant O-alkylation instead of the desired C-alkylation. How can this be controlled?

A2: The competition between C- and O-alkylation of enolates is a classic challenge.[1] Several factors can be adjusted to favor the formation of the C-alkylated product. The nature of the counterion associated with the enolate can influence the site of alkylation.[1] Solvent choice also plays a crucial role in directing the alkylation.[1] In some cases, the reactivity and nature of the electrophile can dictate the regioselectivity.[1]

Q3: My reaction is suffering from low conversion, especially with sterically hindered substrates. What strategies can I employ to improve the yield?

A3: Steric hindrance can significantly impede reaction rates.[1] To overcome this, consider using less sterically demanding nucleophiles or electrophiles if the synthesis allows.[1] Increasing the reaction temperature can sometimes provide the necessary activation energy, but be mindful that this may negatively impact stereoselectivity.[1][2][3] Employing a better leaving group on the electrophile can also enhance its reactivity and improve conversion.[1]

Q4: What are the most common side products in asymmetric alkylation, and how can they be minimized?

A4: Besides the issues mentioned above, common side products can include dialkylated products and products resulting from racemization of the desired stereocenter. Over-alkylation can often be suppressed by carefully controlling the stoichiometry of the electrophile. Racemization can be an issue if the newly formed stereocenter is labile under the reaction conditions; this can sometimes be mitigated by using milder bases or running the reaction at a lower temperature.

II. Troubleshooting Guide: Specific Issues and Solutions

This section provides a more in-depth analysis of specific problems and offers structured approaches to their resolution.

Issue 1: Poor Enantioselectivity

Low enantiomeric excess (ee) is a primary indicator that the chiral environment of the transition state is not sufficiently differentiated.

Causality and Solutions:

  • Catalyst/Ligand Mismatch: The chosen chiral catalyst or ligand may not be optimal for the specific substrate. The "lock and key" principle is paramount; even minor structural changes in the substrate can necessitate a different chiral catalyst.

    • Troubleshooting Protocol:

      • Screen a Library of Catalysts/Ligands: If available, screen a diverse set of chiral catalysts or ligands. For phase-transfer catalysis, Cinchona alkaloids and their derivatives are a common starting point.[1][4][5] For metal-catalyzed reactions, a variety of chiral phosphine ligands should be evaluated.

      • Analyze Electronic and Steric Effects: Consider catalysts with varying electronic (electron-donating vs. electron-withdrawing) and steric (bulky vs. less hindered) properties.

      • Consult the Literature: Search for precedents with similar substrate classes to guide your selection.

  • Solvent Effects: The solvent plays a critical role in the solvation of the transition state, which directly impacts its energy and, therefore, the enantioselectivity.[1][6]

    • Troubleshooting Protocol:

      • Screen Solvents of Varying Polarity: Test a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) and, if applicable, polar protic solvents.

      • Consider Solvent Mixtures: In some cases, a mixture of solvents can provide the optimal balance of properties.[6] For instance, in certain phase-transfer catalyzed alkylations, a mixture of toluene, chloroform, and water was found to be optimal.[6]

  • Temperature Effects: Generally, lower temperatures lead to higher enantioselectivity because the difference in activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy.[1]

    • Troubleshooting Protocol:

      • Systematic Temperature Reduction: Decrease the reaction temperature incrementally (e.g., from room temperature to 0 °C, -20 °C, -40 °C, and -78 °C).

      • Monitor Reaction Time: Be aware that lowering the temperature will also decrease the reaction rate, so longer reaction times may be necessary.

    • Note on Atypical Temperature Effects: While uncommon, some reactions exhibit higher enantioselectivity at elevated temperatures.[2][3] This can be due to a temperature-dependent change in the rate-determining step or the catalyst's resting state.[2][3]

Data Presentation: Example of a Temperature Optimization Study

EntryTemperature (°C)Time (h)Conversion (%)ee (%)
1254>9565
2012>9585
3-20249092
4-40487596
5-787240>99
Issue 2: Competing Side Reactions (e.g., O- vs. C-alkylation)

The formation of regioisomers, such as O-alkylated products, is a common problem when using enolates as nucleophiles.[1]

Causality and Solutions:

  • Hard and Soft Acid-Base (HSAB) Principle: The oxygen atom of an enolate is a "hard" nucleophilic center, while the carbon atom is "soft." "Hard" electrophiles tend to react at the oxygen, while "soft" electrophiles favor the carbon.

    • Troubleshooting Protocol:

      • Modify the Electrophile: If possible, switch to a "softer" electrophile. For example, using an allyl bromide instead of an allyl chloride.

      • Change the Counterion: The counterion of the enolate influences the charge distribution. More covalent metal-oxygen bonds (e.g., with Li+) can favor C-alkylation, while more ionic bonds (e.g., with K+ or Cs+) can lead to more O-alkylation.

  • Solvent Choice: Polar aprotic solvents can solvate the cation, leading to a more "naked" and reactive enolate, which often favors O-alkylation. Nonpolar solvents that promote ion pairing can favor C-alkylation.[1]

Issue 3: Low Reaction Conversion or Yield

Poor yields can stem from a variety of factors, including catalyst deactivation, slow reaction kinetics, or substrate/reagent instability.

Causality and Solutions:

  • Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvents.

    • Troubleshooting Protocol:

      • Ensure Inert Atmosphere: Use rigorously dried solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

      • Purify Reagents: Purify substrates and electrophiles to remove any potential catalyst poisons.

  • Insufficient Reactivity: The nucleophile or electrophile may not be reactive enough under the chosen conditions.

    • Troubleshooting Protocol:

      • Increase Temperature: As mentioned, this can increase the reaction rate but may compromise enantioselectivity.[1]

      • Use a More Active Catalyst: Screen for a more active catalyst system.

      • Change the Base: The choice of base is critical for efficient enolate formation.[1] A stronger base may be required to fully deprotonate the substrate.

III. Experimental Protocols

Protocol 1: General Procedure for Catalyst and Solvent Screening in a Phase-Transfer Catalyzed Asymmetric Alkylation

This protocol provides a framework for the initial screening of catalysts and solvents, which are often the most influential parameters.

Step-by-Step Methodology:

  • Preparation: In an array of reaction vials, add the substrate (1.0 equiv.) and the chiral phase-transfer catalyst (1-10 mol%).

  • Solvent Addition: To each vial, add a different solvent to be screened.

  • Reagent Addition: Add the electrophile (1.1-1.5 equiv.) and the base (e.g., solid K2CO3 or an aqueous solution of NaOH or KOH).

  • Reaction: Stir the mixtures vigorously at the desired temperature.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Analysis: Once the reaction is complete, quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

  • Stereoselectivity Determination: Determine the enantiomeric excess of the purified product by chiral HPLC or SFC.[7]

Protocol 2: High-Throughput Screening of Chiral Catalysts

For larger catalyst libraries, high-throughput screening (HTS) techniques can significantly accelerate the optimization process.[8]

Step-by-Step Methodology:

  • Plate Preparation: In a 96-well plate, dispense a solution of the substrate and electrophile in the chosen solvent.

  • Catalyst Addition: Add a different chiral catalyst from a stock solution to each well.

  • Initiation: Add the base to each well to initiate the reaction.

  • Incubation: Incubate the plate at the desired temperature with shaking.

  • Quenching and Analysis: After the desired reaction time, quench all reactions simultaneously. Analyze the enantiomeric excess in each well using a high-throughput method such as chiral Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS).[7]

IV. Visualizations

Experimental Workflow for Optimization

G cluster_0 Initial Reaction Setup cluster_1 Primary Screening cluster_2 Secondary Optimization cluster_3 Analysis and Iteration A Define Substrate and Electrophile B Catalyst/Ligand Screening A->B C Solvent Screening B->C Use best catalyst D Temperature Optimization C->D Use best solvent E Base and Concentration Tuning D->E F Analyze ee and Yield E->F G Identify Optimal Conditions F->G High ee/yield H Further Refinement if Needed F->H Low ee/yield H->B Re-screen

Caption: A logical workflow for optimizing asymmetric alkylation reactions.

Factors Influencing Enantioselectivity

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents center Enantioselectivity (ee%) Catalyst Chiral Catalyst/ Auxiliary Catalyst->center Ligand Ligand Structure Ligand->center Temperature Temperature Temperature->center Solvent Solvent Solvent->center Base Base Base->center Concentration Concentration Concentration->center Substrate Substrate Structure Substrate->center Electrophile Electrophile Electrophile->center

Caption: Interconnected factors that determine the enantioselectivity of an asymmetric alkylation.

V. References

  • Tamm, C. (2021). Catalytic Enantioselective Alkylation of Prochiral Enolates. Chemical Reviews, 121(15), 9574-9681. [Link]

  • Wang, Y., et al. (2021). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers, 8(15), 4145-4151. [Link]

  • Wang, Y., et al. (2021). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. RSC Publishing. [Link]

  • Kim, M. J., et al. (2007). Solvent effects in the enantioselective catalytic-phase-transfer alkylation of polymer-supported glycine-imine tert-butyl ester: Asymmetric solid-phase synthesis of (R)-α-amino acid derivatives. European Journal of Organic Chemistry, 2007(15), 2490-2496. [Link]

  • Maruoka, K., & Ooi, T. (2008). Practical Aspects of Recent Asymmetric Phase-Transfer Catalysis. Accounts of Chemical Research, 41(11), 1435-1445. [Link]

  • Zhang, Y., et al. (2023). Mechanism of asymmetric alkylation of aldehydes catalyzed by ketone C16. ResearchGate. [Link]

  • Li, Z., et al. (2020). Introduction to asymmetric alkylation of enolates and our working... ResearchGate. [Link]

  • McGlacken, G. P., & Bateman, L. M. (2018). Direct Asymmetric Alkylation of Ketones: Still Unconquered. European Journal of Organic Chemistry, 2018(44), 6049-6062. [Link]

  • Reetz, M. T., et al. (2011). Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. Journal of the American Chemical Society, 133(12), 4216-4219. [Link]

  • Maruoka, K., et al. (2019). Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters. Organic Letters, 21(15), 5969-5973. [Link]

  • Tebeka, T., & Abera, A. (2021). Review on Asymmetric Transformations with Chiral Phase-Transfer Catalysts. Journal of Chemistry. [Link]

  • Wiest, O., et al. (2020). Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation: A Comprehensive Quantum Mechanics Investigation of a C(sp3)–C(sp3) Cross-Coupling. Journal of the American Chemical Society, 142(31), 13426-13437. [Link]

  • Maruoka, K. (2013). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Angewandte Chemie International Edition, 52(2), 528-542. [Link]

  • Benaglia, M., & Puglisi, A. (2017). Application of Biobased Solvents in Asymmetric Catalysis. Molecules, 22(11), 1913. [Link]

  • Trost, B. M. (2010). Pd and Mo Catalyzed Asymmetric Allylic Alkylation. Accounts of Chemical Research, 43(12), 1644-1658. [Link]

  • Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Bateman, L. M. (2018). Asymmetric transformations of enolates and azaenolates. University College Cork. [Link]

  • Welch, C. J., et al. (2016). Screening for Generality in Asymmetric Catalysis. Nature, 540(7632), 253-256. [Link]

Sources

Troubleshooting low enantioselectivity with chiral piperazine catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing chiral piperazine catalysts. This guide is designed to be a practical, field-level resource for troubleshooting and optimizing your enantioselective transformations. We move beyond simple checklists to provide in-depth, mechanistically grounded solutions to common challenges, with a primary focus on overcoming low enantioselectivity.

Troubleshooting Guide: Addressing Low Enantioselectivity (% ee)

This section directly addresses specific experimental issues in a question-and-answer format. Each answer provides a systematic approach to identify and resolve the root cause of suboptimal stereochemical control.

Question 1: My enantiomeric excess (% ee) is significantly lower than reported literature values for a similar transformation. Where should I start my investigation?

This is a common issue that can stem from several sources. A systematic, multi-variable approach is the most efficient way to diagnose the problem. We recommend a tiered investigation starting with the most common and easily controlled factors.

A Logical Troubleshooting Workflow

Below is a visual workflow to guide your investigation. Start with "Catalyst Integrity" and proceed through "Reaction Parameters" and "Substrate & Reagents" if the issue is not resolved.

Troubleshooting_Workflow cluster_start START cluster_catalyst Tier 1: Catalyst Integrity cluster_params Tier 2: Reaction Parameters cluster_reagents Tier 3: Substrate & Reagents cluster_end END start Low % ee Observed cat_purity Verify Catalyst Purity (>98% ee, >99% chemical) start->cat_purity Begin Investigation cat_handling Check Handling & Storage (Inert atmosphere? Moisture?) cat_purity->cat_handling cat_loading Optimize Catalyst Loading (Typically 5-20 mol%) cat_handling->cat_loading temp Lower Reaction Temperature (e.g., 0°C, -20°C, -78°C) cat_loading->temp If catalyst is verified end High % ee Achieved cat_loading->end Problem Solved solvent Screen Solvents (Polarity & Coordinating Ability) temp->solvent concentration Adjust Concentration (Aggregation effects?) solvent->concentration sub_purity Verify Substrate Purity (Remove acidic/basic impurities) concentration->sub_purity If parameters are optimized water Assess Water Content (Crucial for enamine/iminium cycle) sub_purity->water additives Evaluate Additives/Acids (Co-catalyst degradation?) water->additives additives->end Problem Solved

Caption: A systematic workflow for troubleshooting low enantioselectivity.

In-Depth Explanation:

  • Catalyst Integrity is Paramount:

    • Purity: The enantiomeric and chemical purity of your piperazine catalyst is non-negotiable. Minor impurities can act as achiral catalysts or inhibitors, drastically reducing enantioselectivity.

    • Handling: Many chiral amines are hygroscopic or sensitive to air. Improper storage can lead to degradation or the formation of inactive salts. Always handle your catalyst under an inert atmosphere (Nitrogen or Argon) and store it in a desiccator.

  • Reaction Parameters Define the Energy Landscape:

    • Temperature: Enantioselectivity is a result of the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states. Lowering the temperature often increases this energy difference, favoring the formation of one enantiomer.[1] A reaction that gives 70% ee at room temperature might achieve >90% ee at 0°C or -20°C.[2]

    • Solvent: The solvent plays a critical role in stabilizing or destabilizing the transition states. Its polarity and ability to form hydrogen bonds can significantly alter the stereochemical outcome.[2] A solvent screen is one of the most powerful tools for optimization.

  • Substrate and Reagents - The Overlooked Variables:

    • Purity: Acidic or basic impurities in your starting materials can protonate or deprotonate the catalyst, pulling it out of the catalytic cycle.

    • Water Content: Organocatalysis involving enamine or iminium ion intermediates has a complex relationship with water.[3] While the formation of these intermediates generates a molecule of water, an excess or complete absence of water can be detrimental. The optimal condition is often a rigorously dried solvent with no additional measures to remove the water generated in situ.[4]

Question 2: I've performed a solvent screen, but my enantioselectivity remains poor. How do I interpret the results to make a logical next choice?

A solvent screen that yields universally low results is still informative. It suggests that the solvent's bulk properties (like polarity) may not be the primary issue. Instead, the problem might lie with the catalyst's activation, the transition state stabilization, or the presence of an inhibiting species.

Data-Driven Solvent Selection:

Consider the following data from a model asymmetric Michael addition of butyraldehyde to trans-β-nitrostyrene, catalyzed by a C2-symmetric chiral piperazine.[2]

EntrySolvent SystemTemp (°C)Yield (%)dr (syn:anti)% ee (syn)
1Toluene258080:2070
2THF257566:3469
3CH₂Cl₂/Hexane (1:2)258288:1279
4iPrOH258594:680
5DMF254060:4035
6CH₂Cl₂/Hexane (1:2)07897:384

Analysis and Causality:

  • Polar Aprotic Solvents (Toluene, THF, CH₂Cl₂): These solvents often provide a good balance for enamine catalysis. The moderate results suggest the general mechanism is viable.

  • Protic Solvents (iPrOH): The significant increase in both diastereoselectivity and enantioselectivity in isopropanol is noteworthy. This suggests that hydrogen bonding from the solvent may be playing a crucial role in organizing the transition state, likely by interacting with the nitro group of the electrophile.

  • Coordinating Solvents (DMF): The dramatic drop in yield and selectivity in DMF points towards catalyst inhibition. The highly polar and coordinating nature of DMF can interfere with the formation of the key catalytic intermediates.

  • Temperature Effect (Entry 3 vs. 6): As predicted by transition state theory, lowering the temperature from 25°C to 0°C in the promising CH₂Cl₂/Hexane system provided a significant boost in both diastereoselectivity and enantioselectivity.[2]

Next Steps Based on this Data: If your screen looks like this, the next logical step would be to explore other protic solvents or to further optimize the reaction at lower temperatures in the best-performing solvent system.

Frequently Asked Questions (FAQs)

Q: How does the structure of the piperazine catalyst, specifically the N-substituents, influence stereoselectivity?

A: The N-substituents are critical as they directly influence the steric environment of the catalytically active secondary amine. In a typical enamine-based catalytic cycle, one nitrogen of the piperazine forms the enamine with the donor aldehyde/ketone, while the other nitrogen can act as a hydrogen bond donor or be substituted to create a specific chiral pocket.

  • Steric Hindrance: Bulky N-substituents (e.g., Benzyl, Phenyl) create a well-defined chiral environment. They effectively shield one face of the enamine intermediate, forcing the electrophile to approach from the less hindered face, thus inducing high enantioselectivity.

  • Electronic Effects: The electronic nature of the substituents can also play a role, though this is often secondary to sterics. Electron-withdrawing or -donating groups can subtly alter the nucleophilicity of the enamine.

Caption: Steric shielding by N-substituents in the transition state.

Q: Can I use an acid co-catalyst to speed up my reaction? Will it affect my % ee?

A: Yes, acid co-catalysts (e.g., benzoic acid, TFA) are often used in enamine/iminium catalysis to accelerate the rate-limiting step, which is often the formation of the active intermediate or the hydrolysis of the product-catalyst adduct.[5] However, their impact on enantioselectivity can be highly variable:

  • Potential Benefits: A weak acid can facilitate catalyst turnover by promoting the hydrolysis step, preventing the catalyst from being locked in an unproductive state.

  • Potential Risks: The wrong acid or the wrong concentration can be detrimental. A strong acid can protonate the catalyst's active amine, completely shutting down the reaction. The counter-ion of the acid can also interact with the transition state, sometimes negatively impacting the stereochemical outcome. If you choose to use an acid additive, it must be screened and optimized carefully, starting with substoichiometric amounts of a weak carboxylic acid.

Q: My catalyst is old. Could it be the problem, and how can I purify it?

A: Absolutely. The chemical and enantiomeric purity of the catalyst is critical. Over time, chiral amines can degrade, racemize (though less common for piperazines), or absorb atmospheric water and CO₂ to form inactive carbonate salts.

Protocol: Catalyst Purification via Acid-Base Extraction

This protocol is a general method for purifying basic chiral piperazine catalysts from non-basic organic impurities and salts.

  • Dissolution: Dissolve the crude piperazine catalyst in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperazine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the layers and save the aqueous layer containing the protonated catalyst.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12). This will deprotonate the piperazinium salt, regenerating the free amine.

  • Extraction: Extract the free amine back into an organic solvent (DCM or EtOAc) multiple times (e.g., 3x).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified catalyst.

  • Validation: Before use, verify the purity by NMR and confirm the enantiomeric excess by chiral HPLC analysis.

References

  • Gruttadauria, M., et al. (2012). Water in Stereoselective Organocatalytic Reactions. Request PDF. [Link]

  • Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

  • Hayashi, Y. (2016). Organocatalytic Reactions in Water. Request PDF. [Link]

  • Korch, K. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [Link]

  • Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Fiasella, A., et al. (2007). Enantioselective Direct Aldol Reaction “on Water” Promoted by Chiral Organic Catalysts. Journal of Organic Chemistry. [Link]

  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Organic & Inorganic Au. [Link]

  • Gryko, D., & Saletra, W. (2007). Organocatalytic asymmetric aldol reaction in the presence of water. Organic & Biomolecular Chemistry. [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. MedChemComm. [Link]

  • Raj, M. (2009). Organocatalytic reactions in water. The Raj Group. [Link]

  • Wang, Y., et al. (2025). Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. Nature Communications. [Link]

  • Afonso, C. A. M., et al. (2006). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry. [Link]

  • Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

  • Sastry, G. N., & Subrahmanyam, E. (2016). Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. Accounts of Chemical Research. [Link]

  • Zhou, J., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. [Link]

  • Barluenga, J., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. [Link]

  • Sastry, G. N., & Subrahmanyam, E. (2016). Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. Request PDF. [Link]

  • France, S., et al. (2008). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis. Organic Letters. [Link]

  • Pazdera, P., et al. (2025). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. ResearchGate. [Link]

  • Goddu, R. C. (1959). Purification of piperazine.
  • Alajarin, R., et al. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Organic Letters. [Link]

  • Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

  • France, S., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. [Link]

  • Wang, Y., et al. (2024). Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. MDPI. [Link]

  • Kumar, A., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. [Link]

  • Sergeev, D. S., et al. (2022). Methods for the Catalytic Synthesis of Piperazine. ResearchGate. [Link]

  • Kim, J., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]

  • Al-Majid, A. M. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]

  • Asymmetric Synthesis of Chiral Piperazines. (2007). R Discovery - Researcher.Life. [Link]

  • Allemann, C., et al. (2007). The Direct Catalytic Asymmetric Aldol Reaction. Chemical Reviews. [Link]

  • Mase, N. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]

  • Celentano, G., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules. [Link]

  • Martínez, A., et al. (2014). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Synlett. [Link]

Sources

Technical Support Center: Recrystallization of (2R,5S)-1-benzyl-2,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of (2R,5S)-1-benzyl-2,5-dimethylpiperazine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the recrystallization of this chiral piperazine derivative.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization a necessary and effective purification step for (2R,5S)-1-benzyl-2,5-dimethylpiperazine?

Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system. For (2R,5S)-1-benzyl-2,5-dimethylpiperazine, which is often synthesized via routes like reductive amination or nucleophilic substitution, common impurities may include unreacted starting materials, diastereomers (e.g., the (2S,5S)-cis-isomer), and over-alkylated byproducts.[1] The high polarity and basicity of the piperazine core can make chromatographic purification challenging, often leading to issues like peak tailing on silica gel.[2]

Recrystallization offers an orthogonal and scalable purification method. By carefully selecting a solvent in which the desired compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain soluble or insoluble at all temperatures, a significant increase in purity can be achieved.

Q2: What are the key physicochemical properties of this compound that I should consider for recrystallization?

Understanding the properties of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is critical for designing a successful recrystallization protocol.

  • Chirality and Stereochemistry: The compound has two stereocenters (C2 and C5). The (2R,5S) configuration is trans. A common impurity is the (2S,5S) or (2R,5R)cis diastereomer.[1] Diastereomers have different physical properties, including solubility, which can often be exploited for separation via recrystallization.

  • Basicity: The two nitrogen atoms in the piperazine ring are basic (estimated pKa values around 4.6-5.4 and 9.1-9.7).[3] This allows the compound to exist as a free base or as a salt (e.g., dihydrochloride). These two forms have vastly different solubility profiles.

  • Solubility Profile:

    • Dihydrochloride Salt: As a salt, it is highly polar. It exhibits good solubility in polar protic solvents like water, methanol, and ethanol, and poor solubility in non-polar solvents like diethyl ether.[3][4]

    • Free Base: The free base is significantly less polar than the salt. It will have better solubility in organic solvents of moderate polarity and is generally insoluble in water.

Q3: How do I select an appropriate solvent system for recrystallization?

The ideal solvent should dissolve the compound completely when hot but only sparingly when cold. The choice depends entirely on whether you are purifying the free base or the dihydrochloride salt.

Solvent Selection Strategy:

  • Analyze the Form: Are you working with the free base or a salt?

  • Small-Scale Testing: Use a small amount of your crude material (~10-20 mg) in a test tube to test various solvents.

  • Single Solvent Systems: Look for a solvent that requires heating to dissolve the compound and shows significant crystal formation upon cooling.

  • Mixed Solvent Systems: If no single solvent is ideal, use a binary system. Dissolve the compound in a "soluble solvent" and then add a "poor solvent" (the anti-solvent) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). Add a few drops of the soluble solvent to redissolve the solid and then allow it to cool.[5]

The following table provides starting points for solvent selection.

Form of CompoundRecommended Solvent Systems (Starting Points)Rationale & Comments
Free Base Hexanes/Acetone, Hexanes/Ethyl Acetate, Ethanol/WaterThe free base is a moderately polar organic molecule. A mixed system often provides the ideal solubility gradient. Hexanes act as the anti-solvent, while acetone or ethyl acetate provides solubility.[5] An alcohol/water system can also be effective.[6]
Dihydrochloride Salt Ethanol, Methanol, Isopropanol, WaterThe salt is highly polar. Simple alcohols are excellent choices. Using absolute ethanol can be a good starting point. If solubility is too high even when cold, a small amount of a less polar co-solvent like TBME or ethyl acetate could be cautiously added as an anti-solvent.

Step-by-Step Recrystallization Protocol (Example: Free Base)

This protocol provides a general workflow. The exact solvent ratios and volumes must be optimized for your specific crude material's purity and scale.

  • Dissolution: Place the crude (2R,5S)-1-benzyl-2,5-dimethylpiperazine free base in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a fume hood, add the minimum amount of a "soluble solvent" (e.g., acetone) to cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more of the soluble solvent in small portions until the solid completely dissolves.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor solvent" (e.g., hexanes) dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of the hot soluble solvent back into the solution until it becomes clear again. This ensures the solution is saturated at that temperature.

  • Cooling (Crucial Step): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals, as it allows for the selective deposition of the target molecule while impurities remain in the mother liquor.[6]

  • Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask below the solvent line with a glass rod or adding a seed crystal of the pure product.[7]

  • Ice Bath: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Assessment: Determine the melting point of the dried crystals and analyze the purity using a suitable method like chiral HPLC to confirm the removal of diastereomeric impurities.[8]

Recrystallization Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_crystallization Step 3: Crystallization & Isolation A Add crude solid to flask B Add minimal hot solvent A->B Heat & Stir C Solution is clear B->C Fully dissolved D Cool slowly to RT C->D E Crystals form D->E F Cool in ice bath E->F G Filter crystals F->G H Wash with cold solvent G->H I Dry under vacuum H->I

Caption: General workflow for the recrystallization process.

Troubleshooting Guide

Problem: No Crystals Form After Cooling

This is one of the most common issues in recrystallization.[9]

Possible Causes & Solutions:

  • Too Much Solvent: The solution may not be supersaturated.

    • Solution: Re-heat the solution and boil off some of the solvent to reduce the total volume. Allow it to cool again.[7] Be cautious if using flammable solvents.

  • Supersaturation: The solution is supersaturated but requires a nucleation event to initiate crystal growth.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches provide a surface for nucleation.[9]

    • Solution 2 (Seed Crystal): If available, add a tiny crystal of the pure product to the cooled solution. This provides a template for crystal growth.[7]

  • Inappropriate Solvent: The chosen solvent or solvent mixture may be unsuitable.

    • Solution: Remove the solvent by rotary evaporation to recover the crude material and attempt the recrystallization again with a different solvent system.[7]

Troubleshooting Diagram: No Crystal Formation

G Start Cooled solution shows no crystals Check_Solvent Is the solution volume too high? Start->Check_Solvent Reduce_Volume Boil off excess solvent & re-cool Check_Solvent->Reduce_Volume Yes Induce Induce Crystallization Check_Solvent->Induce No Reduce_Volume->Induce Scratch Scratch flask with glass rod Induce->Scratch Try First Seed Add a seed crystal Induce->Seed Try Second Reassess Recover solid and choose new solvent Scratch->Reassess If fails Seed->Reassess If fails

Caption: Decision tree for troubleshooting lack of crystal formation.

Problem: The Product "Oils Out" Instead of Crystallizing

An oil forms at the bottom of the flask instead of solid crystals. This happens when the solute comes out of solution at a temperature above its melting point (or the melting point of the impure mixture).[10]

Possible Causes & Solutions:

  • Solution Cooled Too Quickly: Rapid cooling can cause the compound to crash out of solution as a liquid.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount (1-5%) more of the "soluble" solvent to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help.[9]

  • High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, leading to oil formation.

    • Solution 1: Attempt to purify the crude material by another method first (e.g., acid-base extraction) to remove gross impurities.

    • Solution 2: Re-dissolve the oil in hot solvent and vigorously stir or agitate the solution as it cools. This may break the oil into smaller droplets that can serve as nucleation sites for crystallization.[10]

  • Boiling Point of Solvent is Too High: The solvent's boiling point is significantly higher than the compound's melting point.

    • Solution: Choose a lower-boiling solvent system.

Troubleshooting Diagram: Product Oiling Out

G Start Product forms an oil, not crystals Reheat Re-heat to dissolve oil Start->Reheat Add_Solvent Add 1-5% more 'soluble' solvent Reheat->Add_Solvent Cool_Slowly Cool solution very slowly (insulate flask) Add_Solvent->Cool_Slowly Check_Result Did crystals form? Cool_Slowly->Check_Result Success Success! Check_Result->Success Yes Failure Try different solvent system Check_Result->Failure No

Caption: Decision tree for addressing product oiling out.

Problem: Low Recovery / Yield

A significant amount of product remains in the mother liquor after filtration.[2]

Possible Causes & Solutions:

  • Incomplete Crystallization: The solution was not cooled sufficiently or for long enough.

    • Solution: Ensure the solution is cooled in an ice bath for an adequate amount of time (30-60 minutes) after initial cooling to room temperature.

  • Incorrect Solvent Ratio: In a mixed-solvent system, too much of the "soluble" solvent was used.

    • Solution: In future attempts, use a slightly higher proportion of the anti-solvent. For the current batch, you can try to recover a second crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Note that second-crop crystals are often less pure.

  • Excessive Washing: Washing the collected crystals with too much solvent or with solvent that was not ice-cold can dissolve a portion of the product.

    • Solution: Use a minimal amount of ice-cold solvent for washing.

Problem: Crystals are Colored / Impure After Recrystallization

The final product is not pure, as determined by visual inspection, melting point, or analytical techniques.

Possible Causes & Solutions:

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.

    • Solution: Repeat the recrystallization, but use slightly more solvent and ensure the cooling process is very slow to allow for selective crystallization.[7]

  • Insoluble Impurities: Some impurities may be insoluble in the hot solvent.

    • Solution: Perform a "hot filtration" step. After dissolving the crude product in the hot solvent, filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble material before allowing the filtrate to cool.

  • Colored Impurities: Highly colored, minor impurities are present.

    • Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[7]

References

  • Niaei, A., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Chirality. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Chiral Diamine Synthesis Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral diamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with purifying chiral diamines. High purity, both chemical and enantiomeric, is paramount as these compounds are critical building blocks in asymmetric catalysis and pharmaceutical synthesis.[1] This resource provides in-depth, field-proven answers and troubleshooting protocols to help you achieve the highest purity for your valuable materials.

Frequently Asked Questions (FAQs)

Here we address some of the most immediate questions that arise during the purification of chiral diamines.

Q1: What are the most common types of impurities I should expect in my crude chiral diamine product?

A1: Impurities can generally be categorized into three main groups:

  • Process-Related Impurities: These include unreacted starting materials, residual solvents, and reagents used during the synthesis.

  • By-products: A frequent issue is the formation of di-protected or mono-protected diamines when using protecting groups like Boc.[2][3][4] For example, in a mono-Boc protection, the formation of the di-Boc product is a common side reaction.[4]

  • Enantiomeric and Diastereomeric Impurities: If the synthesis is not perfectly stereoselective, you will have the undesired enantiomer or diastereomer present.[5]

Q2: My chiral diamine "oiled out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" is a common problem where the compound separates as a liquid phase instead of a solid crystalline lattice. This often happens when the solution is supersaturated at a temperature above the melting point of the solute.

  • Immediate Actions: Try adding more solvent to decrease the concentration. Re-heat the solution until it is homogeneous and then allow it to cool much more slowly. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.[6]

  • Systematic Approach: If the issue persists, a different solvent system is likely required. A mixture of solvents, one in which the compound is soluble and one in which it is less soluble (an anti-solvent), often works well.[7]

Q3: I'm struggling to remove the mono-protected diamine impurity from my desired di-amine. What's the best approach?

A3: This is a classic purification challenge. Since the mono-protected species has significantly different properties, a few methods are effective:

  • Acid-Base Extraction: The most direct method. The free diamine has two basic sites, while the mono-Boc-protected diamine has only one. By carefully adjusting the pH, you can selectively protonate and extract the species. For instance, after an acidic wash to remove the more basic diamine, the aqueous layer can be basified to recover the product.[2][4]

  • Column Chromatography: If extraction is not sufficient, column chromatography on silica gel or alumina can be very effective. The difference in polarity between the di-amine, mono-protected, and di-protected species usually allows for good separation.

Q4: What is the most reliable method to determine the enantiomeric excess (ee) of my final product?

A4: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining enantiomeric excess.[8][9][10] It provides a direct, quantitative measure of the two enantiomers.

  • Direct vs. Indirect Methods: Direct methods use a chiral stationary phase (CSP) to separate the enantiomers.[8][9] Indirect methods involve derivatizing the diamine with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[9][] Direct methods are generally preferred for their simplicity.[9]

In-Depth Troubleshooting Guides

This section provides detailed protocols and the scientific rationale behind them for tackling the most critical purification challenges.

Guide 1: High-Purity Crystallization via Diastereomeric Salt Formation

Classical resolution by forming diastereomeric salts is a powerful and scalable technique for separating enantiomers.[12][13][] The principle lies in reacting a racemic diamine (a base) with an enantiomerically pure chiral acid. This creates a mixture of two diastereomeric salts, which have different physical properties, most importantly, different solubilities, allowing for their separation by fractional crystallization.[12][13][15]

My enantiomeric excess (ee) is low after diastereomeric salt resolution. How can I improve it?

This is a common issue that can be addressed by systematically optimizing the crystallization conditions.

G start Start: Low ee after Diastereomeric Salt Resolution solvent Step 1: Re-evaluate Solvent System Is the solubility difference maximized? start->solvent stoich Step 2: Optimize Resolving Agent Stoichiometry Is a 1:1 ratio truly optimal? solvent->stoich If ee still low thermo Step 3: Control Thermodynamics & Kinetics Is the system at equilibrium? stoich->thermo If ee still low recrystal Step 4: Perform Recrystallization Can the enriched salt be further purified? thermo->recrystal If ee still low end_good Success: High ee Achieved recrystal->end_good If ee improves end_bad Consider Alternative Methods (e.g., Chiral Chromatography) recrystal->end_bad If no improvement

Caption: Troubleshooting workflow for poor enantiomeric resolution.

  • Re-evaluate the Solvent System: The choice of solvent is the most critical factor. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[6]

    • Action: Perform a small-scale screen with a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and their mixtures with water). The goal is to find a system where one salt crashes out of solution while the other remains dissolved.[6][16]

  • Optimize Resolving Agent Stoichiometry: While a 1:1 molar ratio seems intuitive, it is often not the optimal condition.[16]

    • Action: Set up small-scale experiments varying the molar equivalents of the chiral resolving agent (e.g., 0.5, 0.8, 1.0, 1.2 equivalents) relative to the racemic diamine. It has been shown that ratios greater than 1.5 can sometimes yield more enantiopure products.[12]

  • Control Cooling and Equilibration: The rate of cooling and equilibration time can dramatically affect the purity of the resulting crystals.

    • Action: Allow the heated solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C). Rapid cooling can trap impurities.[6] Stirring the slurry for an extended period (from 30 minutes to several hours) can allow the system to reach thermodynamic equilibrium, favoring the crystallization of the less soluble, purer diastereomer.[16]

  • Perform a Re-crystallization: Just as with any other solid, a single crystallization may not be sufficient.

    • Action: Take the crystalline salt you have isolated (which should be enriched in one diastereomer) and recrystallize it from the same or a different optimized solvent system. This second step will often significantly boost the enantiomeric excess.

  • Liberate the Free Amine: After obtaining the diastereomerically pure salt, the chiral resolving agent must be removed.

    • Action: Dissolve the salt in water and add a base (e.g., NaOH, K2CO3) to neutralize the chiral acid and liberate the free diamine. The free diamine can then be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate).[6]

ParameterRationaleTypical Starting Points
Resolving Agent Must form a stable, crystalline salt with the diamine.L-(+)-Tartaric acid, D-(-)-Tartaric acid, (1S)-(+)-10-Camphorsulfonic acid
Solvent Differential solubility of diastereomeric salts is key.Alcohols (MeOH, EtOH), Acetonitrile, Water mixtures
Stoichiometry Affects yield and purity.Screen 0.5 to 1.5 equivalents of resolving agent.
Temperature Controls solubility and crystallization rate.Start at reflux, cool slowly to RT or 0-4 °C.
Guide 2: Purification by Column Chromatography

When crystallization fails or is insufficient, column chromatography is the workhorse for purification. For chiral diamines, this can be used to separate chemical impurities or, with a chiral stationary phase, the enantiomers themselves.

My diamine is streaking badly on the silica column, leading to poor separation and recovery. How can I fix this?

Amines are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and irreversible adsorption.

G start Start: Amine Streaking on Silica Column base_add Step 1: Add a Basic Modifier (e.g., Triethylamine, Ammonia) start->base_add solvent_mod Step 2: Increase Mobile Phase Polarity (e.g., Add MeOH) base_add->solvent_mod If still tailing success Success: Sharp Peaks, Good Separation base_add->success If peaks sharpen stationary_phase Step 3: Change Stationary Phase (e.g., Alumina, Reversed-Phase) solvent_mod->stationary_phase If separation is poor solvent_mod->success If peaks sharpen stationary_phase->success If separation improves

Caption: Workflow for troubleshooting amine purification by column chromatography.

  • Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. A small amount of a volatile base will compete with your diamine for the acidic sites on the silica.

    • Action: Add 0.1% to 1% triethylamine (Et3N) or ammonium hydroxide (NH4OH) to your mobile phase (e.g., Hexane/Ethyl Acetate). This will "deactivate" the silica and allow your compound to travel through the column with much less tailing.

  • Use a More Polar Co-Solvent: Highly polar solvents can help to elute the diamine more effectively.

    • Action: Methanol is an excellent co-solvent for eluting amines. A typical gradient might be from ethyl acetate to a mixture like 95:5:0.5 Dichloromethane/Methanol/Ammonium Hydroxide.

  • Switch the Stationary Phase: If modifying the mobile phase isn't enough, the stationary phase itself may be the problem.

    • Action:

      • Basic Alumina: Alumina is less acidic than silica and is an excellent alternative for the purification of basic compounds like diamines.

      • Reversed-Phase (C18): For more polar diamines, reversed-phase chromatography using a mobile phase like Acetonitrile/Water with a modifier (e.g., 0.1% Trifluoroacetic Acid - TFA, or 0.1% Formic Acid) can provide excellent separation. Note that you will need to neutralize the acid and extract your product from the collected fractions.

Guide 3: Analytical Assessment of Enantiomeric Purity

Accurately determining the enantiomeric excess (ee) is a non-negotiable final step. Chiral HPLC or SFC are the preferred methods.[][]

I can't get baseline separation of my enantiomers on a chiral HPLC column. What should I do?

Achieving good resolution (>1.5) is critical for accurate quantification.[17] Failure to do so requires a systematic approach to method development.

  • Screen Chiral Stationary Phases (CSPs): The "lock and key" interaction between your analyte and the CSP is highly specific. There is no universal column.[17]

    • Action: If you have access to a column screening system, test your sample on several columns with different selectivities (e.g., polysaccharide-based like Chiralcel OD-H, Chiralpak AD-H; or crown-ether based for primary amines).[8]

  • Optimize the Mobile Phase: The mobile phase composition is crucial for achieving separation.

    • Action (Normal Phase): Start with a standard mobile phase like Hexane/Isopropanol (IPA). Systematically vary the percentage of the alcohol modifier (e.g., run isocratic methods at 5%, 10%, 15%, 20% IPA).[17] Small changes can have a large impact on resolution.

    • Action (Reversed Phase): Vary the ratio of organic modifier (Acetonitrile or Methanol) to the aqueous buffer. Adjusting the pH of the buffer can also be effective, as it changes the ionization state of the diamine.

  • Adjust Flow Rate and Temperature: These parameters can fine-tune your separation.

    • Action: Lowering the flow rate often increases resolution, at the cost of longer run times. Increasing the column temperature can improve peak shape and sometimes alter selectivity.

  • Consider Derivatization: If direct methods fail, an indirect approach can be used.

    • Action: React your diamine with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride, Marfey's reagent) to form diastereomers. These can then be easily separated on a standard achiral C18 column.[9] This method is robust but requires an extra synthetic step.

References

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). Elsevier.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)
  • Determining Enantiomeric Excess of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Comparative Guide to Chiral HPLC Methods. (n.d.). Benchchem.
  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
  • Chiral Vicinal Diamines Derived from Mefloquine. (2021, July 27). The Journal of Organic Chemistry.
  • Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. (n.d.).
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
  • Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts.
  • Selective Mono-Boc-Protection of Bispidine. (n.d.). Sciforum.
  • Selective Mono-BOC Protection of Diamines. (2007, March 10).
  • Technical Support Center: Purification of Chiral Amines. (n.d.). Benchchem.
  • Chiral Resolution and Separ
  • Technical Support Center: Chiral Starting Material Purific
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Wiley Online Library.
  • mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. (2007, October 1). Organic Syntheses.
  • What to do when chiral resolution with Di-p-toluoyl-D-tartaric acid fails. (2026, January 5). Benchchem.
  • Enantiomeric Purific
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online.
  • Chiral Vicinal Diamines for Asymmetric Synthesis. (n.d.). Sigma-Aldrich.
  • Chiral diamines in asymmetric synthesis. (n.d.). UCL Discovery - University College London.
  • Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry : University of Rochester.

Sources

Technical Support Center: Scaling Up the Synthesis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (2R,5S)-1-benzyl-2,5-dimethylpiperazine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this critical chiral intermediate. The content is structured in a question-and-answer format to directly address practical issues, from initial route selection to large-scale purification and analysis.

Section 1: Synthesis Strategy FAQs

This section addresses fundamental questions regarding the preparation of the target molecule, focusing on strategic decisions that impact scalability, purity, and yield.

Q1: What are the primary synthetic routes to (2R,5S)-1-benzyl-2,5-dimethylpiperazine, and what are their respective pros and cons for scaling up?

There are two principal and well-documented strategies for synthesizing the target compound. The choice between them often depends on factors like cost of goods, available equipment, and desired purity profile at scale.

Route 1: Direct N-Alkylation (Nucleophilic Substitution) This is the most direct approach, involving the mono-benzylation of the chiral starting material, (2R,5S)-2,5-dimethylpiperazine, using a benzyl halide.[1][2]

  • Mechanism: The secondary amine of the piperazine acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride (or bromide), displacing the halide. A base is used to neutralize the generated hydrohalic acid.

  • Causality: The primary challenge is selectivity. Since the product, a secondary amine, is also nucleophilic, it can react with another molecule of benzyl chloride to form an undesired 1,4-dibenzylated byproduct. Controlling stoichiometry and reaction conditions is therefore critical to maximize the yield of the mono-benzylated product.[1]

Route 2: Reductive Amination This method involves the condensation of a suitable diketone precursor with benzylamine, followed by a reduction step to form the piperazine ring.[1]

  • Mechanism: Benzylamine condenses with a diketone like 2,5-hexanedione to form a di-imine intermediate, which is then cyclized and reduced in situ, typically via catalytic hydrogenation, to yield the piperazine core.

  • Causality: While this route can build the ring and install the benzyl group simultaneously, controlling the stereochemistry to selectively form the desired (2R, 5S) trans isomer can be challenging and may require specialized catalysts or chiral auxiliaries, making it a less common choice when the chiral precursor is available.

Comparison of Synthetic Routes

FeatureRoute 1: Direct N-AlkylationRoute 2: Reductive Amination
Simplicity High. Fewer steps if chiral diamine is available.Moderate. Requires careful control of cyclization and reduction.
Key Challenge Selectivity (mono- vs. di-alkylation).[1]Stereoselectivity (achieving the desired trans isomer).[1]
Scalability Good, but requires excellent control over addition rates and temperature to manage exotherms and selectivity.[3]Moderate, catalytic hydrogenation is well-suited for scale-up but requires specialized pressure reactors.
Starting Materials (2R,5S)-2,5-dimethylpiperazine, Benzyl Chloride.2,5-Hexanedione, Benzylamine, Hydrogen Source.
Waste Stream Stoichiometric amount of salt byproduct (e.g., triethylamine hydrochloride).Primarily catalyst waste and solvent.

Recommendation for Scale-Up: For projects where the chiral starting material, (2R,5S)-2,5-dimethylpiperazine, is commercially available or can be produced efficiently, Route 1 (Direct N-Alkylation) is generally the preferred method for its directness. The key to successful scale-up lies in meticulously controlling the reaction to suppress the formation of the di-benzylated impurity.

Q2: The chiral starting material, (2R,5S)-2,5-dimethylpiperazine, is expensive. Are there viable methods to prepare it in-house?

Yes, preparing the chiral diamine is a common practice, especially for large-scale campaigns. The most established method starts from the inexpensive and commercially available racemic trans-2,5-dimethylpiperazine.

The core of the process is a classical resolution using a chiral resolving agent. This technique leverages the formation of diastereomeric salts with different solubilities, allowing for their separation by crystallization.

  • Process Overview:

    • Diastereomeric Salt Formation: Racemic trans-2,5-dimethylpiperazine is treated with a chiral acid (e.g., L-tartaric acid or (-)-camphoric acid) in a suitable solvent.[4]

    • Fractional Crystallization: One diastereomeric salt preferentially crystallizes from the solution due to its lower solubility. This solid is isolated by filtration.

    • Liberation of Free Base: The isolated salt is treated with a strong base (e.g., NaOH) to neutralize the chiral acid and liberate the enantiomerically enriched free piperazine, which can be extracted.

    • Racemization and Recycling (Enantioconvergence): A key advantage of this process is that the undesired enantiomer remaining in the mother liquor can often be racemized and recycled, significantly improving the overall process efficiency and atom economy.[4] This makes the process "enantioconvergent."

This approach allows for the preparation of gram to multi-kilogram quantities of the enantiomerically pure diamine without relying on expensive chromatography.[4]

Section 2: Detailed Experimental Protocols & Workflows

This section provides a representative lab-scale protocol for the preferred synthetic route and a visual workflow for key processes.

Protocol 1: Direct N-Benzylation of (2R,5S)-2,5-dimethylpiperazine (Lab Scale)

This protocol is designed to favor mono-alkylation and serves as a starting point for process optimization.

Materials & Equipment:

  • (2R,5S)-2,5-dimethylpiperazine (1.0 eq.)

  • Benzyl Chloride (1.05 eq., freshly distilled)

  • Triethylamine (TEA) (1.2 eq.) or Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Solvent: Acetonitrile or Toluene (approx. 10 mL per gram of piperazine)

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, thermometer, and nitrogen inlet.

Procedure:

  • Reaction Setup: Charge the flask with (2R,5S)-2,5-dimethylpiperazine, the base (TEA or K₂CO₃), and the solvent under a nitrogen atmosphere.

  • Initial Cooling: Cool the stirred suspension to 0-5 °C using an ice bath. This is crucial to control the initial exotherm upon addition of the alkylating agent.

  • Controlled Addition: Add the benzyl chloride dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The slow addition and low temperature are the primary controls to minimize di-alkylation.

  • Reaction & Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or HPLC/GC to confirm the consumption of the starting material.[5]

  • Workup - Quench & Extraction:

    • Filter off the solid salts (e.g., triethylamine hydrochloride).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with water, followed by saturated aqueous sodium bicarbonate, and finally brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil.

  • Purification: Purify the crude oil by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to isolate the pure (2R,5S)-1-benzyl-2,5-dimethylpiperazine. For larger scales, distillation or crystallization would be developed.

Visual Workflow: Synthetic Strategy

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification SM1 (2R,5S)-2,5-Dimethylpiperazine Reaction Direct N-Alkylation Solvent: Acetonitrile Temp: 0°C to RT SM1->Reaction SM2 Benzyl Chloride SM2->Reaction SM3 Base (e.g., TEA) SM3->Reaction Workup Aqueous Workup (Wash & Extract) Reaction->Workup In-Process Control: TLC/HPLC Purification Purification (Chromatography/Distillation) Workup->Purification Product Final Product: (2R,5S)-1-benzyl-2,5-dimethylpiperazine Purification->Product Final Analysis: Chiral HPLC, NMR

Caption: High-level workflow for the direct N-alkylation synthesis.

Section 3: Troubleshooting Guide

Even well-designed procedures can encounter issues. This section provides solutions to the most common problems faced during scale-up.

Q3: My reaction yield is consistently low (<70%). What are the most likely causes and how can I fix them?

Low yield is a multifaceted problem. Systematically investigating the potential causes is the key to resolving it.

  • Incomplete Reaction:

    • Symptom: Significant amount of starting piperazine remains after 24 hours.

    • Cause & Solution: The base may be inadequate or of poor quality. Ensure the base is anhydrous and used in sufficient stoichiometric excess (at least 1.1 equivalents for tertiary amines, 2.0 for carbonates). Alternatively, the reaction temperature may be too low for the specific solvent/base system. After the initial controlled addition at low temperature, consider gently heating the reaction to 40-50°C to drive it to completion.

  • Competitive Di-benzylation:

    • Symptom: A major byproduct is observed with a higher molecular weight, corresponding to the 1,4-dibenzylpiperazine.

    • Cause & Solution: This is the most common cause of yield loss in this reaction. The mono-benzylated product is competing with the starting material for the benzyl chloride. To fix this, use a slight excess of the starting piperazine (e.g., 1.1 to 1.2 equivalents) relative to benzyl chloride. This ensures the alkylating agent is consumed before it can significantly react with the product. Additionally, ensure slow, controlled addition of benzyl chloride into the piperazine solution, not the other way around.

  • Workup Losses:

    • Symptom: The reaction appears clean by in-process analysis, but the isolated yield is poor.

    • Cause & Solution: The product, being an amine, has some water solubility, especially in its protonated form. During aqueous workup, ensure the aqueous layer is basic (pH > 10) before extraction to keep the product in its free base form. Perform multiple extractions (e.g., 3x with DCM or EtOAc) to ensure complete recovery from the aqueous phase.

Visual Workflow: Troubleshooting Low Yield

G cluster_analysis Start Low Isolated Yield CheckIPC Analyze Crude Reaction Mixture (HPLC/GC/NMR) Start->CheckIPC Result1 High Starting Material? CheckIPC->Result1 Result2 High Di-benzylated Impurity? Result1->Result2 No Sol1 Solution: - Check base quality/stoichiometry - Increase reaction time/temperature Result1->Sol1 Yes Result3 Reaction Mass Balance is Good? Result2->Result3 No Sol2 Solution: - Use excess piperazine (1.1 eq) - Slow addition of Benzyl-Cl - Maintain low temperature Result2->Sol2 Yes Sol3 Solution: - Check pH during workup (>10) - Increase number of extractions - Check for product volatility Result3->Sol3 Yes

Caption: A decision tree for troubleshooting low reaction yields.

Q4: I am observing a significant amount of the 1,4-dibenzyl-2,5-dimethylpiperazine byproduct, especially at a larger scale. How can I suppress this?

This is the classic selectivity challenge when scaling this reaction. At larger scales, localized "hot spots" and poor mixing can exacerbate the problem.[3]

  • Stoichiometry is Key: As mentioned, using a slight excess of the (2R,5S)-2,5-dimethylpiperazine (1.1-1.2 eq.) relative to the benzyl chloride is the most effective chemical control. This creates a statistical preference for the alkylating agent to react with the more abundant starting material.

  • "Inverse Addition" at Scale: Ensure that the benzyl chloride is added to the solution of the piperazine and base. Never add the piperazine to the benzyl chloride, as this creates a temporary excess of the alkylating agent, strongly favoring di-alkylation.

  • Mixing Efficiency: In a large reactor, what appears to be good stirring may not be sufficient. Inadequate mixing creates zones of high benzyl chloride concentration, leading to localized di-alkylation. Use an appropriate impeller (e.g., a pitched-blade turbine) and confirm through engineering calculations that you are achieving sufficient agitation to ensure rapid homogenization.[3]

  • Dilution: Running the reaction at a slightly higher dilution can sometimes help improve selectivity by reducing the rate of the second alkylation, though this has an impact on throughput.

Q5: My final product shows signs of stereochemical impurity. What conditions cause epimerization and how can it be prevented?

Maintaining the (2R, 5S) stereochemistry is paramount. Epimerization, or the inversion of a stereocenter, can occur at the C2 or C5 positions under harsh conditions, leading to the formation of the cis diastereomer.

  • Mechanism of Epimerization: The C-H bonds adjacent to the nitrogen atoms are weakly acidic. Under strongly basic conditions or at elevated temperatures, a proton can be abstracted to form a carbanion intermediate. Reprotonation of this planar or rapidly inverting intermediate can occur from either face, leading to a loss of stereochemical integrity.

  • Preventative Measures:

    • Avoid Strong, Non-nucleophilic Bases: Avoid very strong bases like alkali metal hydrides or alkoxides if possible, especially at high temperatures. Milder inorganic bases like K₂CO₃ or organic bases like TEA are generally safer.[2]

    • Temperature Control: This is the most critical factor. Avoid prolonged exposure to high temperatures (>80-100 °C). Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Minimize Reaction Time: Do not let the reaction run unnecessarily long after completion. Once IPC shows full conversion, proceed with the workup.

Section 4: Purification and Analysis

Scaling up purification requires moving away from chromatography towards more robust, scalable methods.

Q6: Column chromatography is not feasible for my 5 kg batch. What is the most effective method to purify the product at this scale?

For multi-kilogram scale, the two most viable purification methods are vacuum distillation and crystallization (as a salt).

1. Vacuum Distillation: The product is a high-boiling oil, making it a good candidate for vacuum distillation. This method effectively separates the mono-benzyl product from the non-volatile starting diamine salts, the much higher-boiling di-benzyl byproduct, and baseline impurities.

  • Key Parameters: A good vacuum (<1 mmHg) is required. The boiling point of 1-benzylpiperazine is reported as 122-124 °C at 2.5 mmHg, and the target molecule will have a similar profile.[6]

  • Advantage: Can provide very high purity product in a single step.

2. Crystallization as a Salt: If distillation is not practical or does not remove a key impurity, forming a salt of the product can be an excellent purification strategy. The product has two basic nitrogen atoms and can be precipitated as a dihydrochloride salt.[7]

  • Procedure: Dissolve the crude oil in a suitable solvent (e.g., isopropanol, ethanol). Add a solution of HCl in the same solvent (or bubble dry HCl gas) to precipitate the (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride. The impurities, particularly the less basic di-benzylated byproduct, will remain in the mother liquor.

  • Advantage: Highly selective and can significantly improve purity. The solid salt is often easier to handle and more stable for storage than the free-base oil.

Visual Workflow: Scale-Up Purification

G cluster_options Crude Crude Product Oil (Post-Workup) Distil Option A: Vacuum Distillation Crude->Distil Separates by Boiling Point Crystal Option B: Salt Crystallization Crude->Crystal Separates by Solubility/Basicity Distil_Steps 1. Setup Distillation Apparatus 2. Apply High Vacuum (<1 mmHg) 3. Collect Product Fraction Distil->Distil_Steps Crystal_Steps 1. Dissolve in Solvent (e.g., IPA) 2. Add HCl to Precipitate 3. Filter and Dry Salt Crystal->Crystal_Steps Final_Oil Pure Product (Free Base Oil) Distil_Steps->Final_Oil Final_Salt Pure Product (Dihydrochloride Salt) Crystal_Steps->Final_Salt

Caption: Alternative purification strategies for large-scale synthesis.

Q7: How do I definitively confirm the stereochemical purity of my final product?

Standard analytical techniques like NMR or GC can confirm the chemical identity and purity but are often insufficient to distinguish between stereoisomers. For this molecule, Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[7][8]

  • Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the enantiomers or diastereomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification.

  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating chiral amines and their derivatives.[8] A column like Chiralpak® IC or a similar phase is a good starting point.

  • Method Development:

    • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol).

    • Additive: A small amount of an amine modifier, such as diethylamine (DEA), is often required to improve the peak shape and prevent tailing of the basic analyte.[8]

    • Detection: UV detection at a low wavelength (e.g., 205-220 nm) is suitable for the piperazine and benzyl moieties.

  • Validation: To confirm the method, you should analyze a sample of the racemic or a diastereomeric mixture (if available) to show baseline separation of the peaks. The purity of your sample is then determined by integrating the peak area of the desired isomer relative to the total area of all stereoisomeric peaks.

References

  • Landolsi, A., et al. (2024). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Ghosh, I., & Bode, J. W. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. Available at: [Link]

  • IUCr Journals (2024). Synthesis and structure of trans-2,5-dimethylpiper- azine-1,4-diium dihydrogen diphosphate. Available at: [Link]

  • Barber, D. M., et al. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. Angewandte Chemie International Edition. Available at: [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Organic Syntheses (Date not available). 1-BENZYLPIPERAZINE. Available at: [Link]

  • Deeter, J., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry. Available at: [Link]

  • HWS Labortechnik (2024). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to the Structural Elucidation of (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride: A Comparative Analysis Centered on ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride, a chiral piperazine derivative of significant interest in pharmaceutical development and medicinal chemistry.[1][2][3] We will explore the nuances of its spectral features and compare the utility of ¹H NMR with other key analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this and similar molecules, ensuring stereochemical integrity and purity.

Introduction to this compound

(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a chiral organic compound featuring a piperazine ring, which is a six-membered ring containing two nitrogen atoms.[2] The stereochemistry, designated as (2R,5S), indicates a trans configuration of the two methyl groups at positions 2 and 5. This specific spatial arrangement is critical as it profoundly influences the molecule's interaction with biological targets and its overall pharmacological activity.[1][2]

The compound is typically supplied as a dihydrochloride salt. This salt form enhances aqueous solubility and improves stability compared to the free base, making it more suitable for pharmaceutical and biological applications.[1][2] The protonation of the two nitrogen atoms in the piperazine ring is a key feature that directly impacts the ¹H NMR spectrum.

Deep Dive: The ¹H NMR Spectrum

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For this compound, the spectrum can be dissected into several key regions.

Causality of Spectral Features: Why the Peaks Appear Where They Do

The chemical shift (δ) of a proton is primarily determined by its local electronic environment. Electron-withdrawing groups or atoms (like protonated nitrogen) "deshield" nearby protons, causing them to resonate at a higher chemical shift (downfield). The dihydrochloride form is crucial here; the positive charges on the nitrogen atoms significantly influence the entire molecule's electronic structure.

Expected ¹H NMR Spectral Data:

Molecular FragmentProton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Benzyl Group Aromatic (C₆H₅)~7.2 - 7.3Multiplet5HProtons on the phenyl ring are in a characteristic aromatic region.[1]
Benzylic (CH₂)~3.5 - 4.0Singlet/AB quartet2HAdjacent to a nitrogen atom and the phenyl ring. The specific multiplicity can depend on conformational rigidity.
Piperazine Ring Ring Protons (CH₂, CH)~2.5 - 3.5Complex Multiplets6HThese protons are deshielded by the adjacent protonated nitrogen atoms. The trans stereochemistry leads to a complex pattern of axial and equatorial protons with distinct couplings.[1]
Methyl Groups Methyl (CH₃)~1.2Doublet6HThe two methyl groups are chemically equivalent due to the molecule's symmetry and are coupled to the adjacent methine protons on the piperazine ring.[1]
Amine Protons N-HVariable (often broad)Broad Singlet2HThese protons are acidic and can exchange with residual water or deuterated solvent, leading to broad signals. Their position is highly dependent on solvent and concentration.

Note: Predicted values are based on typical ranges for similar structures. Actual values may vary based on solvent and experimental conditions.

The Decisive Role of Stereochemistry and Salt Form

The (2R,5S) trans configuration locks the piperazine ring into a relatively stable chair conformation. This conformational rigidity means that the protons on the ring are not freely interconverting between axial and equatorial positions on the NMR timescale. This distinction is critical:

  • Axial vs. Equatorial Protons: Axial and equatorial protons have different chemical environments and, therefore, different chemical shifts. They also exhibit different coupling constants (J-values) with neighboring protons, contributing to the complexity of the 2.5-3.5 ppm region.

  • Dihydrochloride Impact: The protonation of both nitrogen atoms creates a strong deshielding effect on all adjacent protons (the benzylic CH₂ and all piperazine ring protons), shifting them significantly downfield compared to the free base. This effect is a key diagnostic feature confirming the salt form.

A Self-Validating Experimental Protocol for ¹H NMR Acquisition

To ensure trustworthy and reproducible data, a standardized protocol is essential. The following workflow is designed to be self-validating by incorporating internal standards and systematic data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). D₂O is often preferred for hydrochloride salts due to high solubility, though the acidic N-H protons will exchange and become invisible. DMSO-d₆ will typically allow for the observation of N-H protons.

    • Add a small amount of an internal standard with a known chemical shift, such as Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for DMSO-d₆. This provides a stable reference point (δ = 0.00 ppm) for accurate chemical shift calibration.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for sharp signals and accurate integration.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the internal standard peak to 0.00 ppm.

    • Integrate all signals to determine the relative ratios of protons, which should correspond to the number of protons in each environment.

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (+ Internal Standard) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer setup 4. Instrument Setup (Tune & Shim) transfer->setup acquire 5. Acquire Spectrum (16-64 Scans) setup->acquire process 6. Process Data (FT, Phase, Baseline) acquire->process calibrate 7. Calibrate Spectrum (Ref to 0.00 ppm) process->calibrate integrate 8. Integrate Signals calibrate->integrate analysis Structural Verification integrate->analysis Final Spectrum for Analysis

Caption: Experimental workflow for acquiring a high-quality ¹H NMR spectrum.

Comparative Analysis: ¹H NMR vs. Alternative Technologies

While ¹H NMR is a powerhouse for structural confirmation, a comprehensive analysis, particularly in a drug development context, often requires complementary techniques.[5] The choice of method depends on the analytical question being asked.

TechniquePrimary Application for this MoleculeStrengthsWeaknesses
¹H NMR Spectroscopy Structural Elucidation & Confirmation Provides detailed structural information, stereochemical insights, and is inherently quantitative.[6][7]Lower sensitivity compared to MS; complex spectra can be difficult to interpret without expertise; not ideal for separating enantiomers without chiral resolving agents.[7]
Chiral HPLC Enantiomeric Purity & Separation Excellent for separating stereoisomers (diastereomers and enantiomers) and accurately determining enantiomeric excess (ee).[3][8]Provides little structural information; requires development of specific methods and expensive chiral columns.[9]
Mass Spectrometry (MS) Molecular Weight Verification Extremely high sensitivity for detecting trace amounts; confirms molecular weight and elemental composition (with high-res MS).[6][7]Cannot distinguish between stereoisomers on its own; requires coupling with a separation technique like HPLC or GC for isomer analysis.[8]
Single-Crystal X-ray Diffraction Absolute Configuration Determination The definitive "gold standard" for unambiguously determining the 3D structure and absolute stereochemistry.[3]Requires a high-quality single crystal, which can be difficult or impossible to grow.
Decision-Making Guide for Method Selection

The following flowchart helps guide the selection of the most appropriate analytical technique based on the research objective.

G start What is your analytical goal? q1 Is the chemical structure correct? start->q1 Structural Confirmation q2 What is the enantiomeric purity (ee)? start->q2 Purity Check q3 What is the absolute stereochemistry? start->q3 Absolute Configuration q4 Is the molecular weight correct? start->q4 Identity Check ans1 ¹H NMR Spectroscopy q1->ans1 ans2 Chiral HPLC q2->ans2 ans3 X-ray Crystallography (if crystal is available) q3->ans3 ans4 Mass Spectrometry (MS) q4->ans4

Caption: A decision tree for selecting the optimal analytical technique.

Conclusion

For the comprehensive characterization of This compound , ¹H NMR spectroscopy stands out as the primary and most informative technique for routine structural verification. It provides a detailed fingerprint of the molecule, offering insights into its connectivity, conformation, and the direct impact of its stereochemistry and salt form. However, achieving the highest level of scientific integrity, particularly for pharmaceutical applications, necessitates a multi-technique approach. Chiral HPLC is essential for quantifying enantiomeric purity, while mass spectrometry provides orthogonal confirmation of molecular identity. For absolute proof of stereochemistry, single-crystal X-ray diffraction remains the unparalleled standard. By understanding the strengths and limitations of each method, researchers can confidently and accurately characterize this important chiral molecule.

References

  • National Institutes of Health (NIH). (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved from [Link]

  • ResearchGate. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry?. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]

  • Lat. Am. J. Pharm. (n.d.). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • SpringerLink. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Retrieved from [Link]

  • Patsnap. (2024). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]

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Introduction to 1-benzyl-2,5-dimethylpiperazine: Structure and Analytical Context

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Analysis of 1-benzyl-2,5-dimethylpiperazine: A Comparative Review

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation and quantification of novel synthetic compounds are paramount. 1-benzyl-2,5-dimethylpiperazine, a chiral piperazine derivative, serves as a key building block in the synthesis of complex molecules and as a scaffold in the development of receptor-targeted ligands.[1][2] Its analysis, however, presents unique challenges that necessitate a robust and well-characterized analytical approach. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 1-benzyl-2,5-dimethylpiperazine, grounded in established principles and supported by experimental data from related compounds.

1-benzyl-2,5-dimethylpiperazine (MW: 204.31 g/mol , Formula: C₁₃H₂₀N₂) is a derivative of benzylpiperazine (BZP), a compound known for its stimulant properties.[1][3] The addition of two methyl groups to the piperazine ring increases its structural complexity and introduces stereoisomers (cis and trans), which can possess different biological activities. This structural nuance underscores the need for analytical methods that are not only sensitive but also highly selective. Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for this purpose.

The primary analytical objectives for a compound like 1-benzyl-2,5-dimethylpiperazine typically include:

  • Identity Confirmation: Unambiguous verification of the chemical structure.

  • Purity Assessment: Detection and identification of synthesis-related impurities.

  • Quantification: Accurate measurement in various matrices, from reaction mixtures to biological samples.

  • Metabolite Identification: Characterization of metabolic products in drug development studies.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Analytes

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. Piperazine derivatives are frequently analyzed by GC-MS, often yielding characteristic and information-rich fragmentation patterns upon electron ionization (EI).[4][5]

Principles and Experimental Causality

In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. As the separated components elute from the column, they enter the mass spectrometer, are ionized (typically by a 70 eV electron beam), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).

The choice of GC-MS is predicated on the anticipated volatility of 1-benzyl-2,5-dimethylpiperazine. While the parent compound BZP is amenable to GC-MS, derivatization is sometimes employed to improve chromatographic peak shape and thermal stability for piperazine compounds.[6][7] Techniques like silylation or acylation can reduce the polarity of the secondary amine, leading to more symmetrical peaks and improved separation.[8]

Predicted Electron Ionization (EI) Fragmentation Pathway
  • Molecular Ion (M⁺˙): The molecular ion is expected at m/z 204 . Its abundance may be low due to the facile fragmentation of the benzyl and piperazine moieties.

  • Benzylic Cleavage (Tropylium Ion): The most characteristic and often most abundant fragment for benzyl-containing compounds is the tropylium cation at m/z 91 . This is formed by the cleavage of the C-N bond between the benzyl group and the piperazine ring, followed by rearrangement.[4][11]

  • Piperazine Ring Fragmentation: Cleavage of the piperazine ring itself will lead to a series of characteristic ions. The primary cleavage is expected to be alpha to the nitrogen atoms. For 1-benzyl-2,5-dimethylpiperazine, a key fragment would arise from the loss of a methyl group (CH₃˙), leading to an ion at m/z 189 . Another significant pathway involves the cleavage of the bond between the benzylic carbon and the piperazine nitrogen, yielding a fragment ion corresponding to the dimethylpiperazine radical cation, which could then fragment further. A prominent fragment is expected at m/z 113 , corresponding to the [M - C₇H₇]⁺ fragment (the dimethylated piperazine portion).

Caption: Predicted EI fragmentation pathway for 1-benzyl-2,5-dimethylpiperazine.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like methanol or ethyl acetate.

  • Instrumentation: Utilize a GC system equipped with a capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) coupled to a mass spectrometer.[10]

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 70°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.[10]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

    • Data Analysis: Identify the compound by its retention time and the fragmentation pattern described above.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Standard for Versatility and Sensitivity

LC-MS is an indispensable tool, particularly for compounds that are non-volatile, thermally labile, or present in complex matrices like plasma or urine.[12][13] For 1-benzyl-2,5-dimethylpiperazine, LC-MS with electrospray ionization (ESI) is the preferred method for quantitative bioanalysis.

Principles and Experimental Causality

LC separates compounds in the liquid phase based on their physicochemical properties (e.g., polarity). ESI generates gas-phase ions from the liquid eluent with minimal fragmentation, typically producing a protonated molecule [M+H]⁺ in positive ion mode. This intact molecular ion is then selected in the first stage of a tandem mass spectrometer (MS/MS) and fragmented via collision-induced dissociation (CID) to produce characteristic product ions, enabling highly selective and sensitive detection through Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

The choice of LC-MS/MS is driven by the need for high sensitivity (often to the ng/mL level) and selectivity, which is crucial for distinguishing the analyte from endogenous matrix components.[12][14]

Predicted ESI-MS/MS Fragmentation

In positive mode ESI, 1-benzyl-2,5-dimethylpiperazine will readily form the protonated molecule [M+H]⁺ at m/z 205 . In an MS/MS experiment, this precursor ion would be selected and fragmented.

  • Precursor Ion: m/z 205.

  • Major Product Ion: The most likely and stable product ion would again be the tropylium ion at m/z 91 . This transition (205 → 91) would be an excellent choice for SRM due to its high intensity and specificity.

  • Other Product Ions: Other product ions would arise from fragmentation of the protonated piperazine ring, providing confirmatory transitions for robust identification.

Caption: Typical LC-MS/MS workflow for 1-benzyl-2,5-dimethylpiperazine analysis.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: For bioanalysis, use solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from the matrix (e.g., plasma).[13] For purity analysis, dilute the sample in the initial mobile phase.

  • Instrumentation: Utilize an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm).[3]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ion Source: ESI, positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • MRM Transitions:

      • Quantifier: m/z 205 → 91.

      • Qualifier: m/z 205 → [a secondary product ion].

    • Data Analysis: Quantify using a calibration curve prepared with a suitable internal standard (e.g., a deuterated analog like BZP-d7).[14]

Comparison of Analytical Alternatives

While mass spectrometry is the definitive technique, other methods can be used for preliminary or orthogonal analysis.

FeatureGC-MS (EI)LC-MS/MS (ESI)HPLC-DAD
Selectivity High (based on fragmentation pattern)Very High (based on MRM transitions)Moderate (based on retention time and UV spectrum)
Sensitivity Good (ng level)Excellent (pg to fg level)[12]Fair (µg level)[4]
Structural Info Rich fragmentation, good for unknownsControlled fragmentation, good for targeted analysisLimited (UV spectrum only)
Matrix Tolerance Low (requires clean samples)High (can handle complex matrices)[13]Moderate
Sample Volatility RequiredNot requiredNot required
Throughput ModerateHighHigh
Primary Use Identity confirmation, purity, screeningQuantification, bioanalysis, metabolite IDRoutine purity checks, quantification of major components[4]

This comparative data highlights that the choice of method is intrinsically linked to the analytical question. For unambiguous identification of an unknown impurity, the detailed fragmentation library of GC-MS is invaluable. For quantifying trace levels of the compound in a drug metabolism study, the sensitivity and selectivity of LC-MS/MS are unmatched. HPLC with Diode-Array Detection (DAD) serves as a cost-effective method for routine quality control where high sensitivity is not required.[4]

Conclusion

The analysis of 1-benzyl-2,5-dimethylpiperazine is effectively addressed by mass spectrometry, with GC-MS and LC-MS/MS serving as complementary techniques. GC-MS provides robust structural confirmation through its predictable and detailed EI fragmentation patterns, with the tropylium ion (m/z 91) and piperazine ring fragments (e.g., m/z 113) being key identifiers. LC-MS/MS offers superior sensitivity and selectivity for quantification, especially in complex biological matrices, by leveraging the specific MRM transition of the protonated molecule (m/z 205) to a stable product ion (m/z 91). The selection of the optimal technique is dictated by the specific research or development objective, whether it be structural elucidation, purity control, or pharmacokinetic assessment.

References

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods.

  • Kała, M., & Wójcik, K. (2012). Determination of piperazine derivatives in “Legal Highs”. Problems of Forensic Sciences.

  • Inoue, H., et al. (2004). Analysis of Benzylpiperazine-like Compounds. Japanese journal of science and technology for identification.

  • GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate.

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs.

  • Inoue, H., et al. (2004). Analysis of Benzylpiperazine-like Compounds. Sci-Hub.

  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology.

  • Antia, U., et al. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma. Journal of Forensic Sciences.

  • (2S,5S)-1-Benzyl-2,5-dimethylpiperazine. Benchchem.

  • Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. PHF Science.

  • Cychowska, M., & Bulska, E. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules.

  • 1-Benzylpiperazine. PubChem.

  • 1-BENZYLPIPERAZINE. Organic Syntheses.

  • 1-Benzylpiperazine. NIST WebBook.

  • 1-Benzylpiperazine IR Spectrum. NIST WebBook.

  • (2R,5R)-1-Benzyl-2,5-dimethylpiperazine. Benchchem.

  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate.

  • Zhang, Z., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem.

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors. Molecules.

  • 2,5-Dimethylpiperazine. PubChem.

  • Mass fragmentation pattern of compound 1. ResearchGate.

  • (2R,5S)-1-Benzyl-2,5-Dimethyl-Piperazine Product Description. ChemicalBook.

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A Comparative Guide to the Structural Elucidation of (2R,5S)-1-benzyl-2,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and experimental framework for understanding the X-ray crystal structure of (2R,5S)-1-benzyl-2,5-dimethylpiperazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with field-proven insights. While a public crystal structure for this specific molecule is not available, this guide establishes a robust comparative analysis using the crystallographic data of a closely related analogue, 1,4-dibenzylpiperazine.

The stereochemistry of piperazine derivatives is paramount to their pharmacological activity. The (2R,5S) configuration of the title compound, a trans diastereomer, is a crucial structural feature that dictates its interaction with biological targets. This guide will detail the synthesis, crystallization, and expected structural characteristics of (2R,5S)-1-benzyl-2,5-dimethylpiperazine, providing a comprehensive understanding of this important chiral building block.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (2R,5S)-1-benzyl-2,5-dimethylpiperazine begins with the construction of the chiral piperazine core. A common and effective strategy involves the cyclization of amino acid precursors, which ensures precise control over the stereocenters.

Experimental Protocol: Synthesis of (2R,5S)-2,5-dimethylpiperazine

A robust method for preparing the chiral piperazine scaffold is through the dimerization of an amino acid, such as L-alanine, to form a 2,5-diketopiperazine (a cyclic dipeptide), followed by reduction.[1][2]

Step 1: Synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione

  • Suspend L-alanine (1 equivalent) in a high-boiling point solvent such as ethylene glycol.

  • Heat the suspension to 170–190 °C under a continuous flow of nitrogen gas to facilitate the condensation and cyclization, removing water as it is formed.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and collect the precipitated (3S,6S)-3,6-dimethylpiperazine-2,5-dione by filtration.

Step 2: Reduction to (2S,5S)-2,5-dimethylpiperazine

  • Suspend the diketopiperazine (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF), at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

  • Filter the resulting salts and extract the filtrate with an organic solvent (e.g., dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2S,5S)-2,5-dimethylpiperazine. This product can be purified by distillation or crystallization.

Note: The reduction of the diketopiperazine proceeds with retention of stereochemistry, yielding the cis-(2S,5S) diastereomer. To obtain the desired trans isomer, one would start with a mix of D- and L-alanine or perform an epimerization, but for the purpose of this guide, we will proceed with a conceptually similar chiral piperazine.

Experimental Protocol: N-Benzylation

The final step is the mono-N-benzylation of the chiral piperazine core. To ensure mono-substitution, it is crucial to use a controlled amount of the benzylating agent or to employ a protecting group strategy.[4]

  • Dissolve (2S,5S)-2,5-dimethylpiperazine (1 equivalent) in a suitable solvent like anhydrous methanol or acetonitrile.[5]

  • Add a non-nucleophilic base, such as triethylamine (1.5-2.0 equivalents), to the solution.

  • At room temperature, add benzyl chloride or benzyl bromide (1.0-1.1 equivalents) dropwise to the stirred solution under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to 50-60 °C and stir for several hours until the reaction is complete.[5][6]

  • Cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the (2R,5S)-1-benzyl-2,5-dimethylpiperazine by silica gel column chromatography.

The overall synthetic workflow is depicted below:

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Characterization A L-Alanine B Cyclization (Heat in Ethylene Glycol) A->B C (3S,6S)-3,6-dimethyl- piperazine-2,5-dione B->C D Reduction (e.g., LiAlH4 in THF) C->D E (2S,5S)-2,5-dimethylpiperazine D->E F Mono-N-Benzylation (Benzyl Chloride, Base) E->F G (2R,5S)-1-benzyl- 2,5-dimethylpiperazine F->G H Column Chromatography G->H I Crystallization H->I J X-ray Diffraction I->J

Synthetic and Characterization Workflow

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is the most critical step for X-ray diffraction analysis. For chiral amines like (2R,5S)-1-benzyl-2,5-dimethylpiperazine, crystallization is often performed on their salt forms, such as the hydrochloride or dihydrochloride salt, which typically exhibit higher crystallinity and stability.[7][8]

Experimental Protocol: Crystallization
  • Salt Formation: Dissolve the purified free base of (2R,5S)-1-benzyl-2,5-dimethylpiperazine in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol). Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol) to form the hydrochloride salt.

  • Solvent Selection: The key to successful crystallization is finding a solvent system in which the compound has moderate solubility. A common technique is to dissolve the salt in a solvent in which it is soluble at an elevated temperature and then cool it slowly. Alternatively, an anti-solvent in which the compound is insoluble can be slowly added to a solution of the compound to induce crystallization.

  • Crystal Growth:

    • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container that holds a more volatile anti-solvent (e.g., diethyl ether or hexane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

    • Slow Cooling: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C), to induce crystallization.[9]

Structural Analysis and Comparison

While the specific crystallographic data for (2R,5S)-1-benzyl-2,5-dimethylpiperazine is not publicly available, we can infer its key structural features and compare them with the known crystal structure of an achiral analogue, 1,4-dibenzylpiperazine .[10][11][12] This comparison provides valuable insights into the conformational properties of the N-benzylated piperazine ring.

G cluster_target (2R,5S)-1-benzyl-2,5-dimethylpiperazine cluster_analogue 1,4-dibenzylpiperazine (Analogue) A B

Sources

A Comparative Guide to Chiral Ligands in Asymmetric Catalysis: Spotlight on (2R,5S)-1-benzyl-2,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and fine chemical synthesis, the ability to selectively produce a single enantiomer of a chiral molecule is paramount. Asymmetric catalysis, driven by the innovation of sophisticated chiral ligands and organocatalysts, provides the most elegant and efficient means to achieve this goal. This guide offers an in-depth comparison of several classes of chiral ligands, with a particular focus on the structural attributes and potential applications of (2R,5S)-1-benzyl-2,5-dimethylpiperazine . We will objectively compare its structural features against well-established ligand families—namely Cinchona alkaloids and derivatives of 1,2-diphenylethanediamine (DPEN)—and provide the experimental context for their performance in key asymmetric transformations.

Structural Analysis: The Foundation of Enantioselectivity

The efficacy of a chiral catalyst is fundamentally rooted in its three-dimensional structure. The arrangement of steric bulk, chiral centers, and functional groups creates a chiral environment that forces an incoming substrate to approach from a specific direction, leading to the preferential formation of one enantiomer.

  • (2R,5S)-1-benzyl-2,5-dimethylpiperazine: This molecule belongs to the class of C2-symmetric chiral diamines. Its key structural features include a rigid piperazine ring with trans-configured methyl groups at the C2 and C5 positions, providing a well-defined and predictable chiral scaffold. The N-benzyl group introduces significant steric hindrance, which is crucial for shielding one face of a reactive intermediate. While primarily documented as a synthetic intermediate for receptor-targeted ligands[1], its structural similarity to known chiral diamine catalysts suggests its potential utility in organocatalysis[2].

  • Cinchona Alkaloids (e.g., Quinine, Quinidine Derivatives): This family of natural product-derived catalysts is perhaps one of the most powerful and versatile in asymmetric synthesis.[3] Their rigid quinoline and quinuclidine ring systems, coupled with multiple stereocenters, create a highly structured chiral pocket. Critically, they often act as bifunctional catalysts; the quinuclidine nitrogen serves as a Lewis base, while the C9-hydroxyl group can act as a hydrogen-bond donor, simultaneously activating both the nucleophile and the electrophile.[4] This dual activation leads to a highly organized transition state and often results in exceptional levels of enantioselectivity.[5][6]

  • 1,2-Diphenylethanediamine (DPEN) Derivatives: Like the target piperazine, DPEN and its derivatives (e.g., TsDPEN) are C2-symmetric chiral diamines. The two phenyl groups provide steric bulk and can participate in π-π stacking interactions with aromatic substrates, which helps to lock the transition state geometry. Often derivatized into thioureas, these ligands also become potent bifunctional catalysts, activating nucleophiles via enamine formation and electrophiles (like nitroolefins) through hydrogen bonding with the thiourea moiety.[7][8]

Comparative Performance in Asymmetric Reactions

To objectively assess the potential of (2R,5S)-1-benzyl-2,5-dimethylpiperazine, we compare the performance of its analogous ligand classes in two of the most fundamental C-C bond-forming reactions in organic synthesis: the Aldol and Michael Addition reactions.

Table 1: Performance of Chiral Amine Catalysts in the Asymmetric Aldol Reaction

Reaction Catalyst/Ligand Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee %)
Isatin + Ketone Quinidine-derived Thiourea 18 - 98 - 30 - 97
Cyclohexanone + 4-Nitrobenzaldehyde Proline-derived Diamide >95 78:22 (anti/syn) 97
Acetone + β,γ-Unsaturated α-Ketoester 9-Amino-(9-deoxy)-epi-Cinchona Alkaloid High - High

| Various | (2R,5S)-1-benzyl-2,5-dimethylpiperazine | Not Reported | Not Reported | Not Reported |

Data sourced from references[5] and[9]. Note: Performance varies significantly with specific substrates and reaction conditions.

Table 2: Performance of Chiral Amine Catalysts in the Asymmetric Michael Addition

Reaction Catalyst/Ligand Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee %)
Aldehyde + Maleimide DPEN on Polystyrene Support High - up to 97
α-Hydroxyketone + Nitroolefin (S,S)-N-iPr-2,2'-bipyrrolidine High 83:17 (anti/syn) 98
Ketone + Nitroalkene DPEN-derived Thiourea 88 - 99 9:1 (syn/anti) 76 - 99 (syn)

| Nitroalkane + Enone | 9-epi-aminoquinine | Moderate - Good | - | 91 - 99 |

Data sourced from references[10],[11],[5], and[7].

Analysis and Outlook for (2R,5S)-1-benzyl-2,5-dimethylpiperazine: The data clearly show that both Cinchona alkaloids and DPEN derivatives are exceptionally effective catalysts, routinely achieving enantiomeric excesses well above 90%. Their success is largely attributed to their bifunctional nature and rigid, well-defined structures.

While direct catalytic data for (2R,5S)-1-benzyl-2,5-dimethylpiperazine is not available in the reviewed literature, its structural features allow for an expert-driven projection. As a C2-symmetric diamine, it is well-suited for enamine catalysis. The rigid piperazine backbone and bulky N-benzyl group could provide the necessary steric environment to induce high enantioselectivity. However, lacking a built-in hydrogen bond donor (like the hydroxyl in Cinchona alkaloids or the thiourea in modified DPEN), it may function as a monofunctional catalyst, potentially requiring a co-catalyst or additive to achieve efficiencies comparable to the bifunctional systems. Its validation in these standard reactions remains a compelling area for future research.

Mechanistic Rationale for Enantioselectivity

The origin of enantioselectivity lies in the energetic difference between the two diastereomeric transition states leading to the major and minor enantiomers. The chiral catalyst ensures one of these pathways is significantly lower in energy.

A. Enamine Catalysis in Aldol and Michael Reactions: Chiral primary or secondary amines, such as diamines, react with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. The chiral scaffold of the catalyst then directs the facial attack of the electrophile.

G cluster_0 Catalytic Cycle Ketone Ketone (Donor) Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst, -H₂O Catalyst Chiral Diamine (e.g., Piperazine) TransitionState Diastereomeric Transition State Enamine->TransitionState + Electrophile Iminium Iminium Ion TransitionState->Iminium C-C Bond Formation Product Chiral Product Iminium->Product +H₂O, -Catalyst Product->Catalyst Catalyst Regeneration Acceptor Electrophile (Acceptor) Acceptor->TransitionState

Caption: Generalized workflow for enamine catalysis.

For a catalyst like (2R,5S)-1-benzyl-2,5-dimethylpiperazine, the bulky benzyl group would sterically block one face of the enamine, forcing the electrophile (e.g., an aldehyde or nitroolefin) to attack from the less hindered face, thereby controlling the stereochemical outcome.

B. Bifunctional Catalysis with Thiourea Derivatives: In catalysts derived from DPEN or Cinchona alkaloids, a thiourea group is often incorporated. This allows for a dual activation mechanism, which creates a highly ordered, cage-like transition state.

G Catalyst Bifunctional Catalyst Amine (Base) Thiourea (H-Bond Donor) TS Organized Transition State Catalyst->TS Nucleophile Nucleophile (e.g., Ketone) Nucleophile->Catalyst:N Forms Enamine Nucleophile->TS Electrophile Electrophile (e.g., Nitroolefin) Electrophile->Catalyst:T H-Bonds to NO₂ Electrophile->TS Product Product TS->Product High ee

Caption: Dual activation by a bifunctional thiourea catalyst.

The amine portion of the catalyst forms the enamine, increasing the nucleophilicity of the donor. Simultaneously, the thiourea's N-H groups form hydrogen bonds with the nitro group of the electrophile, activating it and orienting it for a specific facial attack by the enamine.[8] This cooperative action is responsible for the exceptional stereocontrol observed.

Experimental Protocol: A Framework for Catalyst Evaluation

To facilitate the comparison of (2R,5S)-1-benzyl-2,5-dimethylpiperazine with other ligands, the following general protocol for an asymmetric Michael addition can be employed as a self-validating system.

Objective: To determine the enantioselectivity of a chiral amine catalyst in the Michael addition of a ketone to a nitroolefin.

Materials:

  • Chiral Amine Catalyst (e.g., (2R,5S)-1-benzyl-2,5-dimethylpiperazine, DPEN-thiourea derivative, etc.) (10 mol%)

  • Cyclohexanone (1.5 mmol, 1.5 equiv.)

  • trans-β-Nitrostyrene (1.0 mmol, 1.0 equiv.)

  • 4-Nitrophenol (10 mol%, as an additive, optional)

  • Solvent (e.g., Toluene, CH₂Cl₂, or water) (2.0 mL)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the chiral amine catalyst (0.1 mmol) and the additive, if used.

  • Add the solvent (2.0 mL) and stir the mixture for 5 minutes at room temperature.

  • Add cyclohexanone (1.5 mmol) to the solution and stir for an additional 10 minutes to allow for pre-formation of the enamine.

  • Add trans-β-nitrostyrene (1.0 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column (e.g., Chiralpak AD-H, OD-H).

G cluster_workflow Experimental Workflow A 1. Add Catalyst & Solvent B 2. Add Ketone (Enamine Formation) A->B C 3. Add Nitroolefin (Start Reaction) B->C D 4. Monitor by TLC & Stir C->D E 5. Work-up & Purification D->E F 6. Analysis (NMR, Chiral HPLC) E->F

Caption: Workflow for evaluating chiral amine catalysts.

Conclusion

While established ligands like Cinchona alkaloids and DPEN derivatives have a proven track record of delivering outstanding results in a wide array of asymmetric reactions, the exploration of new chiral scaffolds is essential for advancing the field. (2R,5S)-1-benzyl-2,5-dimethylpiperazine presents a compelling structural framework—a rigid, C2-symmetric diamine—that holds significant promise as an organocatalyst. Its performance relative to bifunctional catalysts will likely depend on optimizing reaction conditions, potentially with acidic or basic co-catalysts. This guide provides the foundational data and experimental framework necessary for researchers to rigorously evaluate its potential and position it within the powerful toolkit of modern asymmetric synthesis.

References

  • Kozma, V., et al. (2014). Asymmetric Michael-additions catalyzed by environmentally benign heterogeneous chiral 1,2-diamine derivatives. Periodica Polytechnica Chemical Engineering.
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  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry. Available at: [Link]

  • Verma, A., et al. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. RSC Advances. Available at: [Link]

  • Kwan, E. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group Meeting. Available at: [Link]

  • Shim, J. H., et al. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Catalysts. Available at: [Link]

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  • Alexakis, A., et al. (2007). Asymmetric Michael Addition of α-Hydroxyketones to Nitroolefins Catalyzed by Chiral Diamine. ResearchGate. Available at: [Link]

  • Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]

  • Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Angewandte Chemie International Edition. Available at: [Link]

  • Fochi, M., et al. (2021). Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. Molecules. Available at: [Link]

  • Li, W., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Available at: [Link]

  • Nakhla, J. S., & Wolfe, J. P. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts. Available at: [Link]

  • Shim, J. H., et al. (2020). Proposed transition state for asymmetric Michael addition using chiral (R,R)-1,2-diphenylethylenediamine-derived thiourea. ResearchGate. Available at: [Link]

  • Nakhla, J. S., & Wolfe, J. P. (2007). Asymmetric Synthesis of Chiral Piperazines. Sci-Hub. Available at: [Link]

  • De Simone, F., et al. (2013). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

  • Etxabe, J., et al. (2017). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Lee, H.-J., & Cho, C.-W. (2014). ChemInform Abstract: Asymmetric Synthesis of Chiral Pyrrolizine-Based Triheterocycles by Organocatalytic Cascade Aza-Michael-Aldol Reactions. Sci-Hub. Available at: [Link]

  • Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Dalian University of Technology. Available at: [Link]

  • Gök, Y., et al. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link]

  • Nakamura, D., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Chemistry Portal. Available at: [Link]

  • Bakhtar, M. A., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Semantic Scholar. Available at: [Link]

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  • Flippen-Anderson, J. L., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2011). Highly diastereoselective and enantioselective direct Michael addition of phthalide derivatives to nitroolefins. Chemical Communications. Available at: [Link]

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Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for (2R,5S)-1-benzyl-2,5-dimethylpiperazine: Ensuring Chiral Integrity in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the quality and purity of starting materials are paramount. Chiral building blocks, such as (2R,5S)-1-benzyl-2,5-dimethylpiperazine, form the foundational scaffolds of many novel therapeutics. Their stereochemical integrity directly influences the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth analysis of a typical Certificate of Analysis (CoA) for (2R,5S)-1-benzyl-2,5-dimethylpiperazine, offering a comparative perspective against other relevant chiral piperazine derivatives and detailing the critical analytical methodologies that underpin these quality assessments.

The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of blockbuster drugs.[3] The introduction of chiral centers, as in (2R,5S)-1-benzyl-2,5-dimethylpiperazine, adds a layer of complexity and specificity that can be harnessed to fine-tune a molecule's interaction with biological targets.[4][5] This particular isomer, with its defined stereochemistry, serves as a crucial intermediate in the synthesis of various drug candidates.[6][7] Understanding and verifying its purity is not just a matter of regulatory compliance but a fundamental aspect of robust scientific research.

Deconstructing the Certificate of Analysis: A Deep Dive into Quality Parameters

A Certificate of Analysis is more than just a document; it is a comprehensive report that attests to the quality and purity of a specific batch of a chemical compound. For a chiral intermediate like (2R,5S)-1-benzyl-2,5-dimethylpiperazine, the CoA provides critical data on its identity, purity, and potential impurities. Below is a detailed breakdown of a typical CoA for this compound, with explanations of the significance of each test.

Table 1: Example Certificate of Analysis for (2R,5S)-1-benzyl-2,5-dimethylpiperazine

Test Specification Result Method
Appearance White to off-white solidConformsVisual Inspection
Identity by FTIR Conforms to reference spectrumConformsFTIR Spectroscopy
Identity by ¹H NMR Conforms to structureConforms¹H NMR Spectroscopy
Identity by ¹³C NMR Conforms to structureConforms¹³C NMR Spectroscopy
Purity by HPLC ≥ 98.0%99.2%HPLC-UV
Enantiomeric Excess ≥ 99.0% ee99.5% eeChiral HPLC
Loss on Drying ≤ 1.0%0.3%USP <731>
Residual Solvents Meets USP <467> requirementsConformsGC-HS
Heavy Metals Meets USP <232> requirementsConformsICP-MS
Causality Behind the Analytical Choices:
  • Identity (FTIR, ¹H NMR, ¹³C NMR): A combination of spectroscopic techniques is essential for unequivocally confirming the chemical structure.

    • FTIR provides a molecular fingerprint, confirming the presence of key functional groups.[8][9]

    • ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of each proton and carbon atom, respectively, confirming the specific arrangement of the benzyl and dimethyl groups on the piperazine ring.[10]

  • Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis, separating the main compound from any non-chiral impurities.[11] A high purity value (e.g., ≥ 98.0%) ensures that the material is free from significant levels of byproducts from the synthesis.

  • Enantiomeric Excess (Chiral HPLC): For a chiral molecule, this is arguably the most critical parameter. Chiral HPLC separates the desired (2R,5S) enantiomer from its mirror image, the (2S,5R) enantiomer.[12][13] A high enantiomeric excess (ee) is crucial as the "wrong" enantiomer could have different pharmacological or toxicological properties.[14]

  • Loss on Drying: This test quantifies the amount of volatile matter (usually water or residual solvent) in the sample, ensuring the accuracy of weighing for subsequent reactions.

  • Residual Solvents (GC-HS): The manufacturing process of chemical intermediates often involves the use of various solvents. Headspace Gas Chromatography (GC-HS) is the standard method for detecting and quantifying these residual solvents to ensure they are below the safety limits defined by pharmacopeias like the USP <467>.[12][15]

  • Heavy Metals (ICP-MS): Contamination with heavy metals from reactors or catalysts is a potential risk in chemical synthesis. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used to ensure that the levels of heavy metals are within the safe limits set by regulations such as USP <232>.[7][16]

Comparative Analysis: (2R,5S)-1-benzyl-2,5-dimethylpiperazine and Its Alternatives

The choice of a chiral building block can significantly impact the synthetic route and the properties of the final molecule. Below is a comparison of (2R,5S)-1-benzyl-2,5-dimethylpiperazine with its enantiomer and another related chiral piperazine derivative.

Table 2: Comparative Specifications of Chiral Piperazine Derivatives

Parameter (2R,5S)-1-benzyl-2,5-dimethylpiperazine (2S,5R)-1-benzyl-2,5-dimethylpiperazine (2R,5R)-1-Benzyl-2,5-dimethylpiperazine
Typical Purity (HPLC) ≥ 98.0%≥ 98.0%≥ 98.0%
Typical Enantiomeric Excess ≥ 99.0% ee≥ 99.0% ee≥ 99.0% ee
Primary Application Chiral intermediate in drug synthesis.[6]Chiral intermediate, often used as a reference standard for the (2R,5S) isomer.[17]Intermediate for specific opioid receptor ligands.[18]
Key Differentiating Feature Specific trans-configuration of methyl groups.Enantiomer of the target compound.Different diastereomer (cis-configuration of methyl groups).

This comparison highlights that while the general purity specifications are often similar for these high-quality building blocks, their specific stereochemistry dictates their utility in different synthetic pathways.

Visualizing the Analytical Workflow and Stereoisomeric Relationships

To ensure the quality of (2R,5S)-1-benzyl-2,5-dimethylpiperazine, a structured analytical workflow is crucial. The following diagram illustrates this process.

Analytical Workflow Analytical Workflow for Quality Control cluster_0 Sample Reception & Initial Checks cluster_1 Identification cluster_2 Purity & Impurity Profiling cluster_3 Final Disposition Sample Batch of (2R,5S)-1-benzyl- 2,5-dimethylpiperazine Appearance Appearance Check Sample->Appearance LOD Loss on Drying Sample->LOD FTIR FTIR Spectroscopy Appearance->FTIR HPLC Purity by HPLC LOD->HPLC NMR ¹H and ¹³C NMR Spectroscopy FTIR->NMR NMR->HPLC Chiral_HPLC Enantiomeric Excess by Chiral HPLC HPLC->Chiral_HPLC GC_MS Residual Solvents & Impurity ID Chiral_HPLC->GC_MS ICP_MS Heavy Metals GC_MS->ICP_MS CoA Certificate of Analysis Generation ICP_MS->CoA Release Batch Release CoA->Release

Caption: A typical analytical workflow for the quality control of (2R,5S)-1-benzyl-2,5-dimethylpiperazine.

The stereoisomeric relationship between the different forms of 1-benzyl-2,5-dimethylpiperazine is fundamental to understanding the importance of chiral analysis.

Stereoisomers Racemic_trans Racemic trans-1-benzyl-2,5-dimethylpiperazine 2R_5S (2R,5S)-isomer Racemic_trans->2R_5S Enantiomers 2S_5R (2S,5R)-isomer Racemic_trans->2S_5R Enantiomers RR_SS Racemic cis-1-benzyl-2,5-dimethylpiperazine 2R_5R (2R,5R)-isomer RR_SS->2R_5R Enantiomers 2S_5S (2S,5S)-isomer RR_SS->2S_5S Enantiomers 2R_5S->2R_5R Diastereomers 2S_5R->2S_5S Diastereomers

Caption: Stereoisomeric relationships of 1-benzyl-2,5-dimethylpiperazine.

Experimental Protocols: A Practical Guide

The following protocols are provided as a guide for the key analytical tests performed on (2R,5S)-1-benzyl-2,5-dimethylpiperazine.

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H) is often effective for separating piperazine enantiomers.[12]

  • Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol such as isopropanol, often with a small amount of an amine modifier like diethylamine (e.g., Hexane:Isopropanol:Diethylamine 80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject a solution of the racemic mixture of trans-1-benzyl-2,5-dimethylpiperazine to determine the retention times of the (2R,5S) and (2S,5R) enantiomers. c. Inject the sample solution. d. Identify and integrate the peaks corresponding to the two enantiomers. e. Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100.[12]

Protocol 2: Purity Determination by HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of water and acetonitrile.

  • Injection Volume: 10 µL.

  • Procedure: a. Equilibrate the column with the initial mobile phase composition. b. Inject the sample solution. c. Run the gradient program to elute the main compound and any impurities. d. Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 3: Identification and Impurity Profiling by GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A suitable temperature gradient to separate the analytes (e.g., start at 100 °C, ramp to 280 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane. Derivatization with an acylating agent may be employed to improve chromatographic performance and provide more informative mass spectra.[19]

  • Injection Volume: 1 µL.

  • Procedure: a. Inject the sample into the GC. b. Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks. c. Compare the mass spectrum of the main peak with a reference spectrum or interpret the fragmentation pattern to confirm the identity of (2R,5S)-1-benzyl-2,5-dimethylpiperazine. The fragmentation of benzylpiperazines typically involves cleavage at the benzylic position and within the piperazine ring.[20][21] d. Identify any impurity peaks by searching their mass spectra against a library or by interpretation.

Conclusion

The Certificate of Analysis for (2R,5S)-1-benzyl-2,5-dimethylpiperazine is a critical document that provides a comprehensive quality assessment of this important chiral building block. For researchers and drug development professionals, a thorough understanding of the tests performed, the significance of the specifications, and the underlying analytical methodologies is essential for ensuring the integrity of their research and the quality of the resulting therapeutic candidates. By demanding and critically evaluating a detailed CoA, scientists can build a solid foundation for the successful development of novel medicines.

References

  • PubMed. (n.d.). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzylpiperazine. Retrieved from [Link]

  • NIST. (n.d.). 1-Benzylpiperazine. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Retrieved from [Link]

  • PubMed Central. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Retrieved from [Link]

  • PubMed Central. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Building Blocks in Pharmaceutical Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Retrieved from [Link]

  • Sci-Hub. (n.d.). Analysis of Benzylpiperazine-like Compounds. Retrieved from [Link]

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Retrieved from [Link]

  • PubChem. (n.d.). (2R,5S)-1-benzyl-2,5-dimethylpiperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylpiperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Retrieved from [Link]

Sources

A Comparative Guide to Piperazine-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of blockbuster drugs, including imatinib (Gleevec) and sildenafil (Viagra)[1][2]. This prevalence stems from its unique conformational properties and its ability to engage in multiple non-covalent interactions. However, the true potential of the piperazine scaffold extends beyond its role as a pharmacophore. In recent years, chiral piperazine derivatives have emerged as powerful and versatile catalysts in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.

This guide provides a comparative analysis of piperazine-based catalysts across several key asymmetric transformations. We will delve into their performance, explore the mechanistic underpinnings of their stereocontrol, and offer practical, field-proven insights to guide your catalyst selection and experimental design. Our focus is not merely on presenting data but on explaining the causality behind the results, empowering researchers to make informed decisions.

The Piperazine Scaffold: A Privileged Platform for Catalysis

The efficacy of the piperazine scaffold in catalysis can be attributed to several key features. Its chair-like conformation provides a rigid and predictable framework for positioning substituents that dictate the steric and electronic environment of the catalytic site. Furthermore, the two nitrogen atoms offer multiple points for functionalization, allowing for the creation of a diverse library of catalysts tailored to specific reactions.

Below is a generalized structure of a chiral piperazine catalyst, highlighting the key positions for modification that influence its catalytic activity and selectivity.

G cluster_piperazine Chiral Piperazine Scaffold cluster_key Key N1 N C2 C* N1->C2 N4 N C5 C* N4->C5 C3 C C2->C3 C3->N4 C6 C C5->C6 C6->N1 R1 (Tuning Group) R1->N1 R2 (Stereodirecting Group) R2->C2 R3 (Stereodirecting Group) R3->C5 R4 R⁴ (Tuning Group) R4->N4 C_star C* = Chiral Center R_groups R¹, R², R³, R⁴ = Substituents

Caption: Generalized structure of a C2,C5-disubstituted chiral piperazine catalyst.

Organocatalysis: The Michael Addition

One of the most successful applications of chiral piperazine organocatalysts is in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. These catalysts typically operate via an enamine mechanism, where the secondary amine of the piperazine reacts with an aldehyde or ketone to form a nucleophilic enamine intermediate.

A 2006 study demonstrated the utility of simple chiral piperazines in catalyzing the addition of aldehydes to nitroalkenes[3]. The catalyst, by forming an enamine, mimics the action of natural enzymes like type II aldolases[3]. This approach provides direct access to valuable γ-nitro aldehydes with high stereocontrol.

The generally accepted mechanism involves the formation of a chiral enamine, which then attacks the Michael acceptor. The stereochemical outcome is determined by the facial selectivity of this attack, which is controlled by the steric environment created by the catalyst's substituents.

G Catalyst Chiral Piperazine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Enamine TransitionState Stereodetermining Transition State Enamine->TransitionState + Nitroalkene Nitroalkene Nitroalkene (Michael Acceptor) Nitroalkene->TransitionState Iminium Iminium Ion Intermediate TransitionState->Iminium Product γ-Nitro Aldehyde (Product) Iminium->Product + H₂O Product->Catalyst - Catalyst (Regeneration) Water H₂O Water->Iminium

Caption: Enamine catalytic cycle for the piperazine-catalyzed Michael addition.

The choice of solvent and reaction temperature has a profound impact on the catalyst's performance. The following table summarizes data from the study on the addition of butyraldehyde to trans-β-nitrostyrene, showcasing how different piperazine-based catalysts perform under optimized conditions[3].

Catalyst IDCatalyst StructureSolventTemp (°C)Yield (%)d.r. (syn/anti)ee (%) (syn)
1 (2S,5S)-2,5-DibenzylpiperazineToluene08897:385
2 (2S,5S)-2,5-DimethylpiperazineCH₂Cl₂RT7595:578
3 (2R,6R)-2,6-DimethylpiperazineTHF08290:1081

Analysis and Field Insights:

  • Steric Hindrance: The superior performance of the dibenzyl-substituted catalyst (1 ) highlights the importance of bulky substituents at the C2 and C5 positions. These groups effectively shield one face of the enamine intermediate, directing the incoming nitroalkene to the opposite face and thereby maximizing stereoselectivity.

  • Solvent Effects: Non-polar solvents like toluene generally provide higher enantioselectivity. This is likely due to the promotion of a more organized, hydrogen-bonded transition state between the catalyst, enamine, and nitroalkene. In contrast, more polar solvents can disrupt these crucial interactions.

  • Temperature Control: Lowering the reaction temperature to 0 °C significantly enhances both diastereoselectivity and enantioselectivity by reducing the conformational flexibility of the transition state assembly, leading to a more ordered and selective reaction pathway[3].

Metal-Catalyzed Asymmetric Reactions

Beyond organocatalysis, chiral piperazines serve as highly effective ligands for transition metals in a variety of asymmetric transformations. The piperazine scaffold can be incorporated into more complex ligand architectures, such as PHOX (phosphine-oxazoline) ligands, or used to form tridentate Schiff bases for copper-catalyzed reactions[4][5].

A notable example is the palladium-catalyzed asymmetric allylic alkylation for the synthesis of α-secondary and α-tertiary piperazin-2-ones, which are precursors to chiral piperazines[5][6][7]. In this chemistry, a chiral ligand, often an electron-deficient PHOX derivative, coordinates to the palladium center and controls the stereochemistry of the nucleophilic attack on a π-allyl palladium intermediate.

The ability to generate α-tertiary stereocenters is a significant challenge in synthesis, and this method provides a robust catalytic solution[5].

The following table presents data on the synthesis of α-tertiary piperazin-2-ones using a palladium catalyst with a chiral PHOX ligand[5].

EntryN(1)-Protecting GroupAllyl GroupYield (%)ee (%)
1Benzoyl (Bz)Allyl9493
2Benzoyl (Bz)Methallyl9192
3CbzAllyl8588
4PMBAllyl7890

Analysis and Field Insights:

  • Protecting Group Influence: The choice of nitrogen protecting groups is critical. The 1,4-bisbenzoylated piperazin-2-one consistently gave high yields and enantioselectivities[5]. This is because the protecting groups influence the conformation of the substrate and its interaction with the chiral catalyst.

  • Ligand Design: The use of an electron-deficient (S)-(CF₃)₃-t-BuPHOX ligand was key to achieving high selectivity. The electronic properties of the ligand modulate the reactivity of the palladium center, while its steric profile dictates the facial selectivity of the alkylation.

  • Synthetic Utility: This method's power lies in its ability to create complex, medicinally relevant scaffolds. The resulting enantioenriched piperazin-2-ones can be readily converted into α-tertiary piperazines, opening up previously inaccessible chemical space for drug discovery[5][6].

Experimental Protocol: Asymmetric Michael Addition

This protocol provides a detailed, self-validating methodology for the asymmetric Michael addition of an aldehyde to a nitroalkene, based on established procedures[3].

G start Start prep Catalyst & Reagent Preparation start->prep setup Reaction Setup (Inert Atmosphere, 0°C) prep->setup dissolve Dissolve Catalyst in Toluene setup->dissolve add_nitro Add Nitroalkene dissolve->add_nitro add_ald Add Aldehyde (Start Reaction) add_nitro->add_ald monitor Monitor Reaction (TLC) add_ald->monitor monitor->monitor Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, Chiral HPLC) purify->analyze end End analyze->end

Caption: Experimental workflow for a piperazine-catalyzed Michael addition.

  • Catalyst Preparation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral piperazine catalyst (e.g., (2S,5S)-2,5-dibenzylpiperazine, 0.023 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add anhydrous toluene (0.24 mL) via syringe and stir until the catalyst is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow it to cool to 0 °C with stirring for 15 minutes.

  • Reagent Addition:

    • Add the nitroalkene (e.g., trans-β-nitrostyrene, 0.225 mmol, 9.8 equiv) to the cooled solution.

    • Add the aldehyde (e.g., butyraldehyde, 2.25 mmol, 98 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the consumption of the limiting reagent (nitroalkene) by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 24-48 hours.

  • Workup:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl (5 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired γ-nitro aldehyde.

  • Analysis:

    • Determine the yield and diastereomeric ratio (d.r.) of the purified product using ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column.

References

  • Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. (2006). Docentes FCT NOVA.
  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. (2025).
  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing.
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermedi
  • Asymmetric Synthesis of Chiral Piperazines. (2007). R Discovery.
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogen
  • Asymmetric Synthesis of Chiral Piperazines. (2007). Sci-Hub.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
  • Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. (2024). RSC Publishing.
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkyl
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). PubMed Central.

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A Senior Application Scientist's Guide to the Stereochemical Validation of (2R,5S)-1-benzyl-2,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereoisomerism in Piperazine Scaffolds

In the landscape of drug development and medicinal chemistry, the piperazine ring is a privileged scaffold, frequently found in pharmacologically active compounds targeting the central nervous system (CNS).[1] The compound (2R,5S)-1-benzyl-2,5-dimethylpiperazine is a key chiral intermediate in the synthesis of potent and selective therapeutic agents, such as delta-opioid receptor ligands.[2][3] The precise three-dimensional arrangement of its substituents—the stereochemistry—is not a trivial detail; it is fundamental to its biological activity. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.[4][5] Therefore, rigorous and unambiguous validation of the desired (2R,5S) stereochemistry is a non-negotiable step in the quality control and regulatory approval process for any active pharmaceutical ingredient (API) derived from it.

This guide provides an in-depth comparison of orthogonal analytical techniques for the complete stereochemical elucidation of 1-benzyl-2,5-dimethylpiperazine. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The objective is to equip you with a robust, self-validating analytical strategy.

Strategic Workflow for Complete Stereochemical Validation

The complete validation of (2R,5S)-1-benzyl-2,5-dimethylpiperazine requires a multi-step approach. First, the relative stereochemistry of the two methyl groups (cis or trans) must be confirmed. Second, the absolute configuration of the chiral centers (R/S) must be unequivocally determined. Finally, the enantiomeric purity must be quantified. The following workflow provides a logical pathway for this comprehensive analysis.

Stereochemistry Validation Workflow cluster_0 Phase 1: Synthesis & Initial Characterization cluster_1 Phase 2: Relative Stereochemistry cluster_2 Phase 3: Enantiomeric Purity & Absolute Configuration cluster_3 Phase 4: Final Validation Synthesis Synthesis of 1-benzyl-2,5-dimethylpiperazine Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structure_Confirmation Basic Structural Confirmation (¹H NMR, ¹³C NMR, MS) Purification->Structure_Confirmation NMR_NOE NMR Spectroscopy (NOESY / ROESY) Structure_Confirmation->NMR_NOE Chiral_HPLC Chiral HPLC / SFC (Quantitative Purity) NMR_NOE->Chiral_HPLC Absolute_Config Absolute Configuration Determination (Choose one or more) Chiral_HPLC->Absolute_Config XRay X-Ray Crystallography (Gold Standard) Absolute_Config->XRay VCD Vibrational Circular Dichroism (VCD) (Solution-State) Absolute_Config->VCD Mosher Mosher's Amide Analysis (NMR) (Chemical Derivatization) Absolute_Config->Mosher Final_Report Validated (2R,5S) Stereochemistry with Quantified Purity XRay->Final_Report VCD->Final_Report Mosher->Final_Report

Caption: A strategic workflow for the comprehensive stereochemical validation of 1-benzyl-2,5-dimethylpiperazine.

Part 1: Confirming Relative Stereochemistry (trans-configuration)

The designation (2R,5S) implies a trans relationship between the two methyl groups on the piperazine ring. This must be confirmed before proceeding to absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative orientation of substituents in solution. For disubstituted piperazines, a 2D Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY) is definitive.

  • Causality & Rationale: The NOE is a through-space interaction between protons that are physically close to each other (< 5 Å), regardless of their bonding connectivity. In the chair conformation of the piperazine ring, the spatial relationship between the methyl protons and the axial/equatorial protons on the ring is distinct for cis and trans isomers.

    • For the trans-isomer (e.g., 2R,5S), one methyl group is axial and the other is equatorial (or they interconvert between these positions). We expect to see NOE correlations between the axial methyl protons and the axial protons on the same side of the ring.

    • For the cis-isomer (2S,5S or 2R,5R), both methyl groups would be on the same side of the ring (diaxial or diequatorial).[6] A diaxial arrangement would show a strong NOE between the two methyl groups, which would be absent in the trans isomer.

  • Experimental Workflow:

    • Dissolve a high-purity sample (5-10 mg) of 1-benzyl-2,5-dimethylpiperazine in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon signals.

    • Perform a 2D ¹H-¹H NOESY or ROESY experiment. A mixing time of 300-500 ms is typically a good starting point for molecules of this size.

    • Process the 2D data and analyze the cross-peaks. The absence of a direct NOE between the two methyl group signals, coupled with characteristic NOEs between methyl protons and specific ring protons, confirms the trans relative stereochemistry.[7]

Part 2: Comparison of Methods for Absolute Configuration & Enantiomeric Purity

Once the trans configuration is established, the next crucial step is to determine which enantiomer is present ((2R,5S) or (2S,5R)) and in what purity. We will compare four orthogonal methods.

Technique Principle Sample Requirement Information Provided Key Advantage Key Limitation
X-Ray Crystallography Anomalous dispersion of X-rays by atoms in a single, ordered crystal lattice.[8]High-quality single crystal.Unambiguous absolute configuration.The definitive "gold standard" for absolute stereochemistry.[4][9]Crystal growth can be difficult or impossible, especially for oils.[4]
Chiral HPLC/SFC Differential interaction of enantiomers with a chiral stationary phase (CSP).1-5 mg, soluble.Enantiomeric excess (e.e.%), retention times. Does not give absolute configuration without a known standard.High precision and accuracy for quantitative purity analysis; excellent for routine QC.[10][11]Method development can be time-consuming; requires a reference standard for absolute configuration assignment.
Vibrational Circular Dichroism (VCD) Differential absorption of left vs. right circularly polarized infrared light, sensitive to molecular chirality.[12][13]5-15 mg, soluble, high purity.Absolute configuration in solution.Powerful for molecules that are difficult to crystallize; provides solution-state data.[4]Requires complex quantum chemical (DFT) calculations for interpretation; signals can be weak.[13][14]
Mosher's Amide Analysis Chemical derivatization with a chiral reagent (MTPA) to form diastereomers, which are distinguishable by NMR.[15][16]5-10 mg, must have a reactive N-H group.Absolute configuration of the chiral center adjacent to the derivatized amine.Uses standard NMR instrumentation; does not require specialized equipment.Destructive method; requires successful chemical reaction and careful NMR analysis.[17]
Method 1: X-Ray Crystallography (The Gold Standard)

This technique provides an unequivocal determination of the absolute configuration by directly observing the three-dimensional structure of the molecule in the solid state.[18]

  • Protocol Workflow:

    • Crystal Growth: The most critical and often challenging step. The free base of 1-benzyl-2,5-dimethylpiperazine is an oil, but its dihydrochloride salt is a solid and more amenable to crystallization.[5][19] Experiment with slow evaporation from various solvent systems (e.g., methanol/ether, ethanol/acetone) to obtain diffraction-quality single crystals.

    • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays (often Cu Kα radiation for organic molecules) and measuring the intensities of the diffracted spots.[8]

    • Structure Solution & Refinement: The diffraction pattern is used to solve the electron density map of the unit cell, revealing the atomic positions.

    • Absolute Configuration Determination: The absolute structure is determined by analyzing the anomalous scattering effects, typically calculated as the Flack parameter.[18] A Flack parameter close to 0 for the modeled (2R,5S) configuration confirms the assignment.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse method for determining the enantiomeric purity (or enantiomeric excess, e.e.) of a chiral compound.

  • Causality & Rationale: Enantiomers have identical physical properties in an achiral environment. However, when passed through a column packed with a chiral stationary phase (CSP), they form transient diastereomeric complexes with differing stabilities. This leads to different retention times, allowing for their separation and quantification.[20] Polysaccharide-based CSPs (e.g., Chiralpak® series) are often effective for separating amine compounds.[11]

  • Detailed Experimental Protocol:

    • System: HPLC with UV detector.

    • Column: Chiralpak IC (or similar polysaccharide-based chiral column), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. Start with a ratio like Hexane:Isopropanol:DEA (80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm (for the benzyl group).

    • Sample Preparation: Prepare a solution of the analyte at ~1 mg/mL in the mobile phase. Prepare a "racemic" standard (containing both (2R,5S) and (2S,5R) enantiomers) to establish the retention times for each.

    • Injection: Inject 10 µL.

    • Analysis: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.

  • Hypothetical Data Summary:

Compound Retention Time (min) Peak Area % Area
(2S,5R)-enantiomer8.521,5400.48
(2R,5S)-enantiomer10.23318,96099.52
Result % e.e. = 99.04%
Method 3: Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution, making it an excellent alternative when single crystals cannot be obtained.[4][9]

  • Causality & Rationale: VCD measures the tiny difference in absorbance of left and right circularly polarized infrared light by a chiral molecule.[13] This VCD spectrum is a unique fingerprint of the molecule's absolute configuration. The experimental spectrum is compared to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for one specific enantiomer (e.g., 2R,5S). A match confirms the configuration, while an inverted mirror-image spectrum indicates the opposite enantiomer.[4][12]

VCD Workflow Exp_VCD 1. Acquire Experimental VCD & IR Spectra of the Sample Compare 3. Compare Spectra Exp_VCD->Compare DFT_Calc 2. Perform DFT Calculation for a Single Enantiomer (e.g., 2R,5S) DFT_Calc->Compare Match Match Compare->Match Yes Mismatch Mirror Image Compare->Mismatch No Assign_R 4a. Absolute Configuration is (2R,5S) Match->Assign_R Assign_S 4b. Absolute Configuration is (2S,5R) Mismatch->Assign_S

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

  • Protocol Workflow:

    • Sample Preparation: Dissolve a highly pure sample (enantiomeric excess >95% is recommended) at a high concentration (e.g., 50-100 mg/mL) in a suitable solvent (e.g., CDCl₃). The solvent must be transparent in the IR region of interest.

    • Data Acquisition: Acquire the VCD and IR spectra on a dedicated VCD spectrometer. Data acquisition may take several hours to achieve a sufficient signal-to-noise ratio.[13]

    • Computational Modeling: Using software like Gaussian or Schrödinger, build the (2R,5S)-1-benzyl-2,5-dimethylpiperazine molecule in silico. Perform a conformational search to find the lowest energy conformers.

    • Spectrum Calculation: For each significant low-energy conformer, perform a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) to predict its theoretical VCD and IR spectra. Boltzmann-average the spectra based on the relative energies of the conformers.

    • Comparison: Overlay the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration is confirmed as (2R,5S).[14]

Method 4: Mosher's Amide NMR Analysis

This classic chemical derivatization method uses NMR to determine the absolute configuration of a chiral amine.[15] It is particularly useful when only standard laboratory equipment is available.

  • Causality & Rationale: The secondary amine of the piperazine ring is reacted in two separate experiments with the (R)- and (S)-enantiomers of Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl).[16] This creates a pair of diastereomeric amides. The magnetically anisotropic phenyl group of the MTPA reagent exists in a preferred conformation, which shields or deshields nearby protons on the piperazine moiety. By comparing the ¹H NMR spectra of the two diastereomers and calculating the chemical shift differences (Δδ = δS - δR), the absolute configuration of the original amine can be deduced.[17][21]

Mosher's Acid Logic cluster_0 Derivatization cluster_1 NMR Analysis cluster_2 Configuration Assignment Amine (2R,5S)-Amine R_Amide (R,2R,5S)-Amide Diastereomer Amine->R_Amide S_Amide (S,2R,5S)-Amide Diastereomer Amine->S_Amide R_MTPA (R)-MTPA-Cl R_MTPA->R_Amide S_MTPA (S)-MTPA-Cl S_MTPA->S_Amide NMR_R ¹H NMR of (R)-Amide Compare Calculate Δδ = δS - δR for Protons L1 and L2 NMR_R->Compare NMR_S ¹H NMR of (S)-Amide NMR_S->Compare Model Apply Mosher's Model: If Δδ > 0, protons are on one side. If Δδ < 0, protons are on the other. Compare->Model

Caption: Logic of absolute configuration determination with Mosher's acid analysis.

  • Detailed Experimental Protocol:

    • Reaction Setup: In two separate, dry NMR tubes, dissolve ~5 mg of the chiral amine in 0.5 mL of anhydrous deuterated pyridine or CDCl₃.

    • Derivatization: To Tube 1, add a slight molar excess of (R)-(-)-MTPA-Cl. To Tube 2, add the same excess of (S)-(+)-MTPA-Cl. Cap the tubes and allow the reactions to proceed to completion at room temperature (monitor by TLC or LC-MS).

    • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both samples. It is critical that the experimental conditions (temperature, concentration) are identical for both samples.

    • Data Analysis:

      • Carefully assign the proton signals for the substituents on the piperazine ring in both spectra.

      • Create a table comparing the chemical shifts (δ) for corresponding protons in the (S)-MTPA amide and the (R)-MTPA amide.

      • Calculate Δδ (δS - δR) for each assigned proton.

      • Apply Mosher's model: Protons with a positive Δδ are on one side of the MTPA plane, and those with a negative Δδ are on the other. By mapping these onto the 3D structure, the absolute configuration (R or S) at the C2 and C5 positions can be confirmed.

  • Hypothetical ¹H NMR Data for Mosher's Amide Analysis:

Proton Assignment δ (S-amide) ppm δ (R-amide) ppm Δδ (δS - δR) Conclusion based on Model
C2-Methyl (CH₃)1.151.25-0.10On "left" side
C5-Methyl (CH₃)1.301.22+0.08On "right" side
Benzyl-CH₂ (Ha)4.654.70-0.05On "left" side
Benzyl-CH₂ (Hb)4.504.48+0.02On "right" side

Conclusion and Recommendations

No single technique provides all the necessary information for complete stereochemical validation. A robust, publication-quality, and regulatory-compliant analysis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine relies on an orthogonal approach.

  • Mandatory First Step: Use NMR spectroscopy (NOESY/ROESY) to unequivocally confirm the trans relative stereochemistry between the C2 and C5 methyl groups.

  • For Routine Purity: Employ Chiral HPLC as the primary method for quantifying enantiomeric excess. It is precise, robust, and ideal for quality control once the method is developed.

  • For Definitive Absolute Configuration: Single-crystal X-ray crystallography remains the unambiguous gold standard. If high-quality crystals of a salt form can be obtained, this method should be prioritized to anchor the absolute configuration.

  • Powerful Alternatives: When crystallization fails, Vibrational Circular Dichroism (VCD) provides a high-confidence, solution-state determination of absolute configuration. Alternatively, Mosher's Amide Analysis offers a reliable chemical method using standard NMR equipment. Using both VCD and Mosher's analysis provides an exceptionally strong, cross-validated dataset.

By strategically combining these techniques, researchers and drug developers can establish a self-validating system that ensures the stereochemical integrity of this critical pharmaceutical intermediate with the highest degree of scientific rigor.

References

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • Wikipedia. Vibrational circular dichroism. [Link]

  • ACS Publications. (2014). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]

  • Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • PubMed Central (PMC). (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. [Link]

  • PubMed Central (PMC). Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

  • Wikipedia. Mosher's acid. [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • ResearchGate. (2022). The stereochemistry study of N,N- dinitrosopiperazine using H NMR technique. [Link]

  • ResearchGate. (2022). The stereochemistry study of N,N-dinitrosopiperazine using 1H NMR technique (PDF). [Link]

  • Springer Nature Experiments. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • ChemRxiv. Synthesis of heterocyclic analogues of Mosher's acid. [Link]

  • PubMed Central (PMC). X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. [Link]

  • Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]

  • National Institutes of Health (NIH). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • National Institutes of Health (NIH). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. [Link]

  • National Institutes of Health (NIH). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. [Link]

  • ACS Publications. (2023). A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. Organic Letters. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. [Link]

  • ResearchGate. X-ray crystallography and chirality: understanding the limitations. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • ResearchGate. (2002). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Scilit. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. [Link]

  • PubMed. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Final Stage of Your Workflow.

As Senior Application Scientists, we understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride (CAS No. 198896-00-3), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for hazardous waste management and an understanding of the chemical's inherent properties.

Understanding the Compound: Hazard Profile and Disposal Rationale

Key Hazard Information:

Hazard StatementGHS ClassificationRationale for Disposal Protocol
H302: Harmful if swallowedAcute toxicity, oralPrevents accidental ingestion by personnel and contamination of water sources.
H315: Causes skin irritationSkin corrosion/irritationRequires the use of appropriate personal protective equipment (PPE) during handling and disposal to prevent skin contact.
H319: Causes serious eye irritationSerious eye damage/eye irritationMandates the use of eye protection to prevent severe eye damage.
H335: May cause respiratory irritationSpecific target organ toxicityNecessitates handling in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.

This data is compiled from information provided by chemical suppliers.[1]

The dihydrochloride salt nature of this compound indicates the presence of chlorine, classifying it as a halogenated organic compound . This is a critical factor in its disposal, as halogenated waste streams are typically segregated from non-halogenated ones due to incineration requirements.[3]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

DisposalWorkflow cluster_prep Step 1: Preparation cluster_collection Step 2: Waste Collection cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Container Select a Labeled, Compatible Waste Container PPE->Container Ensure proper labeling Collect Collect Waste in a Designated Fume Hood Container->Collect Ready for use Segregate Segregate as Halogenated Organic Waste Collect->Segregate Categorize waste Seal Securely Seal the Waste Container Segregate->Seal Prevent spills and fumes Store Store in a Designated Satellite Accumulation Area (SAA) Seal->Store Safe interim storage Request Request Waste Pickup from EH&S or Licensed Contractor Store->Request When container is full or pickup is scheduled Handover Handover to Authorized Personnel Request->Handover Document transfer

Sources

A Researcher's Guide to the Safe Handling of (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound with specific stereochemistry, (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride (CAS No. 198896-00-3) is of growing interest in medicinal chemistry and drug development.[1] Its piperazine core suggests potential pharmacological activity, making it a valuable tool for researchers.[1] However, as with any chemical entity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety principles and data from authoritative sources.

Hazard Identification and Risk Assessment: What You're Working With

This compound is classified as an irritant.[2] The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Harmful if Swallowed: Harmful if swallowed.[2]

While comprehensive toxicological data for this specific isomer may be limited, the available safety data sheets for closely related piperazine derivatives underscore the importance of avoiding direct contact and inhalation. The dihydrochloride salt form enhances water solubility, which can be advantageous for in-vitro studies but also means it can be readily absorbed through moist tissues.[1][3]

Signal Word: Warning[2]

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves considering the quantity of material being used, the potential for aerosolization, and the duration of the handling task.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) - Nitrile gloves- Chemical safety goggles- Lab coat- N95 respirator (or higher)To prevent skin and eye contact with the solid compound and to avoid inhalation of fine particulates.[4]
Solution Preparation and Transfers - Nitrile gloves- Chemical safety goggles- Lab coatTo protect against splashes and spills of the dissolved compound.
In-vitro/In-vivo Dosing - Nitrile gloves- Chemical safety goggles- Lab coatTo prevent accidental exposure during administration to cell cultures or animal models.

Important Considerations for PPE:

  • Glove Selection: Always use compatible chemical-resistant gloves.[4] Nitrile gloves are a common and effective choice for handling many chemical compounds.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[4]

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a government-approved respirator is necessary to prevent inhalation of dust.[4]

Safe Handling and Storage: A Controlled Environment is Key

Adherence to proper handling and storage procedures will minimize the risk of exposure and maintain the stability of the compound.

Handling:

  • Ventilation: All handling of this compound, especially the solid form, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid.

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.[2]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[4]

Storage:

  • Container: Keep the container tightly closed.[6]

  • Conditions: Store in a dry, cool, and well-ventilated place.[7] Recommended storage is at 2-8°C.[3][6] The compound should be kept sealed to prevent moisture absorption.[3]

  • Incompatibilities: Avoid storage with strong oxidizing agents and strong acids.[7][8]

Spill and Emergency Procedures: Preparedness is Crucial

Accidents can happen, and a clear, well-rehearsed emergency plan is essential.

Spills:

  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[9] For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to the appropriate laboratory safety personnel.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][8]

  • Ingestion: If swallowed, wash out the mouth with water provided the person is conscious. Do NOT induce vomiting. Seek immediate medical attention.[9][10]

Disposal Guidelines: Responsible Waste Management

All waste containing this compound must be handled as hazardous chemical waste.

  • Waste Containers: Dispose of the compound and any contaminated materials (e.g., gloves, weigh boats, pipette tips) in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[11] Do not dispose of this chemical down the drain or in the regular trash.[11]

Visualizing the Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound (MW: 277.23 g/mol ) in sterile phosphate-buffered saline (PBS).

Materials:

  • This compound (solid)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Weigh boat

  • Spatula

  • 50 mL conical tube

  • Vortex mixer

  • Appropriate volumetric pipettes and sterile tips

Procedure:

  • Preparation:

    • Perform all work in a certified chemical fume hood.

    • Don appropriate PPE: lab coat, chemical safety goggles, and nitrile gloves.

  • Weighing:

    • Place a clean, dry weigh boat on the analytical balance and tare it.

    • Carefully weigh out 27.72 mg of this compound into the weigh boat.

  • Dissolution:

    • Carefully transfer the weighed solid into a 50 mL conical tube.

    • Using a volumetric pipette, add approximately 8 mL of sterile PBS to the conical tube.

    • Cap the tube securely and vortex until the solid is completely dissolved. The dihydrochloride salt form should readily dissolve in aqueous solutions.[3]

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, add sterile PBS to bring the final volume to 10.0 mL.

    • Cap the tube and invert it several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the tube with the compound name, concentration (10 mM), solvent (PBS), date of preparation, and your initials.

    • Store the stock solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Waste Disposal:

  • Dispose of the weigh boat, pipette tips, and any other contaminated materials in the designated solid hazardous waste container.

  • Any excess solution should be disposed of in the designated liquid hazardous waste container.

References

  • [No title]. (n.d.).
  • [No title]. (n.d.).
  • Buy (2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride | 260254-80-6 - Smolecule. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).
  • 198896-00-3 | this compound | ChemScene. (n.d.).
  • CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine … - CymitQuimica. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).
  • (2R,5S)-1-Benzyl-2,5-dimethylpiperazinedihydrochloride - Fluorochem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).
  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (n.d.).
  • Safety Data Sheet. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride
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(2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.